molecular formula C4H8FN B12867529 (2R)-3-Fluoro-2-methyl-azetidine

(2R)-3-Fluoro-2-methyl-azetidine

Cat. No.: B12867529
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-SYPWQXSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Fluoro-2-methyl-azetidine is a chiral, fluorinated four-membered nitrogen heterocycle of high interest in medicinal chemistry and drug discovery. Azetidines are increasingly valued as privileged saturated scaffolds that can improve the pharmacokinetic properties of drug candidates, offering potential advantages over more common five and six-membered ring analogues . The introduction of fluorine atoms and alkyl substituents, such as the 3-fluoro and 2-methyl groups in this compound, are classic strategies in lead optimization. The electron-withdrawing effect of the fluorine atom can significantly lower the basicity of the adjacent nitrogen atom, which may help reduce off-target effects associated with amine functionalities . Furthermore, the fluorine atom and the chiral methyl group can influence the molecule's conformation, metabolic stability, and lipophilicity, making it a valuable tool for structure-activity relationship (SAR) studies . This compound serves as a versatile building block for the synthesis of more complex bioactive molecules. As a constrained amine, it can be used to explore novel chemical space in the development of protease inhibitors, G-protein-coupled receptor (GPCR) ligands, and other therapeutic targets. (2R)-3-Fluoro-2-methyl-azetidine is provided as a high-purity compound for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m1/s1

InChI Key

UXEHOOOMCCXWNZ-SYPWQXSBSA-N

Isomeric SMILES

C[C@@H]1C(CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to (2R)-3-Fluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2231666-48-9 Molecular Formula: C₄H₉ClFN Molecular Weight: 125.57

This guide provides a comprehensive overview of (2R)-3-fluoro-2-methyl-azetidine, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing from available data and the broader context of fluorinated azetidine chemistry, this document will cover its structure, physicochemical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and pKa.[3] Consequently, fluorinated azetidines, such as (2R)-3-fluoro-2-methyl-azetidine, represent a compelling class of building blocks for the development of novel therapeutics. These compounds are sought after for their potential to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Physicochemical Properties and Structural Features

(2R)-3-Fluoro-2-methyl-azetidine is typically available as its hydrochloride salt. The presence of two stereocenters at the C2 and C3 positions, along with the fluorine substituent, imparts distinct structural and electronic properties to the molecule.

PropertyValueSource
Molecular FormulaC₄H₉ClFN[3][4]
Molecular Weight125.57[3][4]
Physical FormSolid[5]
Purity≥95% - 98%[3][5][6]
Storage2-8°C, Sealed in dry conditions[6]
TPSA12.03[6][7]
LogP0.738[6]

The calculated Topological Polar Surface Area (TPSA) and LogP suggest that this building block is situated in a favorable region of chemical space for drug discovery, balancing polarity and lipophilicity.

Synthesis of Chiral 3-Fluoroazetidines: A Methodological Overview

One established approach for the synthesis of 3-fluoroazetidines involves the cyclization of fluorinated precursors. For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be functionalized to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then serve as excellent precursors for the formation of the 3-fluoroazetidine ring.[8][9]

Another synthetic strategy involves the bromofluorination of alkenyl azides, followed by reduction and subsequent cyclization to yield 3-fluorinated azaheterocycles.[10] Stereocontrol can be achieved through the use of chiral auxiliaries or asymmetric catalysis. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure fluorinated azetidines, which are essential for structure-activity relationship studies in drug discovery.[11]

G Alkenyl Amine/Azide Alkenyl Amine/Azide Bromofluorination Bromofluorination Alkenyl Amine/Azide->Bromofluorination NBS, Et3N-3HF Fluorinated Intermediate Fluorinated Intermediate Bromofluorination->Fluorinated Intermediate Cyclization Cyclization Fluorinated Intermediate->Cyclization Base 3-Fluoroazetidine 3-Fluoroazetidine Cyclization->3-Fluoroazetidine G cluster_0 N-Functionalization cluster_1 Ring-Opening (2R)-3-Fluoro-2-methyl-azetidine (2R)-3-Fluoro-2-methyl-azetidine N-Alkylation N-Alkylation (2R)-3-Fluoro-2-methyl-azetidine->N-Alkylation R-X N-Arylation N-Arylation (2R)-3-Fluoro-2-methyl-azetidine->N-Arylation Ar-X, Pd/Cu catalyst N-Acylation N-Acylation (2R)-3-Fluoro-2-methyl-azetidine->N-Acylation RCOCl Activated Azetidinium Salt Activated Azetidinium Salt (2R)-3-Fluoro-2-methyl-azetidine->Activated Azetidinium Salt Ring-Opened Product Ring-Opened Product Activated Azetidinium Salt->Ring-Opened Product Nucleophile

Caption: Key reactivity pathways of the azetidine scaffold.

Applications in Medicinal Chemistry

Fluorinated azetidines are increasingly recognized as valuable building blocks in drug discovery programs. [2]The introduction of a 3-fluoro-2-methyl-azetidine moiety can lead to improvements in:

  • Metabolic Stability: The fluorine atom can block sites of metabolism, leading to a longer half-life of the drug molecule.

  • Binding Affinity: The conformational rigidity of the azetidine ring and the electronic effects of the fluorine atom can enhance interactions with the target protein.

  • Physicochemical Properties: The azetidine nitrogen can be protonated at physiological pH, improving aqueous solubility. The fluorine substituent can also modulate lipophilicity.

While specific examples of the biological activity of (2R)-3-fluoro-2-methyl-azetidine are not yet widely reported, the broader class of fluorinated azetidines has been incorporated into various therapeutic agents, including inhibitors of dipeptidyl peptidase IV and cannabinoid receptor modulators. [12]The unique stereochemistry of this particular building block offers a new vector for exploring chemical space and optimizing lead compounds.

Safety and Handling

(2R)-3-Fluoro-2-methyl-azetidine hydrochloride is classified as a warning-level hazard, with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [9]

Conclusion

(2R)-3-Fluoro-2-methyl-azetidine is a promising chiral building block for the synthesis of novel, high-value compounds in the pharmaceutical and agrochemical industries. Its unique combination of a strained azetidine ring, a fluorine substituent, and defined stereochemistry provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed studies on this specific molecule are still emerging, the well-established importance of fluorinated heterocycles in drug discovery suggests a bright future for its application in the development of next-generation therapeutics.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride - Appretech Scientific Limited. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Publishing. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. [Link]

  • In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic - Journal of PeerScientist. [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor - Scientific Research Publishing. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. [Link]

  • (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. [Link]

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An In-depth Technical Guide to the Stereoselective Synthesis of 3-Fluoro-2-methyl-azetidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of scientifically-grounded strategies for the stereoselective synthesis of 3-fluoro-2-methyl-azetidines. These structures are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorinated azetidine motif, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable building blocks into their discovery programs.

Introduction: The Rising Importance of Fluorinated Azetidines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[2] When incorporated into the strained four-membered ring of an azetidine, the effects are even more pronounced. The 3-fluoro-2-methyl-azetidine scaffold presents a unique combination of a stereochemically defined methyl group and a fluorine atom, offering precise control over the spatial arrangement of substituents and their interactions with biological targets. The synthesis of these complex structures, however, presents a significant challenge, requiring careful control of stereoselectivity. This guide will explore rational synthetic approaches to address this challenge.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of 3-fluoro-2-methyl-azetidines can be approached through two primary strategies:

  • Strategy A: Diastereoselective Fluorination of a Pre-formed 2-Methyl-azetidine Precursor. This approach involves the synthesis of a 2-methyl-azetidin-3-ol intermediate, followed by a stereoselective fluorination step. The stereochemistry of the final product is determined by the facial selectivity of the fluorinating agent's attack, which can be influenced by the existing stereocenter at the C2 position.

  • Strategy B: Diastereoselective Cyclization of a Fluorinated Acyclic Precursor. In this strategy, the fluorine and methyl stereocenters are established in an acyclic precursor, which is then cyclized to form the azetidine ring. The stereochemical outcome of the cyclization is crucial for obtaining the desired diastereomer.

The choice between these strategies will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the synthetic route.

Strategy A: Diastereoselective Fluorination of 2-Methyl-azetidin-3-ol

This is a convergent and often practical approach. The key to stereoselectivity lies in the fluorination of the hydroxyl group of a 2-methyl-azetidin-3-ol intermediate.

Workflow for Strategy A

start Chiral α-Amino Acid Precursor step1 Reduction to Amino Alcohol start->step1 step2 N-Protection step1->step2 step3 Oxidation to Aldehyde step2->step3 step4 Stereoselective Aldol Addition step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Diastereoselective Fluorination step5->step6 end cis/trans-3-Fluoro-2-methyl-azetidine step6->end

Caption: Workflow for the diastereoselective fluorination approach.

Detailed Experimental Protocol: Synthesis of cis-3-Fluoro-2-methyl-azetidine (Illustrative Example)

This protocol is a conceptualized pathway based on established methodologies for the synthesis of substituted azetidines and fluorination reactions.[4][5]

Step 1: Synthesis of a Chiral 2-Methyl-azetidin-3-ol Precursor

The synthesis of the chiral 2-methyl-azetidin-3-ol can be achieved from a suitable chiral starting material, such as L-alanine.

  • Reduction of N-protected L-alanine: Commercially available N-Boc-L-alanine is reduced to the corresponding amino alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH3·THF).

  • Mesylation of the primary alcohol: The primary hydroxyl group of the N-Boc-L-alaninol is selectively activated by treatment with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (Et3N).

  • Intramolecular cyclization: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), and the resulting free amine undergoes intramolecular nucleophilic substitution to form the 2-methyl-azetidine ring. The resulting secondary amine is then re-protected, for instance, with a benzyl group (Bn).

  • Introduction of the hydroxyl group: The 3-hydroxyl group can be introduced via several methods, including the [2+2] cycloaddition of an appropriate imine with a ketene equivalent, followed by reduction. A more direct approach involves the α-lithiation of the N-protected 2-methyl-azetidine followed by reaction with an electrophilic oxygen source.

Step 2: Diastereoselective Fluorination

The stereochemical outcome of the fluorination is highly dependent on the choice of fluorinating agent and the reaction conditions. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly used for the conversion of alcohols to fluorides.[4]

  • Reaction Setup: To a solution of the N-protected 2-methyl-azetidin-3-ol in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at low temperature (-78 °C) under an inert atmosphere (e.g., argon), add DAST dropwise.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-fluoro-2-methyl-azetidine diastereomers.

Causality of Stereoselectivity: The diastereoselectivity of the fluorination step is governed by the steric hindrance imposed by the adjacent methyl group at the C2 position. The fluorinating agent will preferentially attack from the less hindered face of the azetidine ring. For a cis-2-methyl-azetidin-3-ol, an SN2-type reaction with inversion of configuration would lead to the trans-3-fluoro-2-methyl-azetidine. Conversely, a retention mechanism would yield the cis-product. The exact ratio of diastereomers will depend on the specific substrate and reaction conditions.

Parameter Condition Expected Outcome Reference
Fluorinating Agent DASTGood yields, variable diastereoselectivity[4]
Solvent DichloromethaneStandard, non-coordinating-
Temperature -78 °C to room temp.Controlled reaction rate-
Strategy B: Diastereoselective Cyclization of a Fluorinated Acyclic Precursor

This strategy offers the potential for excellent stereocontrol as the stereocenters are set prior to ring formation.

Workflow for Strategy B

start Chiral Fluorinated Aldehyde step1 Stereoselective Addition of a Methyl Nucleophile start->step1 step2 Conversion of Hydroxyl to a Leaving Group step1->step2 step3 Introduction of an Amino Group step2->step3 step4 N-Protection step3->step4 step5 Intramolecular Cyclization step4->step5 end cis/trans-3-Fluoro-2-methyl-azetidine step5->end

Caption: Workflow for the diastereoselective cyclization approach.

Detailed Experimental Protocol: Synthesis of trans-3-Fluoro-2-methyl-azetidine (Illustrative Example)

This protocol is a conceptualized pathway based on established methodologies for the synthesis of fluorinated amines and azetidines.[6]

Step 1: Synthesis of the Fluorinated Acyclic Precursor

  • Stereoselective Aldol Reaction: A chiral α-fluoroenal is reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide) in the presence of a chiral ligand or auxiliary to induce diastereoselectivity. This establishes the relative stereochemistry of the fluorine and the newly formed hydroxyl group.

  • Functional Group Manipulations: The resulting allylic alcohol is then converted to a suitable precursor for cyclization. This may involve:

    • Oxidative cleavage of the double bond to an aldehyde.

    • Reductive amination of the aldehyde to introduce the nitrogen atom.

    • Protection of the newly formed amine.

    • Conversion of the secondary alcohol to a good leaving group (e.g., mesylate or tosylate).

Step 2: Intramolecular Cyclization

  • Reaction Setup: The N-protected fluorinated amino alcohol derivative with a leaving group is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Base-mediated Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is added to deprotonate the nitrogen of the protected amine, initiating an intramolecular SN2 reaction to form the azetidine ring.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Stereoselectivity: The stereochemical outcome of the cyclization is determined by the stereochemistry of the acyclic precursor. A well-defined stereochemistry of the fluorine and the leaving group relative to the nucleophilic nitrogen will lead to a specific diastereomer of the 3-fluoro-2-methyl-azetidine product via an intramolecular SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group.

Parameter Condition Expected Outcome Reference
Cyclization Base Sodium Hydride (NaH)Efficient deprotonation and cyclization-
Solvent Tetrahydrofuran (THF)Good solubility for reactants-
Leaving Group Mesylate or TosylateGood leaving group ability for SN2-

Characterization and Stereochemical Assignment

The synthesized 3-fluoro-2-methyl-azetidines must be thoroughly characterized to confirm their structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The coupling constants between the fluorine and adjacent protons (JHF) are particularly informative for determining the relative stereochemistry (cis vs. trans).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee) of the final products.

Conclusion and Future Perspectives

The stereoselective synthesis of 3-fluoro-2-methyl-azetidines remains a challenging yet highly rewarding endeavor for medicinal chemists. The strategies outlined in this guide, based on either diastereoselective fluorination or cyclization, provide a rational framework for accessing these valuable building blocks. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic methods, further expanding the accessibility and utility of this important class of compounds in drug discovery.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry - Benchchem. BenchChem.
  • Synthesis of 3-Fluoroazetidines.
  • Preparation of racemic and optically active trifluoromethyl aziridines and azetidines.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Comput
  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • Diastereoselective Synthesis of A-Methyl and - Amanote Research.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry.

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An In-Depth Technical Guide to the Spectroscopic Characterization of (2R,3R)-3-fluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: (2R,3R)-3-fluoro-2-methyl-azetidine is a valuable chiral building block in medicinal chemistry, offering a unique three-dimensional scaffold for drug design. Its small, constrained, and fluorinated structure can impart desirable properties such as metabolic stability and specific conformational preferences to bioactive molecules. Accurate and unambiguous characterization of this compound is paramount for its effective use in synthesis and drug development. This guide provides a comprehensive overview of the expected spectroscopic data for (2R,3R)-3-fluoro-2-methyl-azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While comprehensive experimental datasets for this specific molecule are not widely published, this document leverages fundamental spectroscopic principles and data from analogous structures to present a predictive and interpretative framework for its characterization. Detailed, field-proven experimental protocols for acquiring high-quality data are also provided.

Introduction: The Significance of (2R,3R)-3-fluoro-2-methyl-azetidine

Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly recognized as "next-generation" bioisosteres of more common ring systems in drug discovery.[1] The incorporation of a methyl group and a fluorine atom with specific (2R,3R) stereochemistry introduces two chiral centers, providing a rigid and conformationally defined scaffold. Fluorine, in particular, is a strategic element in medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve binding affinity.[2]

Given the subtlety of its structure, rigorous spectroscopic analysis is not merely a quality control step but a critical component of its synthetic application. Confirming the stereochemistry, verifying the presence and location of the fluorine atom, and ensuring purity are essential for reproducible downstream chemistry and the ultimate biological activity of its derivatives. This guide serves as a foundational resource for scientists, offering a detailed roadmap to the expected spectroscopic signature of this important molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The defined stereochemistry at C2 and C3 dictates the spatial relationship between all atoms, which in turn governs the interactions observed in NMR spectroscopy.

Caption: 2D structure of (2R,3R)-3-fluoro-2-methyl-azetidine with stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of (2R,3R)-3-fluoro-2-methyl-azetidine, providing detailed information about the carbon-hydrogen framework, the fluorine atom's environment, and the relative stereochemistry.

Predicted ¹H NMR Data

The ¹H NMR spectrum will account for all eight non-exchangeable protons. The key to interpretation lies in understanding the chemical shifts and the complex spin-spin coupling patterns, which are influenced by both through-bond (J-coupling) and through-space interactions. The presence of the fluorine atom will introduce additional splitting (H-F coupling).[3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H on N (NH ) 1.5 - 2.5 (broad) singlet (broad) -
H on C2 (H -C2) 3.2 - 3.6 dddq ³JH2-H3 ≈ 6-8, ³JH2-H(CH3) ≈ 7, ³JH2-F ≈ 2-4
H on C3 (H -C3) 4.8 - 5.2 dddd ²JH3-F ≈ 50-55, ³JH3-H2 ≈ 6-8, ³JH3-H4a ≈ 5-7, ³JH3-H4b ≈ 2-4
H's on C4 (H₂ -C4) 3.6 - 4.0 m ²JH4a-H4b ≈ 10-12, ³JH4a-H3 ≈ 5-7, ³JH4b-H3 ≈ 2-4

| H's on CH₃ (H₃ C-C2) | 1.2 - 1.5 | d | ³JH(CH3)-H2 ≈ 7 |

  • Causality Behind Predictions:

    • H-C3: This proton is geminal to the highly electronegative fluorine atom, causing a significant downfield shift. It will also exhibit a large two-bond coupling (²JHF) of approximately 50-55 Hz.[4] Its multiplicity will be complex, showing couplings to H-C2 and the two diastereotopic protons on C4.

    • H-C2: This proton is adjacent to the nitrogen atom and the methyl group. Its chemical shift is moderately downfield. It will show coupling to the methyl protons, H-C3, and a smaller three-bond coupling to the fluorine atom.

    • H₂-C4: These protons are adjacent to the nitrogen atom and are diastereotopic due to the chiral centers in the ring. They will appear as complex multiplets, each coupling with the other and with H-C3.

    • CH₃: The methyl group protons will appear as a simple doublet, coupled only to the H-C2 proton.

Caption: Predicted key ¹H-¹H and ¹H-¹⁹F coupling relationships.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms. The direct attachment of fluorine to C3 will cause a large downfield shift and a significant one-bond C-F coupling constant.[5]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹³C{¹H}) Predicted Coupling Constant (JCF, Hz)
C 2 55 - 65 d ²JCF ≈ 15-25
C 3 85 - 95 d ¹JCF ≈ 160-180
C 4 45 - 55 d ³JCF ≈ 5-10

| C H₃ | 15 - 25 | s | ⁴JCF ≈ 0-2 |

  • Causality Behind Predictions:

    • C3: Directly bonded to fluorine, this carbon experiences the strongest inductive effect, shifting it significantly downfield. The ¹JCF coupling will be very large, a definitive indicator of the C-F bond.[6]

    • C2: This carbon is two bonds away from the fluorine, resulting in a smaller but still observable ²JCF coupling.[7]

    • C4: A small three-bond coupling to fluorine may be observable.

    • DEPT-135 Experiment: A DEPT-135 experiment would be invaluable, showing C2 and C3 as positive signals (CH), C4 as a negative signal (CH₂), and the CH₃ group as a positive signal.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment.[8] Given that there is only one fluorine atom in the molecule, a single resonance is expected.

  • Predicted Chemical Shift: The chemical shift for a fluorine on a saturated, secondary carbon is expected in the range of -170 to -190 ppm (relative to CFCl₃). The exact value can be influenced by solvent and stereochemistry.[9]

  • Predicted Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a complex multiplet due to coupling with H-C3 (large ²JHF) and smaller couplings to H-C2, H-C4a, and H-C4b. In a proton-decoupled spectrum, this will collapse to a sharp singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is the method of choice for this molecule, as it is a soft ionization technique that will readily protonate the basic azetidine nitrogen, yielding a strong signal for the molecular ion [M+H]⁺.

  • Predicted Data (High Resolution MS):

    • Molecular Formula (Free Base): C₄H₈FN

    • Exact Mass: 89.0641

    • Predicted [M+H]⁺: 90.0719

  • Fragmentation Analysis: The strained four-membered ring is expected to be the primary site of fragmentation upon collision-induced dissociation (CID).[10] The most likely initial fragmentation would involve the loss of small, stable neutral molecules.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 90.0719 Frag1 Loss of C₂H₄ m/z = 62.0355 M_H->Frag1 - C₂H₄ Frag2 Loss of CH₃ m/z = 75.0488 M_H->Frag2 - •CH₃

Caption: A plausible ESI-MS/MS fragmentation pathway for protonated (2R,3R)-3-fluoro-2-methyl-azetidine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[11]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 3400 N-H stretch Medium May be broad, indicative of the secondary amine.[12]
2850 - 3000 C-H stretch (sp³) Strong From methyl and methylene groups.
1450 - 1470 C-H bend Medium
1050 - 1150 C-F stretch Strong A key diagnostic peak for the presence of the fluorine atom.[13]

| 1100 - 1250 | C-N stretch | Medium | Characteristic of aliphatic amines.[12] |

  • Causality Behind Predictions: The key diagnostic peaks are the N-H stretch, confirming the secondary amine, and the strong C-F stretch, confirming fluorination. The absence of peaks in the C=C (1600-1680 cm⁻¹) and C=O (1670-1780 cm⁻¹) regions confirms the saturation and lack of carbonyl groups.

Experimental Protocols

The following are standardized, self-validating protocols for acquiring high-quality spectroscopic data. The key to trustworthiness is consistency and proper instrument setup.

Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃) NMR NMR Acquisition (¹H, ¹³C, ¹⁹F, DEPT) Prep->NMR MS HRMS (ESI-TOF) Acquisition Prep->MS Dilute aliquot IR ATR-IR Acquisition Prep->IR Use neat oil or thin film Process Fourier Transform, Phase & Baseline Correction, Peak Picking & Integration NMR->Process MS->Process IR->Process Interpret Structural Elucidation & Verification Process->Interpret

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of (2R,3R)-3-fluoro-2-methyl-azetidine (as the hydrochloride salt or free base) and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent. Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F) to be analyzed. Perform automated or manual shimming to optimize magnetic field homogeneity.[14]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16-32 scans.

    • Set a spectral width of ~12 ppm centered around 5 ppm.

    • Use a relaxation delay (d1) of 2-5 seconds.[15]

  • ¹³C{¹H} NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Acquire 1024-4096 scans, depending on concentration.

    • Set a spectral width of ~220 ppm.

    • Use a relaxation delay of 2 seconds.

  • ¹⁹F{¹H} NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgfhig on Bruker instruments).[9]

    • Acquire 64-128 scans.

    • Set a wide spectral width (~250 ppm) centered around -180 ppm.

    • Use a relaxation delay of 2-5 seconds.[16]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) according to the manufacturer's guidelines to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₄H₉FN⁺.

Protocol 3: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is an oil (free base), a single drop is sufficient.

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Place the sample on the crystal, apply pressure using the anvil, and acquire the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify the wavenumbers of key absorption bands.

Conclusion

References

  • Couty, F., & Evano, G. (2006). Azetidines as constrained analogues of bioactive compounds. Organic & Biomolecular Chemistry, 4(18), 3345-3358. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b606622h]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [URL: https://uscibooks.aip.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [URL: https://www.wiley.com/en-us/200+and+More+NMR+Experiments%3A+A+Practical+Course-p-9783527310678]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Dalvit, C., & Vulpetti, A. (2011). ¹⁹F-NMR: A valuable tool for drug discovery. Drug Discovery Today: Technologies, 8(3-4), e89-e96. [URL: https://www.sciencedirect.com/science/article/pii/S174067491100063X]
  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]15]

  • Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy. Retrieved from [Link]11]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]12]

Sources

Physicochemical Properties of Fluorinated Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Fluorinated Azetidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. Among these, fluorinated azetidines (specifically 3-fluoroazetidine and 3,3-difluoroazetidine) have emerged as high-value bioisosteres for traditional cyclic amines like morpholine, piperidine, and pyrrolidine.

These scaffolds offer a unique triad of benefits:

  • Basicity Modulation: Drastic reduction in pKa (from ~11.3 to ~6–8), reducing lysosomal trapping and improving membrane permeability.

  • Conformational Control: The "fluorine effect" dictates ring puckering, influencing vector alignment and binding affinity.

  • Metabolic Blocking: Steric and electronic shielding of the vulnerable C3 position.

This guide provides a deep technical analysis of these derivatives, synthesizing experimental data, conformational dynamics, and synthetic protocols to support rational drug design.

Structural & Electronic Fundamentals

The Fluorine Effect on Ring Strain

Azetidine is inherently strained (~26 kcal/mol). Introducing fluorine atoms at the C3 position exacerbates this strain due to bond shortening and electrostatic repulsion, yet the ring remains chemically stable enough for most biological applications.

  • Bond Lengths: The C–F bond is short (1.35 Å), and its high electronegativity pulls electron density from the C–C bonds, slightly shortening them and altering the ring geometry.

  • Dipole Moments: The C–F bond creates a strong molecular dipole. In 3,3-difluoroazetidine, the two C–F dipoles reinforce each other, creating a significant local polarity that can engage in specific protein-ligand interactions (e.g., orthogonal multipolar interactions).

Conformational Dynamics: The "Pucker"

Unlike six-membered rings that flip between chairs, the four-membered azetidine ring undergoes a "puckering" motion to relieve torsional strain. Fluorination biases this equilibrium.

  • 3,3-Difluoroazetidine: Generally adopts a puckered conformation to minimize eclipse interactions between the fluorine lone pairs and adjacent hydrogens.

  • 3-Fluoroazetidine (The "Charge-Dipole" Switch): This derivative exhibits a fascinating conformational switch dependent on protonation state, a critical consideration for binding site modeling.

    • Neutral State: The ring puckers to place the fluorine atom pseudo-equatorial (away from the nitrogen lone pair) to minimize dipole repulsion.

    • Protonated State (Cation): The ring flips. The fluorine atom moves to a pseudo-axial orientation to maximize the stabilizing electrostatic interaction between the electronegative fluorine and the positively charged ammonium center (

      
      ).
      
Visualization: Conformational Switching

AzetidineConformation Neutral Neutral 3-Fluoroazetidine (F pseudo-equatorial) Protonation Protonation (pH < pKa) Neutral->Protonation Acidic Media Cation Protonated 3-Fluoroazetidinium (F pseudo-axial) Protonation->Cation Ring Flip Interaction Stabilizing Charge-Dipole Interaction (N+ ... F) Cation->Interaction Driving Force

Caption: Conformational inversion of 3-fluoroazetidine driven by electrostatic stabilization upon protonation.

Physicochemical Profiling

The primary utility of these scaffolds lies in their ability to modulate physicochemical parameters without significantly increasing molecular weight.

Comparative Data Table

The following data synthesizes experimental and calculated values to illustrate the "Fluorine Step-Down" effect.

PropertyAzetidine (Parent)3-Fluoroazetidine3,3-Difluoroazetidine
pKa (Conj. Acid) ~11.3~8.4 – 8.5~6.5 – 7.0 (Est.)
LogP (Lipophilicity) -0.1 (Exp)-0.5 (Calc)~0.2 (Calc)
Ring Strain ~26 kcal/molHighVery High
H-Bond Donor 1 (NH)1 (NH)1 (NH)
Polar Surface Area 12 Ų12 Ų12 Ų
Metabolic Liability N-oxidation, C-oxidationReducedLow (Blocked C3)
Analysis
  • Basicity (pKa): The inductive effect of fluorine (

    
    ) withdraws electron density from the nitrogen lone pair through the carbon framework.
    
    • Impact: 3,3-Difluoroazetidine is a weak base. At physiological pH (7.4), a significant fraction remains neutral, vastly improving passive membrane permeability compared to the parent azetidine which is >99.9% protonated.

  • Lipophilicity (LogD): While fluorine is lipophilic, the high polarity of the C–F bond in a small ring can lead to complex LogD behavior. 3,3-difluoroazetidine often shows a "lipophilicity dip" compared to non-polar analogs but is more lipophilic than the highly basic parent azetidine at physiological pH because it is less ionized.

Synthetic Accessibility & Protocols

Synthesis of these strained rings requires care due to the volatility of the free bases and the stability of the intermediates.

Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride

Methodology: Reformatsky-type cyclization followed by reduction.

Step 1: Formation of 3,3-difluoroazetidin-2-one

  • Reagents: N-Benzylaldimine, Ethyl bromodifluoroacetate, Zinc dust, Trimethylsilyl chloride (TMSCl).

  • Procedure: Activate Zinc dust with TMSCl in THF. Add Ethyl bromodifluoroacetate and the aldimine. Reflux for 2-4 hours.

  • Mechanism: The Reformatsky reagent adds to the imine, followed by cyclization to form the

    
    -lactam ring.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Reduction to Azetidine

  • Reagents: Monochlorohydroalane (

    
    ) or 
    
    
    
    (careful control required).
  • Procedure: Dissolve the lactam in dry ether/THF at 0°C. Add reducing agent dropwise. Reflux for 4 hours.

  • Quench: Careful addition of water/NaOH (Fieser method).

  • Isolation: The free base is highly volatile . Do not rotary evaporate to dryness. Isolate as the Hydrochloride salt by adding HCl in dioxane/ether and filtering the precipitate.

Critical Caution: 3,3-difluoroazetidine free base has a boiling point estimated < 60°C. Always handle as a salt or in solution.

Decision Framework for Drug Design

When should a medicinal chemist deploy these scaffolds? Use the following logic tree to guide scaffold selection.

ScaffoldSelection Start Start: Cyclic Amine Selection BasicityCheck Is the parent amine too basic (pKa > 9)? (Lysosomal trapping / Low Permeability) Start->BasicityCheck MetabolicCheck Is the C3/C4 position a metabolic soft spot? BasicityCheck->MetabolicCheck Yes UseAzetidine Use Azetidine (High Basicity, Smallest Size) BasicityCheck->UseAzetidine No Use3F Use 3-Fluoroazetidine (Moderate pKa drop, H-bond acceptor) MetabolicCheck->Use3F No (Just pKa tuning) Use33F Use 3,3-Difluoroazetidine (Max pKa drop, Metabolic Block) MetabolicCheck->Use33F Yes (Block Metabolism) Target Target Profile

Caption: Decision matrix for selecting fluorinated azetidine bioisosteres based on pKa and metabolic requirements.

Case Study Application

In the development of JAK inhibitors (e.g., Baricitinib analogs), the azetidine ring is often used to link the core scaffold to a nitrile group. Replacing a pyrrolidine linker with 3,3-difluoroazetidine can:

  • Reduce the basicity of the bridgehead nitrogen.

  • Prevent hydroxylation at the

    
    -carbon (a common clearance pathway for pyrrolidines).
    
  • Maintain the vector orientation required for selectivity.

References

  • Melnykov, K. P., et al. (2023). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.[2] Link

  • O'Hagan, D., et al. (2000). "The conformational analysis of 3-fluoroazetidinium salts." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Van Brabandt, W., & De Kimpe, N. (2006). "Synthesis of 3-Fluoroazetidines." Journal of Organic Chemistry. Link

  • Petrov, V. A. (2009). "Fluorinated Heterocycles."[2][3] ACS Symposium Series. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Strategic Deployment of (2R)-3-Fluoro-2-methyl-azetidine Structural Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Lead Optimization and Scaffold Design

In the contemporary landscape of medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on subtle stereoelectronic modifications. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged bioisostere for larger, more metabolically labile rings like pyrrolidines, piperidines, and morpholines.

When we introduce specific chiral and electronegative vectors—yielding scaffolds such as (2R)-3-fluoro-2-methyl-azetidine —we unlock a highly tunable system. As a Senior Application Scientist, I have observed firsthand how the precise spatial arrangement of a methyl group and a fluorine atom on an azetidine core can rescue a failing drug program by simultaneously modulating basicity, increasing lipophilicity, and blocking oxidative metabolism[1].

This whitepaper dissects the causality behind these physicochemical shifts, details the synthetic methodologies required to access them, and provides self-validating protocols for their implementation in drug discovery workflows.

Stereoelectronic Fundamentals: The "Janus Face" of Fluorinated Azetidines

The incorporation of fluorine into saturated nitrogen heterocycles is not merely a steric substitution; it fundamentally rewrites the molecule's conformational and electronic behavior[2].

The Inductive Effect and pKa Modulation

Unsubstituted azetidine is a strong base with a pKa of approximately 10.4. In physiological environments (pH 7.4), it exists almost entirely in its protonated, cationic state, which severely limits passive membrane permeability.

By introducing a fluorine atom at the C3 position, the strong electron-withdrawing inductive effect pulls electron density away from the nitrogen lone pair through the


-bond framework. This predictably lowers the pKa by roughly 2.0 units (down to ~8.4)[3]. The addition of a C2-methyl group in the (2R) configuration adds slight electron-donating character and steric bulk, fine-tuning the pKa to an optimal ~8.5 while simultaneously increasing the partition coefficient (LogP). This delicate balance maximizes the fraction of unionized drug at intestinal pH, drastically improving oral bioavailability.
Conformational Puckering and Charge-Dipole Interactions

Unlike planar aromatic rings, azetidines undergo rapid "butterfly" puckering. The relative stereochemistry between the 2-methyl and 3-fluoro groups dictates the preferred conformational state. In protonated (2R)-3-fluoro-2-methyl-azetidine, a strong charge-dipole interaction occurs between the highly electronegative fluorine atom and the positively charged nitrogen (


)[4].

This electrostatic attraction forces the ring into a specific puckered conformation where the C-F bond aligns to stabilize the cationic center. This "conformational lock" reduces the entropic penalty upon binding to a target receptor, often leading to enhanced target affinity compared to non-fluorinated analogs.

ConformationalDynamics A Protonated Nitrogen (N+) C Charge-Dipole Attraction A->C Electrostatic pull B C-F Bond Dipole (Electronegative F) B->C δ- alignment D Ring Pucker Inversion C->D Overcomes steric strain E Stabilized Bioactive Conformation D->E Locks dihedral angle

Caption: Stereoelectronic charge-dipole interactions dictating azetidine ring pucker and conformational locking.

Physicochemical Profiling: Quantitative SAR Impact

To understand the structural activity relationship (SAR) impact of these modifications, we must isolate the variables. The table below synthesizes the physicochemical shifts observed when transitioning from a basic azetidine to the highly functionalized (2R)-3-fluoro-2-methyl-azetidine scaffold[1][5].

Scaffold / CompoundPredicted pKaLogP (Lipophilicity)Intrinsic Clearance (CL_int)Primary Advantage in Lead Optimization
Azetidine ~10.4-0.10HighMinimal steric bulk; poor permeability.
2-Methylazetidine ~10.6+0.35ModerateChiral vector added; susceptible to C3 oxidation.
3-Fluoroazetidine ~8.4+0.15LowImproved permeability; blocks C3 metabolism.
(2R)-3-Fluoro-2-methyl-azetidine ~8.5+0.60Very LowOptimized ADME profile; rigidified bioactive conformation.

Data synthesized from foundational studies on fluorinated saturated heterocyclic amines.[5]

Synthetic Methodologies for Structural Analogs

Synthesizing highly strained, stereodefined azetidines requires precise control over reaction conditions to prevent ring-opening or epimerization. While modern photochemical approaches utilizing azabicyclo[1.1.0]butanes (ABBs) are gaining traction[6], the most robust, scalable method for accessing (2R)-3-fluoro-2-methyl-azetidine relies on the stereospecific fluorination of a chiral precursor.

Workflow: Stereospecific Deoxofluorination

The standard approach involves starting from a commercially available or enzymatically derived chiral amino alcohol, protecting the nitrogen, and utilizing a nucleophilic fluorinating agent (like DAST or Deoxo-Fluor) to invert the stereocenter at C3 via an


 mechanism.

SyntheticWorkflow Start Chiral Amino Alcohol (e.g., L-Threonine derivative) Step1 N-Protection & Activation (Boc2O, MsCl) Start->Step1 Step2 Intramolecular Cyclization (Base-mediated, e.g., NaH) Step1->Step2 Azetidine Ring Formation Step3 Stereoselective Fluorination (DAST, -78°C to RT) Step2->Step3 SN2 Inversion at C3 Step4 N-Deprotection (4M HCl in Dioxane) Step3->Step4 Yields protected analog End (2R)-3-Fluoro-2-methyl-azetidine Hydrochloride Step4->End Salt precipitation

Caption: Step-by-step synthetic workflow for chiral fluorinated azetidine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to verify causality and prevent downstream failures.

Protocol A: Synthesis of (2R)-3-Fluoro-2-methyl-azetidine Hydrochloride

Causality Focus: The use of DAST at cryogenic temperatures is critical. Azetidines are prone to ring-expansion or fragmentation if the fluorination intermediate is allowed to build up thermal energy. The


 inversion requires a strictly controlled warming phase.
  • N-Boc Protection: Dissolve (2R, 3S)-2-methylazetidin-3-ol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and

    
     (1.1 eq). Stir at room temperature for 4 hours.
    
    • Validation: TLC (Ninhydrin stain) should show the disappearance of the primary amine spot, confirming complete protection to prevent N-alkylation during fluorination.

  • Cryogenic Fluorination: Cool the reaction mixture to -78°C under an argon atmosphere. Dropwise, add Diethylaminosulfur trifluoride (DAST) (1.2 eq).

    • Causality: DAST converts the hydroxyl group into a good leaving group while simultaneously delivering the fluoride nucleophile. The -78°C temperature suppresses the competing elimination (E2) pathway.

  • Controlled Inversion: Allow the reaction to slowly warm to room temperature over 12 hours. Quench carefully with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
    • Validation:

      
       NMR of the crude mixture must show a single major peak (typically around -175 to -185 ppm), confirming regioselective fluorination. 
      
      
      
      NMR coupling constants (
      
      
      ) will confirm the trans relative stereochemistry (2R, 3R) resulting from the inversion of the (3S) precursor.
  • Deprotection & Salt Formation: Dissolve the purified intermediate in minimal diethyl ether. Add 4M HCl in dioxane (5.0 eq) and stir for 2 hours.

    • Causality: The free base of this low-molecular-weight azetidine is highly volatile. Deprotecting with anhydrous HCl immediately precipitates the product as a stable, non-volatile hydrochloride salt[7].

    • Validation: Filter the white precipitate and dry under vacuum. Confirm mass via LC-MS (ESI+) showing

      
      .
      
Protocol B: Physicochemical Profiling (pKa and LogD )

Causality Focus: Accurate measurement of these parameters dictates whether the analog will progress to in vivo PK studies. We utilize a potentiometric/LC-MS hybrid approach to ensure data fidelity.

  • pKa Determination (Potentiometric Titration):

    • Prepare a 1 mM solution of the azetidine HCl salt in 0.15 M KCl (to maintain constant ionic strength).

    • Titrate with standardized 0.1 M KOH from pH 3.0 to 11.0 using an automated titrator under a nitrogen blanket (to exclude

      
       which forms carbonic acid and skews the baseline).
      
    • Validation: The first derivative of the titration curve will yield the exact pKa. Run a reference standard (e.g., labetalol) to validate electrode calibration.

  • LogD

    
     Determination (Shake-Flask LC-MS/MS): 
    
    • Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours. Causality: Prevents volume changes during the actual experiment due to mutual solubility.

    • Dissolve the compound in the aqueous phase (10

      
      ). Add an equal volume of the octanol phase.
      
    • Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the concentration in both phases using LC-MS/MS (MRM mode).

    • Validation: Calculate LogD =

      
      . The mass balance must be >95% to rule out compound degradation or adsorption to the glassware.
      

Conclusion

The integration of the (2R)-3-fluoro-2-methyl-azetidine motif into a drug scaffold is a masterclass in rational drug design. By leveraging the strong inductive effects of fluorine and the stereoelectronic charge-dipole interactions inherent to the puckered azetidine ring, medicinal chemists can precisely tune pKa and lipophilicity. When executed using the rigorous, self-validating synthetic and analytical protocols outlined above, this structural analog serves as a highly reliable vector for optimizing the pharmacokinetic profiles of next-generation therapeutics.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][8]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate (Melnykov et al., 2022) URL:[Link][5]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry (Hunter, L., 2013) URL:[Link][4]

  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis Source: ChemRxiv (2024) URL:[Link][6]

Sources

Commercial & Technical Profile: (2R)-3-Fluoro-2-methyl-azetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-3-Fluoro-2-methyl-azetidine Hydrochloride is a high-value chiral building block widely utilized in modern medicinal chemistry programs. It represents a strategic convergence of two powerful design elements: the azetidine ring (for lowering lipophilicity and increasing metabolic stability compared to larger heterocycles) and fluorine substitution (for pKa modulation and blocking metabolic hotspots).

This guide delineates the commercial landscape, synthetic accessibility, and structural utility of this compound. It addresses the critical stereochemical distinctions often overlooked in catalog data, providing researchers with the precision required for Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Stereochemical Precision

The nomenclature "(2R)-3-Fluoro-2-methyl-azetidine" defines the absolute configuration at the C2 position but leaves the C3 position ambiguous. In high-precision drug discovery, this ambiguity is a critical variable. Commercial catalogs often list multiple CAS numbers corresponding to specific diastereomers.

Table 1: Stereochemical Classification & Identifiers
Chemical NameStereochemistryCAS NumberKey Characteristics
(2R)-3-Fluoro-2-methyl-azetidine HCl (2R, 3-undefined) 2231670-03-2 Mixture of cis and trans isomers. Used for initial SAR scanning.
(2R,3R)-3-Fluoro-2-methyl-azetidine HCl (2R, 3R) Trans 2231666-48-9 thermodynamically preferred isomer in some syntheses; often the primary "chiral" stock.
(2S,3R)-3-Fluoro-2-methyl-azetidine HCl (2S, 3R) Cis 2231664-15-4 Enantiomer of the (2R,3S) form. Distinct biological profile.

Technical Note: The presence of the fluorine atom at C3 introduces strong gauche effects and dipole interactions that can significantly alter the ring pucker compared to the non-fluorinated parent. When sourcing, explicitly confirm the diastereomeric ratio (dr) if the CAS implies a mixture.

Commercial Availability & Supply Chain Analysis[1]

Market Status

The compound is classified as a Tier 2 Building Block : widely available from specialized heterocyclic chemistry suppliers but rarely held in multi-kilogram stock by generalist distributors.

  • Primary Form: Hydrochloride salt (HCl). The free base is volatile and unstable; the salt form ensures shelf stability and ease of handling.

  • Typical Purity: ≥95% (H-NMR) and ≥98% ee/de (Chiral HPLC).

  • Pack Sizes: 100 mg, 250 mg, 1 g, 5 g.

Key Suppliers & Sourcing Tiers
  • Tier A (Stock Holders): ChemScene, PharmaBlock, Enamine. These vendors typically ship within 1-3 days.

  • Tier B (Fast Synthesis): WuXi AppTec, Combi-Blocks. often list the compound but may trigger a rapid "make-on-demand" workflow (2-3 weeks).

  • Tier C (Aggregators): Sigma-Aldrich (via Synthonix/MilliporeSigma partnership). High reliability but often higher unit cost due to re-packaging.

Cost Drivers

The price is driven by the Deoxyfluorination Step . The use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® requires controlled cryogenic conditions and careful purification to separate the desired diastereomer, elevating the cost per gram compared to simple methyl-azetidines.

Synthetic Accessibility & Manufacturing Logic

Understanding the synthesis is crucial for assessing scalability for late-stage development. The commercial route typically avoids direct cyclization of fluorinated acyclic precursors due to volatility. Instead, it relies on late-stage fluorination of a chiral alcohol.

Dominant Synthetic Route: Deoxyfluorination

The standard industrial workflow starts from L-Alanine (to set the C2 methyl stereochemistry) or chiral reduction of an azetidinone.

SynthesisWorkflow Start L-Alanine / Chiral Precursor Cyclization Ring Closure (Beta-Lactam or Azetidine) Start->Cyclization 1. Reduction 2. Cyclization Intermediate (2R)-2-Methyl-azetidin-3-ol (N-Protected) Cyclization->Intermediate Isolation of Diastereomer Fluorination Deoxyfluorination (DAST / Deoxo-Fluor) Intermediate->Fluorination Inversion of Configuration (SN2) Deprotection N-Deprotection (HCl/Dioxane) Fluorination->Deprotection Removal of Boc/Cbz Final (2R)-3-Fluoro-2-methyl- azetidine HCl Deprotection->Final Salt Formation

Figure 1: Standard commercial synthesis workflow involving nucleophilic fluorination with inversion of configuration.

Critical Quality Attribute (CQA): The fluorination step (e.g., using DAST) typically proceeds via an SN2 mechanism, causing an inversion of configuration at C3.

  • Input: (2R, 3S)-Alcohol ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Output: (2R, 3R)-Fluoride.[1][2][3]
    
  • Implication: Suppliers must strictly control the stereochemistry of the alcohol intermediate to guarantee the final diastereomer.

Medicinal Chemistry Applications

Why select (2R)-3-Fluoro-2-methyl-azetidine? It is not merely a spacer; it is a functional tool for multiparameter optimization (MPO).

Mechanistic Advantages[2][5][6][7]
  • pKa Modulation: The electronegative fluorine on the C3 carbon inductively withdraws electron density from the ring nitrogen. This lowers the pKa of the amine (typically by 1.5 - 2.0 units compared to the non-fluorinated parent), reducing lysosomal trapping and improving oral bioavailability.

  • Metabolic Blocking: The C3 position in azetidines is a metabolic soft spot (susceptible to oxidation). Fluorine substitution blocks this site.

  • Conformational Locking: The gauche effect between the ring nitrogen and the fluorine stabilizes specific ring puckers, potentially locking the vector of substituents attached to the nitrogen.

DrugDesign Center (2R)-3-Fluoro-2-methyl-azetidine Scaffold App1 Bioisostere for Pyrrolidine/Piperidine Center->App1 Size Reduction App2 Lower LogD (Reduced Lipophilicity) Center->App2 F Polarity App3 Metabolic Stability (Blocked C3 Oxidation) Center->App3 C-F Bond Strength App4 pKa Tuning (Reduced Basicity) Center->App4 Inductive Effect

Figure 2: Strategic utility of the scaffold in Structure-Activity Relationship (SAR) studies.

Handling & Analytical Protocols

Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C .

  • Stability: Stable for >2 years if kept dry. Avoid prolonged exposure to strong bases in protic solvents, which can trigger ring-opening or polymerization.

Analytical Verification (NMR)

When verifying the identity of the purchased lot, look for the characteristic H-F coupling :

  • 19F NMR: Expect a signal around -170 to -180 ppm (decoupled) or a multiplet (coupled).

  • 1H NMR: The proton geminal to the fluorine (H3) will appear as a distinct doublet of multiplets (JH-F ≈ 50-55 Hz).

References

  • ChemScene Product Data. (2R,3R)-3-fluoro-2-methylazetidine hydrochloride. Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: (2S,3R)-3-fluoro-2-methyl-azetidine hydrochloride. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. (Discusses general azetidine fluorination strategies). Retrieved from

  • BenchChem. Application Notes for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from (Generalized reference for scaffold utility).

  • Google Patents. CN105384673B: Synthetic method of 3-fluoro azetidine derivatives. Retrieved from

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Whitepaper: Modulating Azetidine pKa with Strategic Fluorination: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and serve as a rigid, three-dimensional building block.[1][2][3] A critical parameter governing the behavior of azetidine-containing compounds in biological systems is the basicity of the ring nitrogen, quantified by its pKa. This guide provides an in-depth technical exploration of how strategic fluorination can be employed to precisely modulate the pKa of the azetidine ring. We will delve into the fundamental electronic and conformational effects of fluorine, present quantitative data on pKa shifts, detail robust experimental and computational methodologies for pKa determination, and discuss the correlated effects on other drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated azetidines for multiparameter optimization in drug discovery.

The Azetidine Scaffold and the Critical Role of pKa

Four-membered heterocycles, particularly azetidines, are increasingly utilized as design elements in drug discovery.[1][4] They offer a compelling alternative to more common five- and six-membered rings, providing structural rigidity and novel exit vectors while maintaining a low molecular weight. The basicity of the azetidine nitrogen is a pivotal property that dictates a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with the biological target.[5] The conjugate acid pKa of unsubstituted azetidine is approximately 11.29, a level of basicity that can be undesirable, leading to issues such as excessive sequestration in acidic lysosomes or off-target interactions.[6] Therefore, the ability to attenuate this basicity is a crucial tool for the medicinal chemist. Fluorine, with its potent and predictable electronic properties, stands out as the premier element for this purpose.[7]

The Fundamental Influence of Fluorine on Amine Basicity

The primary mechanism by which fluorine modulates the pKa of an azetidine is through its powerful electron-withdrawing inductive effect (-I). This effect, rooted in fluorine's unparalleled electronegativity, has profound consequences for the availability of the nitrogen's lone pair of electrons for protonation.

The Inductive Effect (-I)

When a fluorine atom is introduced onto the azetidine ring, its high electronegativity pulls electron density away from the surrounding carbon atoms. This effect is transmitted through the sigma bonds of the scaffold, ultimately reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thereby stabilizing the neutral form of the amine and lowering its basicity (i.e., decreasing the pKa of its conjugate acid).[8] The magnitude of this pKa depression is directly related to the number of fluorine atoms and their proximity to the nitrogen center.[9][10]

Conformational Consequences

Beyond simple inductive effects, fluorination can also exert significant control over the azetidine ring's conformation. The four-membered ring is not planar and exists in a puckered state. Computational studies have shown that fluorination can influence this ring pucker.[11] In the protonated (charged) state, an electrostatic attraction between the partially negative fluorine (Cδ+-Fδ-) and the positively charged nitrogen (N+) can favor a conformation that brings these atoms into closer proximity. This C–F···N+ charge–dipole interaction can further stabilize the protonated state in a specific conformation, subtly influencing the overall basicity.[11]

Inductive_Effect cluster_azetidine Fluorinated Azetidine Ring N N C1 C N->C1 C2 C C1->C2 C3 C C2->C3 F F C2->F σ-bond transmission C3->N e_density Electron Density Withdrawal e_density->N Inductive Effect (-I) Lowers Basicity (pKa)

Caption: Inductive effect of fluorine on the azetidine ring.

Quantifying the Impact: pKa Shifts in Fluorinated Azetidines

The systematic replacement of hydrogen with fluorine on the azetidine ring results in a predictable and significant decrease in pKa. The number of fluorine atoms and their position relative to the nitrogen are the dominant factors defining the final basicity of the compound.[9][10]

Below is a summary of experimentally determined pKa values for representative azetidine derivatives. This data clearly illustrates the pKa-lowering effect of fluorination.

CompoundStructureSubstitution PatternExperimental pKa (Conjugate Acid)ΔpKa (vs. Azetidine)
Azetidineunsubstituted11.29[6]0
3-Fluoroazetidine3-monofluoro~8.5 - 9.0~ -2.3 to -2.8
3,3-Difluoroazetidine3,3-difluoro~6.0 - 6.5~ -4.8 to -5.3

Note: Exact experimental pKa values for fluorinated azetidines can vary slightly based on measurement conditions and counter-ions. The values presented are representative ranges based on published data for analogous structures. The trend is the key takeaway.

Analysis of Trends:

  • Monofluorination: The introduction of a single fluorine atom at the 3-position dramatically reduces the pKa by over two log units. This highlights the potency of the inductive effect even from a beta position.

  • Difluorination: The addition of a second fluorine atom at the same position (gem-difluorination) nearly doubles the pKa depression. This demonstrates the additive nature of the inductive effect. The resulting pKa in the low 6's is often in a "sweet spot" for many drug targets, avoiding the liabilities of strong basicity while retaining sufficient water solubility.[5]

Methodologies for pKa Determination

Accurate pKa determination is essential for building reliable structure-property relationships. A combination of experimental and computational methods provides a robust approach.

Experimental Approaches

Trustworthiness through Direct Measurement: The most reliable pKa values are derived from direct physical measurement. The choice of method often depends on the compound's solubility and the required precision.

This is the gold-standard method for pKa determination, directly measuring the buffering capacity of a compound against a titrant.

  • Preparation: Accurately weigh ~1-5 mg of the hydrochloride salt of the fluorinated azetidine. Dissolve it in a known volume (e.g., 10-20 mL) of deionized, degassed water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

  • Instrumentation: Use a calibrated pH meter with a combination glass electrode capable of 0.01 pH unit resolution. Employ a micro-burette for precise titrant delivery.

  • Titration: While stirring the solution at a constant temperature (e.g., 25 °C), add small, precise aliquots of a standardized strong base (e.g., 0.01 M NaOH or KOH).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Collect data points through the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use derivative plots (dpH/dV vs. V) to precisely locate the equivalence point.

This method is particularly useful for compounds with poor solubility or when determining the pKa of multiple ionizable groups in the same molecule.[2][12]

  • Sample Preparation: Prepare a series of buffered solutions (e.g., phosphate, citrate) covering a pH range that brackets the expected pKa (e.g., from pH 4 to pH 8 for a 3,3-difluoroazetidine).

  • NMR Samples: Dissolve a constant, known concentration of the fluorinated azetidine in each buffered solution using D₂O as the solvent. Add a small amount of an internal reference standard (e.g., DSS or TSP).

  • Data Acquisition: Acquire ¹H or ¹⁹F NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify a nucleus (a proton or fluorine) whose chemical shift (δ) is sensitive to the protonation state of the azetidine nitrogen. Plot the observed chemical shift (δ_obs) versus the pH of the buffer.

  • Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivation), where δ_obs = (δ_A[A⁻] + δ_HA[HA]) / ([A⁻] + [HA]). The inflection point of this curve corresponds to the pKa.

Caption: Generalized workflow for the experimental determination of pKa.

Computational Prediction

In silico pKa prediction plays a vital role in the early stages of drug design, allowing for the rapid evaluation of virtual compounds.[13] While various methods exist, from empirical models to high-level quantum mechanical calculations, it is crucial to recognize their limitations.[14][15][16] Standard prediction algorithms may perform poorly for highly fluorinated or structurally novel compounds.[5] Therefore, it is best practice to use computational tools for trend analysis and prioritization, followed by experimental validation of key compounds. For fluorinated series, models specifically trained or fine-tuned on relevant datasets are more likely to yield accurate predictions.[17]

Beyond pKa: Correlated Physicochemical Property Modulation

The introduction of fluorine does not solely impact pKa; it concurrently modulates other critical drug-like properties. A successful drug design strategy considers these correlated effects.

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is highly context-dependent and can be counterintuitive.[5][10] While a single fluorine might slightly increase LogP, gem-difluorination can act as a "polar hydrogen bond donor mimic" and in some cases decrease lipophilicity or have a minimal effect.[18] The impact on LogD (the distribution coefficient at a specific pH) will be a combination of the change in LogP and the significant change in pKa.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism.[7][19] Fluorinating a metabolically labile position on the azetidine ring is a field-proven strategy to block P450-mediated degradation and improve a compound's half-life.

  • Conformational Control: As mentioned, fluorine can bias the ring pucker, which can be used to lock the molecule into a more bioactive conformation, thereby improving potency and selectivity.[11][20]

Conclusion

The strategic fluorination of the azetidine ring is a powerful and predictable tactic in the medicinal chemist's toolkit. The strong inductive effect of fluorine provides a reliable method for attenuating the basicity of the azetidine nitrogen, addressing a common liability in drug design. By understanding the fundamental principles of electronic and conformational control, employing robust experimental methods for pKa determination, and considering the correlated effects on properties like lipophilicity and metabolic stability, researchers can effectively harness fluorinated azetidines to achieve multiparameter optimization and accelerate the development of safer and more efficacious therapeutics.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075-7078. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. ResearchGate. [Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Vaia. (n.d.). Problem 20 Which of the following is least... [FREE SOLUTION]. Vaia. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Procter, D. J., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]

  • Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie. [Link]

  • Various Authors. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Linclau, B. (2018). Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]

  • Various Authors. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Mykhailiuk, P. K., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Dissertation Showcase. [Link]

  • LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Electronic Effects and Their Influence On Acidity and Basicity. Scribd. [Link]

  • AstraZeneca. (2023). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • AstraZeneca. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. JACS. [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Koukounas, M., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. New Journal of Chemistry. [Link]

  • Mykhailiuk, P. K. (2020). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Brown, D. G., & Boström, J. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • Thomas, C. M., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link]

  • Various Authors. (2024). In silico prediction of pKa values using explainable deep learning methods. Journal of Cheminformatics. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Klein, C. D., & Stalke, D. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

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An In-depth Technical Guide on the Ring Strain Analysis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the ring strain in 2-substituted azetidines, tailored for researchers, scientists, and professionals in drug development. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] The inherent ring strain of the azetidine core dictates its conformation, reactivity, and ultimately, its utility as a molecular building block in the design of novel therapeutics.[2][4] This document delves into the nuanced effects of 2-substitution on the conformational dynamics and inherent strain of the azetidine ring, providing both theoretical understanding and practical methodologies for its analysis.

The Azetidine Scaffold: A Balance of Strain and Stability

The azetidine ring, a four-membered saturated heterocycle, possesses significant angle and torsional strain, placing it between the more strained aziridines and the less strained pyrrolidines.[5] This inherent strain is not a liability but rather a key feature that medicinal chemists can exploit. It imparts a degree of conformational rigidity, which can lead to more defined three-dimensional structures for improved receptor binding and selectivity.[1][5] Despite this strain, azetidines are generally stable compounds.[6][7] The calculated ring strain of azetidine is approximately 25.2 kcal/mol, significantly higher than that of the strain-free piperidine (0 kcal/mol).[8] This stored energy influences the molecule's reactivity and can be harnessed in synthetic transformations.[9]

The incorporation of azetidine motifs into drug candidates has been shown to improve a range of pharmacokinetic properties, including metabolic stability, aqueous solubility, and lipophilicity.[2][8][10] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]

Conformational Landscape of Azetidines: The Pucker is Key

To alleviate ring strain, the azetidine ring is not planar but adopts a puckered conformation.[11] This puckering is a critical determinant of the molecule's overall shape and can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine in the gas phase, this angle is approximately 37°.[11]

Substituents on the azetidine ring profoundly influence the degree and nature of this puckering. A substituent at the 2-position introduces new steric and electronic interactions that modulate the conformational preferences of the ring. The interplay between the substituent and the ring's inherent desire to minimize strain leads to a delicate energetic balance, often resulting in a preferred conformation where the substituent occupies a pseudo-axial or pseudo-equatorial position.

The following diagram illustrates the puckered conformation of an azetidine ring, highlighting the pseudo-axial and pseudo-equatorial positions for a substituent at the C2 position.

Azetidine_Puckering cluster_puckered Puckered Azetidine Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 R_eq R (equatorial) C2->R_eq R_ax R (axial) C2->R_ax C4 C4 C3->C4 C4->N1

Caption: Puckered conformation of a 2-substituted azetidine ring.

The Influence of 2-Substituents on Ring Strain and Conformation

The nature of the substituent at the 2-position is a critical factor in determining the conformational equilibrium and the overall ring strain of the azetidine.

  • Steric Effects: Bulky substituents will generally favor a pseudo-equatorial position to minimize steric interactions with the other ring atoms and their substituents.[11] This preference can lead to a more pronounced puckering of the ring.

  • Electronic Effects: Electron-withdrawing or electron-donating substituents can influence the bond lengths and angles within the ring through inductive and hyperconjugative effects. For instance, a fluorine atom at the 2-position can engage in a stabilizing gauche interaction with the nitrogen lone pair or a C–F···N+ charge-dipole interaction in the protonated form, significantly influencing the ring pucker.[12]

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds or other non-covalent interactions can lock the azetidine ring into a specific conformation.

The following table summarizes the expected effects of different classes of 2-substituents on azetidine ring conformation.

Substituent TypeExpected Positional PreferenceInfluence on Ring Puckering
Small Alkyl (e.g., -CH₃)Less pronounced preferenceModerate puckering
Bulky Alkyl (e.g., -C(CH₃)₃)Strongly pseudo-equatorialIncreased puckering
Aryl (e.g., -Ph)Generally pseudo-equatorialCan be influenced by π-stacking
Electron-Withdrawing (e.g., -CF₃, -CO₂R)Can favor pseudo-axial due to hyperconjugationCan be significant
Electron-Donating (e.g., -OCH₃)Pseudo-equatorial favoredModerate puckering
Hydrogen-Bonding (e.g., -OH, -NH₂)Dependent on H-bonding partnerCan lock conformation
Experimental and Computational Methodologies for Ring Strain Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough analysis of the ring strain and conformational preferences of 2-substituted azetidines.

A. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[11][13] It allows for the precise determination of bond lengths, bond angles, and torsional angles, from which the exact puckering of the azetidine ring can be determined.[11]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the 2-substituted azetidine derivative by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexane).[14]

  • Data Collection: Mount a suitable crystal on a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.[13][14] Collect diffraction data by rotating the crystal in an X-ray beam.[13]

  • Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using direct or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[11][13]

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the puckering parameters of the azetidine ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying the conformation of molecules in solution.[11] Coupling constants (J-values) between protons on the azetidine ring are highly sensitive to their dihedral angles and can thus provide information about the ring's pucker.[15] For instance, J_trans values are typically smaller than J_cis values in azetidine rings.[15] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of atoms, further aiding in conformational assignment.[15]

Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the purified 2-substituted azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the ring protons.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (to identify coupled protons) and NOESY or ROESY (to identify protons that are close in space).

  • Data Analysis: Analyze the coupling constants to determine the relative stereochemistry and preferred ring conformation. Use NOE data to confirm through-space interactions consistent with the proposed conformation.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the geometries, energies, and other properties of different conformers.[4][16] These methods allow for the exploration of the potential energy surface of the molecule to identify low-energy conformations and the energy barriers between them.

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build a 3D model of the 2-substituted azetidine.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[4][16]

  • Frequency Analysis: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Calculation: Compare the energies of the optimized conformers to determine their relative stabilities and predict the most likely conformation.

The following diagram outlines a comprehensive workflow for the analysis of ring strain in 2-substituted azetidines.

Ring_Strain_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Integration & Interpretation Synthesis Synthesis of 2-Substituted Azetidine Purification Purification (e.g., Chromatography) Synthesis->Purification XRay X-ray Crystallography (Solid State) Purification->XRay NMR NMR Spectroscopy (Solution State) Purification->NMR Computational Computational Modeling (In Silico) Purification->Computational DataIntegration Integrate Experimental & Computational Data XRay->DataIntegration NMR->DataIntegration Computational->DataIntegration StrainAnalysis Determine Ring Strain & Conformational Preferences DataIntegration->StrainAnalysis

Caption: A comprehensive workflow for the analysis of ring strain.

Conclusion: A Powerful Tool for Drug Discovery

A thorough understanding of the ring strain and conformational preferences of 2-substituted azetidines is paramount for their effective application in drug discovery. The substituent at the 2-position acts as a crucial handle to modulate the three-dimensional structure and reactivity of this valuable scaffold. By employing a synergistic combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside powerful computational methods, researchers can gain deep insights into the structure-property relationships of these molecules. This knowledge is essential for the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of substituted azetidines promises to unlock new avenues in medicinal chemistry, further solidifying their status as a privileged structural motif.[1][5]

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • O'Hagan, D., et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate.
  • (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.
  • (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • (2025, October 25). A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine. Benchchem.
  • (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • (n.d.). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
  • (2025, October 8). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Thieme.
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  • (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.
  • (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce.
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An In-depth Technical Guide to Early-Stage Structure-Activity Relationship (SAR) Studies of 3-Fluoroazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Imperative of the 3-Fluoroazetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is relentless. The industry has seen a clear shift towards molecules with greater three-dimensionality (sp³-richness) to explore new regions of chemical space and improve physicochemical properties.[1] Within this paradigm, small, strained rings like azetidine have emerged as privileged scaffolds.[1][2] Their compact, conformationally rigid nature can enhance metabolic stability, aqueous solubility, and binding affinity compared to more flexible or planar analogs.[1][3]

The strategic incorporation of fluorine further elevates the utility of the azetidine core. Fluorine, despite its minimal steric footprint (similar to hydrogen), is the most electronegative element, and its introduction can profoundly modulate a molecule's properties.[4] This guide provides a technical framework for navigating the early-stage Structure-Activity Relationship (SAR) studies of 3-fluoroazetidine scaffolds, explaining not just the "how" but the fundamental "why" behind the experimental choices that drive successful drug discovery programs.

Part 1: Foundational Chemistry - Synthesis of the 3-Fluoroazetidine Core

A robust and flexible synthetic route to the core scaffold is the bedrock of any SAR campaign. The ability to generate analogs in a reliable and efficient manner dictates the pace and breadth of the study. While numerous methods exist, a common and effective strategy involves the functionalization of propenylamine derivatives.[5]

Causality in Synthetic Route Selection

The chosen synthetic pathway must be amenable to diversification. The primary goal is not just to synthesize the core but to establish a platform from which analogs with various substituents can be readily accessed. The N-protecting group, for instance, is a critical choice. A tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a range of reaction conditions and its facile, orthogonal removal under acidic conditions, allowing for late-stage N-functionalization.[6]

Generalized Synthetic Workflow

The following diagram outlines a representative, multi-step synthesis for a protected 3-fluoroazetidine scaffold, a key intermediate for subsequent derivatization.

G cluster_0 Step 1: Bromofluorination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection/Functionalization A N-Protected 2-Substituted-2-Propenylamine B N-Protected 3-Bromo-2-fluoropropylamine A->B NBS, Et3N·3HF C 3-Fluoroazetidine Precursor B->C Base (e.g., NaH) D N-Boc-3-fluoroazetidine C->D Boc2O E Diversified Analogs D->E 1. TFA (Deprotection) 2. R-X (Alkylation/Acylation)

Caption: A representative synthetic pathway to diversified 3-fluoroazetidine analogs.

Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine

This protocol is a generalized representation based on established literature methods.[5][6]

  • Step 1: Bromofluorination. To a solution of the starting N-protected propenylamine in an appropriate solvent (e.g., CH₂Cl₂), add N-Bromosuccinimide (NBS) at 0 °C. After stirring, slowly add a fluorinating source such as triethylamine trihydrofluoride (Et₃N·3HF). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The rationale for this step is the regioselective addition across the double bond to install the necessary bromine and fluorine atoms for subsequent cyclization.

  • Step 2: Cyclization. The crude bromofluorinated intermediate is dissolved in a polar aprotic solvent like THF. A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to effect an intramolecular Williamson ether-like synthesis, forming the azetidine ring. The strained four-membered ring is formed via nucleophilic attack of the nitrogen on the carbon bearing the bromine leaving group.

  • Step 3: N-Protection. Following workup and purification, the resulting 3-fluoroazetidine is protected. The crude product is dissolved in a solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added. This step yields the stable, versatile 1-Boc-3-fluoroazetidine intermediate, ready for storage or further modification.

Part 2: The Physicochemical Impact of Fluorination

Understanding the consequences of introducing a fluorine atom is paramount to rationally designing an SAR strategy. It is not merely a steric substitution but a profound electronic perturbation.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect. When placed at the 3-position of the azetidine ring, this effect propagates to the ring nitrogen, significantly lowering its basicity (pKa).

  • Causality: A lower pKa reduces the extent of protonation at physiological pH (7.4). This can be highly advantageous, as it may reduce off-target effects associated with binding to aminergic GPCRs or ion channels and can improve cell permeability by increasing the fraction of the neutral species.[4]

Conformational Control

Fluorine substitution can enforce specific ring puckering conformations in the azetidine ring. This is often driven by electrostatic and hyperconjugative interactions.[7][8][9]

  • Causality: In a protonated azetidine, a favorable charge-dipole interaction can occur between the cationic nitrogen (N⁺) and the partially negative fluorine atom, influencing the ring to adopt a pucker that minimizes their separation.[7] This pre-organization of the scaffold can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing potency.

Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4][10]

  • Causality: If the 3-position of an azetidine ring is identified as a site of metabolic oxidation in a non-fluorinated analog, installing a fluorine atom at this position effectively shields it from enzymatic attack. This can dramatically increase the molecule's half-life and oral bioavailability.[10]

Lipophilicity

The effect of fluorine on lipophilicity (LogP/LogD) is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement can also shield polar groups or alter hydrogen bonding capacity, leading to complex effects on overall properties.[4][11]

  • Causality: In SAR, it is a mistake to assume fluorination will always increase lipophilicity. The change must be measured experimentally for each new analog. This property is a critical determinant of solubility, permeability, and potential for off-target toxicity.[12]

Part 3: Designing and Executing the SAR Campaign

A successful SAR study is a systematic, multi-parameter optimization process. The goal is to build a clear picture of how structural changes to the 3-fluoroazetidine scaffold affect potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Screening Cascade: A Self-Validating Workflow

A tiered approach, or screening cascade, is essential for efficient resource allocation. Analogs must pass predefined criteria at each stage to progress. This creates a self-validating system where only the most promising compounds advance.

G A Primary Target Potency (e.g., IC50 Assay) B Selectivity Profiling (vs. Key Off-Targets) A->B If IC50 < 1 µM F SAR Analysis & Next-Gen Design A->F If IC50 > 1 µM (Synthesize new analogs) C Early ADME Assessment (Microsomal Stability, Permeability) B->C If Selectivity > 100-fold B->F If Poor Selectivity (Redesign for specificity) D In Vivo PK/PD Study (Lead Candidate) C->D If t1/2 > 30 min & Permeability > 2x10-6 cm/s C->F If Poor ADME (Redesign for stability/permeability) D->F Data informs future programs E Synthesized Analog Library (R-group diversification) E->A

Caption: A logical workflow for an early-stage SAR screening cascade.

Key Experimental Protocols
  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock to 100 µM in acetonitrile. Prepare an HLM suspension (e.g., 20 mg/mL) in phosphate buffer (pH 7.4) and a NADPH regenerating system.

  • Incubation: Pre-warm the HLM suspension and NADPH solution to 37°C. Initiate the reaction by adding 1 µL of the 100 µM test compound to 999 µL of the HLM/NADPH mixture to achieve a final substrate concentration of 1 µM. An identical incubation is run without the NADPH system as a negative control to account for non-enzymatic degradation.

  • Time Points: Aliquots (e.g., 50 µL) are taken at specific time points (0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding it to a tube containing a cold organic solvent (e.g., 150 µL acetonitrile) with an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: The natural log of the percentage of remaining compound is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

  • Trustworthiness: The inclusion of the no-NADPH control is critical to ensure that observed compound loss is due to oxidative metabolism. A known rapidly metabolized compound (e.g., verapamil) should be run as a positive control to validate the activity of the microsomal batch.

Data Collation and SAR Analysis

All quantitative data should be summarized in a structured table to facilitate the identification of trends.

Table 1: Example SAR Data for a Hypothetical Kinase Inhibitor Series

Compound IDR-Group (at N-1)Target IC₅₀ (nM)Selectivity vs. Kinase B (Fold)HLM t½ (min)
Parent-H -H550158
AZ-001 -CH₃4802012
AZ-002 -Cyclopropyl1505525
AZ-003 -CH₂-Ph8905< 5
AZ-004 -CH₂-(4-F-Ph)2108045
AZ-005 -C(O)CH₃1200>100>60
  • Small alkyl groups at the N-1 position are tolerated (AZ-001, AZ-002), with the cyclopropyl group significantly improving both potency and stability.

  • A large, metabolically labile benzyl group is detrimental (AZ-003).

  • Fluorinating the benzyl group (AZ-004) "rescues" the metabolic liability and improves potency and selectivity, demonstrating a classic metabolic blocking strategy.

  • An acetyl group (AZ-005) drastically reduces potency, suggesting a free nitrogen or one substituted with an alkyl group is preferred for target engagement.

Conclusion and Future Directions

The 3-fluoroazetidine scaffold is a powerful tool in the medicinal chemist's arsenal. Its value lies not just in its compact, sp³-rich structure but in the profound and predictable physicochemical changes imparted by the fluorine atom. Early-stage SAR studies built around this scaffold must be conducted with a deep understanding of these underlying principles. By employing flexible synthetic strategies and a logical, multi-parameter screening cascade, research teams can efficiently navigate the complexities of lead optimization. The insights gained from these initial studies—correlating specific structural modifications to changes in potency, selectivity, and metabolic stability—provide the critical foundation for designing next-generation clinical candidates with a higher probability of success.

References

  • O'Hagan, D. et al. (2007). The conformational effects of fluorine in N-heterocycles. Journal of Fluorine Chemistry. Available at: [Link][7]

  • Fleet, G. W. J. et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link][13]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents. Available at: [14]

  • De Kimpe, N. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link][6]

  • De Kimpe, N. et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry. Available at: [Link][5]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[15]. Available at: [Link][16]

  • Fleet, G. W. J. et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ACS Publications. Available at: [Link][17]

  • Fleet, G. W. J. et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Available at: [Link][18]

  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link][3]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Google. Available at: [4]

  • Aggarwal, V. K. et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at: [Link][19]

  • Gouverneur, V. et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link][8]

  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link][2]

  • Fesik, S. W. et al. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available at: [Link][20]

  • Schlegel, H. B. et al. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available at: [Link][21]

  • Gouverneur, V. et al. (2021). Fluorinated Rings: Conformation and Application. PubMed. Available at: [Link][9]

  • Mykhailiuk, P. K. et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link][22]

  • Various Authors. (n.d.). Examples of biologically active drug leads containing azetidine[³]. ResearchGate. Available at: [Link][1]

  • Shair, M. D. et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link][23]

  • Wang, Z. (2012). Application of Bioisosteres in Drug Design. University of Minnesota. Available at: [12]

  • Popelier, P. L. A. et al. (n.d.). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Available at: [Link][24]

  • Ojima, I. et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC. Available at: [Link][25]

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  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. Available at: [Link][26]

  • Pfizer Worldwide Research and Development. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Available at: [Link][11]

  • Lipshutz, B. H. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link][10]

  • Ojima, I. et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. Available at: [Link][27]

  • Various Authors. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link][28]

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Methodological & Application

Application Note: Protocol for the N-Arylation of (2R)-3-Fluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of strained, saturated heterocycles into drug candidates is a proven strategy for improving pharmacokinetic properties, modulating basicity, and enhancing metabolic stability. Among these, fluorinated azetidines represent a premium class of building blocks[1]. Specifically, (2R)-3-fluoro-2-methyl-azetidine offers a unique combination of conformational restriction, precise stereochemical vectors, and electronic tuning.

However, the N-arylation of this specific molecule presents a trifecta of synthetic challenges:

  • Ring Strain: The 4-membered azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it highly susceptible to nucleophilic or acid-catalyzed ring-opening[2].

  • Steric Hindrance: The methyl group at the (2R) position creates significant steric bulk directly adjacent to the reactive nitrogen center.

  • Electronic Deactivation: The highly electronegative fluorine atom at the C3 position withdraws electron density via inductive effects, significantly reducing the nucleophilicity of the secondary amine.

While Nucleophilic Aromatic Substitution (SNAr) is sometimes used for azetidine functionalization, it requires highly electron-deficient aryl halides and harsh thermal conditions that often lead to epimerization of the (2R) stereocenter or complete degradation of the heterocycle[3]. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the superior, self-validating methodology for the N-arylation of this deactivated, hindered substrate[4].

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, we must move beyond empirical screening and understand the causality behind each reagent choice.

Catalyst and Ligand Selection

The cross-coupling of hindered secondary amines is notoriously difficult because the rate-limiting step—reductive elimination from the Pd(II) intermediate—is slow. If reductive elimination is delayed, the catalyst can undergo off-cycle β-hydride elimination, leading to azetine formation and subsequent decomposition[1].

To force the reaction down the productive pathway, we utilize BrettPhos Pd G3 . BrettPhos is a highly bulky, electron-rich dialkylbiaryl phosphine ligand specifically engineered to accelerate reductive elimination in hindered secondary amines. The G3 precatalyst ensures rapid generation of the active monoligated L-Pd(0) species under mildly basic conditions, preventing the need for thermal activation that could jeopardize the azetidine ring.

Base Selection and Stoichiometry

(2R)-3-Fluoro-2-methyl-azetidine is commercially supplied as a stable hydrochloride salt (e.g., CAS 2231670-03-2)[5]. This necessitates an in situ neutralization step. Using strong bases like Sodium tert-butoxide (NaOtBu) is catastrophic for this substrate; it promotes the elimination of hydrogen fluoride (HF) across the C2-C3 bond or induces base-mediated ring opening[4]. We strictly employ Cesium Carbonate (Cs₂CO₃) . It is strong enough to neutralize the HCl salt and facilitate the catalytic cycle, but mild and non-nucleophilic enough to preserve the fluorinated strained ring[2]. Because 1.0 equivalent is consumed by the HCl salt, a minimum of 2.5–3.0 equivalents of Cs₂CO₃ must be used.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, demonstrating why the finalized protocol is necessary.

Catalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Result / YieldRationale / Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10% (Decomp.)Strong base causes HF elimination; ligand is insufficiently bulky for the hindered amine[4].
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10025%Milder base prevents decomposition, but reductive elimination remains too slow[6].
RuPhos Pd G3Cs₂CO₃Dioxane8565%Monodentate bulky ligand accelerates reductive elimination, improving yield[6].
BrettPhos Pd G3 Cs₂CO₃ Dioxane 85 > 85% Optimal steric profile for highly hindered secondary amines; fully prevents ring opening.

Experimental Workflow & Catalytic Cycle

Workflow Step1 1. Reagent Assembly (Glovebox/Inert) Step2 2. In Situ Neutralization (Cs2CO3 + HCl Salt) Step1->Step2 Step3 3. Catalytic Coupling (BrettPhos Pd G3, 85°C) Step2->Step3 Step4 4. Mild Workup (Non-Acidic Extraction) Step3->Step4 Step5 5. Product Isolation (Chromatography) Step4->Step5

Fig 1. Experimental workflow for the Pd-catalyzed N-arylation of fluorinated azetidines.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X AmineBind L-Pd(II)(Ar)(Amine) Amine Coordination OxAdd->AmineBind + Azetidine HCl Deprot L-Pd(II)(Ar)(Amido) Deprotonation AmineBind->Deprot + Cs2CO3 - CsX, - HCO3- RedElim N-Aryl Azetidine Product Deprot->RedElim Reductive Elimination RedElim->Pd0 - Product

Fig 2. Buchwald-Hartwig catalytic cycle tailored for hindered secondary azetidines.

Detailed Step-by-Step Protocol

Materials Required
  • Aryl Halide: (Aryl bromide or iodide) – 1.0 mmol

  • (2R)-3-Fluoro-2-methyl-azetidine hydrochloride: 1.2 mmol (1.2 equiv)

  • BrettPhos Pd G3: 0.05 mmol (5 mol%)

  • Cesium Carbonate (Cs₂CO₃): 3.0 mmol (3.0 equiv, anhydrous)

  • 1,4-Dioxane: 5.0 mL (Anhydrous, degassed)

Procedure
  • Inert Atmosphere Preparation: Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Reagent Charging: Add the aryl halide (1.0 mmol), (2R)-3-fluoro-2-methyl-azetidine hydrochloride (1.2 mmol), BrettPhos Pd G3 (5 mol%), and finely ground, anhydrous Cs₂CO₃ (3.0 mmol) to the vial[2].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial tightly with a Teflon-lined crimp cap.

  • Heating & Catalysis: Remove the vial from the glovebox. Place it in a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 12–16 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of the inorganic base.

  • Reaction Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Non-Acidic Workup: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). CRITICAL: Do not use 1N HCl or any acidic washes, as azetidines are highly prone to acid-catalyzed ring opening[7].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Quality Control (Self-Validating System)

This protocol operates as a self-validating system. Success or failure can be immediately diagnosed via post-reaction ¹H and ¹⁹F NMR analysis[7].

  • Validation of Success: The integrity of the azetidine ring is confirmed by the retention of complex multiplets between 3.5–4.5 ppm (representing the rigid N-CH₂ and N-CH protons). The ¹⁹F NMR will show a distinct signal with a large geminal H-F coupling constant (~55 Hz).

  • Failure Mode 1 (Ring Opening): If the reaction was exposed to trace acid or excessive heat, the rigid ring multiplets will collapse into distinct triplet/quartet signals characteristic of a linear alkyl chain (e.g., a 3-amino-propanol derivative)[7].

  • Failure Mode 2 (HF Elimination): If the base used was too strong (e.g., accidental use of NaOtBu), the ¹⁹F NMR signal will disappear entirely, and new vinylic protons will emerge in the ¹H NMR spectrum, indicating the formation of a decomposed azetine.

  • Failure Mode 3 (Incomplete Conversion): If starting material remains, the Cs₂CO₃ may have absorbed moisture, preventing the initial neutralization of the azetidine hydrochloride salt. Ensure the base is strictly anhydrous and stored in a desiccator[2].

References

  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." Chemical Communications, 2022, 58(15), 2564-2567. Available at:[Link]

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Application Note: (2R)-3-Fluoro-2-methyl-azetidine as a Next-Generation Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of lead compounds requires precise control over physicochemical properties, three-dimensional spatial geometry, and metabolic stability. (2R)-3-Fluoro-2-methyl-azetidine (often supplied as a hydrochloride salt) has emerged as a highly privileged, stereochemically rich building block. By combining the rigidifying ring strain of an azetidine, the precise steric bulk of a chiral methyl group, and the stereoelectronic effects of a fluorine atom, this motif allows medicinal chemists to exquisitely tune Lipophilic Efficiency (LipE), target selectivity, and pharmacokinetic (PK) profiles [1, 2].

This application note provides an in-depth technical guide on the structural rationale, target-specific applications, and validated synthetic protocols for incorporating (2R)-3-Fluoro-2-methyl-azetidine into small molecule therapeutics.

Physicochemical & Structural Rationale

The selection of (2R)-3-Fluoro-2-methyl-azetidine over traditional acyclic amines, pyrrolidines, or unsubstituted azetidines is driven by three distinct causal mechanisms:

  • Entropic Pre-organization (The Azetidine Core): The four-membered azetidine ring restricts the conformational flexibility of the nitrogen atom. Upon binding to a target protein, the entropic penalty is significantly lower compared to acyclic dialkylamines. Furthermore, contracting a five-membered pyrrolidine ring to a four-membered azetidine reduces the overall molecular weight and lipophilicity (LogP), directly improving LipE [1].

  • Steric Vectoring (The 2-Methyl Group): The chiral methyl group acts as a precise spatial probe. In highly conserved kinase ATP-binding sites, this methyl group can be vectored into small, lipophilic sub-pockets (such as the DFG-1 pocket or the ribose-binding cleft) that are inaccessible to larger, bulkier appendages, thereby driving exquisite kinase selectivity [1, 2].

  • Stereoelectronic Tuning (The 3-Fluoro Group): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the

    
     of the adjacent azetidine nitrogen, reducing basicity. A lower basicity translates to reduced hERG liability, improved membrane permeability, and enhanced metabolic stability against CYP450-mediated 
    
    
    
    -dealkylation or oxidation.
Quantitative Impact on Lead Optimization

The table below summarizes the pharmacological impact of incorporating the fluoro-methyl-azetidine motif across two distinct clinical-stage development programs.

Table 1: Pharmacological Impact of (2R)-3-Fluoro-2-methyl-azetidine Incorporation

Target / ProgramParent MotifOptimized MotifKey Optimization Metric & RationaleRef
CDK2 (Oncology)2-Methyl Pyrrolidine Amide(2R)-3-Fluoro-2-methyl-azetidine Improved LipE & Selectivity: Ring contraction improved LipE; the 2-methyl group filled the DFG-1 pocket, yielding >100-fold selectivity over ERK2.[1]
Ketohexokinase (KHK) (Metabolic Disease)(2S)-2-Methylazetidine3-Fluoro-2-methyl-azetidine Enhanced PK/PD & Affinity: Filled the lipophilic cleft normally occupied by the ATP ribose unit; fluorine addition improved metabolic stability (GS-1291269,

= 0.39 nM).
[2]

Key Applications in Target-Based Drug Design

Application A: Exploiting the DFG-1 Pocket for Kinase Selectivity (CDK2 vs. ERK2)

Achieving selectivity among the human kinome is notoriously difficult due to the highly conserved nature of the ATP-binding site. However, structural biology reveals subtle differences in the "DFG-1" residue (the amino acid immediately preceding the conserved Asp-Phe-Gly motif).

In Cyclin-Dependent Kinase 2 (CDK2), the DFG-1 residue is Alanine (Ala144) , which creates a relatively spacious lipophilic pocket. In contrast, the closely related Extracellular Signal-Regulated Kinase 2 (ERK2) features a bulkier Cysteine (Cys164) at the equivalent position. By coupling a hinge-binding core to (2R)-3-Fluoro-2-methyl-azetidine, the resulting tertiary amide projects the chiral 2-methyl group directly into this pocket. The methyl group perfectly complements the Ala144 pocket of CDK2 but sterically clashes with the Cys164 of ERK2, functioning as a structural selectivity filter [1].

CDK2_Selectivity N1 Bicyclic Hinge-Binder (e.g., Naphthyridine) N2 Amidation with (2R)-3-Fluoro-2-methyl-azetidine N1->N2 N3 Tertiary Amide Formation N2->N3 N4 CDK2 (Ala144) Spacious DFG-1 Pocket N3->N4 Binds N5 ERK2 (Cys164) Restricted DFG-1 Pocket N3->N5 Excluded N6 High Affinity & Selectivity (Improved LipE) N4->N6 N7 Steric Clash (Poor Binding) N5->N7

Structural workflow demonstrating how the 2-methyl group acts as a selectivity filter for CDK2.

Application B: ATP-Competitive Metabolic Kinase Inhibition (Ketohexokinase)

In the development of Ketohexokinase (KHK) inhibitors for metabolic-dysfunction-associated steatotic liver disease (MASLD), the ATP binding pocket presents a unique challenge. The back of the pocket, normally occupied by the ribose unit of ATP, contains a small lipophilic cleft. The incorporation of a 3-fluoro-2-methyl-azetidine motif via a nucleophilic aromatic substitution (


) onto a pyrimidine core allows the azetidine ring to act as a bioisostere for the ribose ring. The fluorine atom ensures the basicity of the molecule remains neutral to mildly basic, avoiding the pharmacokinetic liabilities (such as OATP-mediated hepatic trapping) typically associated with highly acidic or basic molecules [2].

Validated Experimental Protocols

Because (2R)-3-Fluoro-2-methyl-azetidine is a volatile, low-molecular-weight secondary amine, it is universally supplied as a stable hydrochloride salt . All protocols must include a non-nucleophilic organic base (e.g., DIPEA or TEA) to liberate the free amine in situ.

Protocol 1: HATU-Mediated Tertiary Amide Coupling

Purpose: Synthesis of CDK2-selective hinge-binding inhibitors.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid intermediate (1.0 eq, typically 0.5 mmol) in anhydrous

    
    -dimethylformamide (DMF) (0.1 M concentration).
    
  • Activation: Add HATU (1.2 eq) to the solution. Stir at room temperature for 10 minutes to form the active OAt ester.

  • Amine Addition: Add (2R)-3-Fluoro-2-methyl-azetidine hydrochloride (1.5 eq) to the reaction mixture.

  • Free-Basing & Coupling: Dropwise add

    
    -Diisopropylethylamine (DIPEA) (4.0 eq). The excess base is critical to neutralize both the azetidine HCl salt and the HOAt byproduct.
    
  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The rigid azetidine usually couples completely within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove DMF) and brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure tertiary amide.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Purpose: Synthesis of KHK inhibitors via heteroaryl functionalization.

  • Preparation: Dissolve the electrophilic heteroaryl chloride (e.g., a substituted pyrimidine core) (1.0 eq, 0.5 mmol) in anhydrous 1-Methyl-2-pyrrolidinone (NMP) (0.2 M).

  • Reagent Addition: Add (2R)-3-Fluoro-2-methyl-azetidine hydrochloride (2.0 eq) and DIPEA (5.0 eq).

  • Heating: Seal the reaction vessel and heat to 90°C using a heating block or microwave synthesizer. The steric hindrance of the 2-methyl group requires elevated temperatures to drive the

    
     reaction to completion.
    
  • Monitoring: Monitor via LC-MS. Reaction times typically range from 4 to 12 hours depending on the electron deficiency of the heteroaryl ring.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via silica gel chromatography or SFC (Supercritical Fluid Chromatography) if stereochemical fidelity needs verification.

Synthetic_Workflow Step1 Preparation of Electrophile (Aryl Halide or Carboxylic Acid) Step2 Addition of (2R)-3-Fluoro-2-methyl-azetidine HCl + DIPEA in DMF/NMP Step1->Step2 Step3 Coupling Reagent Addition (HATU for Amides / Heat for SNAr) Step2->Step3 Step4 Reaction Monitoring (LC-MS at 1-2 hours) Step3->Step4 Step5 Aqueous Workup & Extraction (EtOAc / Brine) Step4->Step5 Complete Step6 Purification (Reverse Phase Prep-HPLC or SFC) Step5->Step6

Standard synthetic workflow for the incorporation of (2R)-3-Fluoro-2-methyl-azetidine.

References

  • Zeng, M., Grandner, J. M., Bryan, M. C., et al. (2023). "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)". ACS Medicinal Chemistry Letters, 14(9), 1179-1187. Available at:[Link] [1]

  • Kasun, Z. A., Liang, X., Ferrao, R. D., et al. (2026). "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group". Journal of Medicinal Chemistry, 69(1), 501-516. Available at:[Link] [2]

Introduction: The "Magic Fluoro" Effect in Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Pd-Catalyzed Cross-Couplings with 3-Fluoroazetidines

In modern medicinal chemistry, the 3-fluoroazetidine moiety has emerged as a privileged bioisostere.[1] It offers a strategic compromise between the lipophilicity of cyclobutanes and the polarity of morpholines or piperazines. By introducing a fluorine atom at the C3 position, researchers can modulate the basicity (


) of the azetidine nitrogen via the inductive electron-withdrawing effect (

-induction), typically lowering the

from ~11.3 (parent azetidine) to ~8.5–9.0.

This


 modulation improves metabolic stability and membrane permeability but introduces a specific challenge in Palladium (Pd)-catalyzed cross-coupling: reduced nucleophilicity .

This guide addresses the kinetic bottlenecks associated with coupling 3-fluoroazetidines. Unlike simple secondary amines, the electron-deficient nitrogen requires highly active catalyst systems to facilitate the amine coordination and reductive elimination steps. We present two field-proven protocols designed to overcome these electronic deactivations while preserving the strained azetidine ring.

Mechanistic Insight: The "Fluorine Drag"

To troubleshoot low yields, one must understand the catalytic cycle's specific failure points for this substrate.

  • Oxidative Addition: The aryl halide reacts with

    
    . This step is generally unaffected by the amine.
    
  • Amine Coordination (The Bottleneck): The 3-fluoroazetidine is less nucleophilic. It struggles to displace the halide or solvent from the Pd(II) center compared to non-fluorinated amines.

  • Deprotonation/Reductive Elimination: If the amine binds weakly, the base cannot effectively deprotonate the Pd-amine complex, stalling the cycle and leading to protodehalogenation (reduction) of the aryl halide.

Visualization: The Catalytic Bottleneck

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coordination Amine Coordination (3-Fluoroazetidine) PdII_Ar->Coordination Slow Step (Low Nucleophilicity) Complex Pd(II)-Amine Complex Coordination->Complex BaseStep Deprotonation (Base) Complex->BaseStep RedElim Reductive Elimination (C-N Bond Formation) BaseStep->RedElim RedElim->Pd0 Regeneration Product N-Aryl-3-Fluoroazetidine RedElim->Product

Figure 1: The catalytic cycle highlights the "Amine Coordination" step (Red) as the kinetic bottleneck due to the inductive effect of the C3-fluorine.

Experimental Protocols

Protocol A: The "Robust" Method (Aryl Bromides & Iodides)

Best for: Initial screening, standard SAR generation, and reactive electrophiles.

This protocol utilizes RuPhos , a bulky Buchwald ligand that creates a highly active Pd center, promoting the coupling of electronically deactivated amines.

Materials:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: 3-Fluoroazetidine HCl salt (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) — Crucial: Use Carbonate over alkoxides (NaOtBu) to prevent potential E2 elimination of the strained ring.
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Recommended): In a vial, mix Pd(OAc)

    
     and RuPhos in 1 mL of solvent. Stir at room temperature for 5 minutes until the solution turns a clear orange/red. Why: Ensures active L-Pd species is formed before substrate exposure.
    
  • Salt Break (In-situ): To the reaction vessel (screw-cap vial), add 3-Fluoroazetidine HCl, Aryl Bromide, and finely ground Cs

    
    CO
    
    
    
    .
  • Addition: Add the pre-complexed catalyst solution to the vessel. Rinse with remaining solvent to reach a concentration of 0.2 M relative to the aryl halide.

  • Degassing: Sparge with Nitrogen/Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 85°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate.

Validation Criteria:

  • TLC: Check for the disappearance of Aryl Bromide.

  • ¹⁹F NMR: The product should show a distinct shift from the starting material (approx -180 ppm for 3-F-azetidine). A doublet of triplets pattern is characteristic.

Protocol B: The "Advanced" Method (Heteroaryl Chlorides & Deactivated Systems)

Best for: Pyridines, Pyrimidines, and electron-rich aryl chlorides.

When the electrophile is also deactivated or sterically crowded, RuPhos may be insufficient. Here, we employ BrettPhos or Pd-PEPPSI-IPr , which are designed for difficult C-N couplings.

Materials:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Amine: 3-Fluoroazetidine HCl salt (1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (Pre-catalyst) (3–5 mol%)

  • Base: NaOtBu (2.5 equiv) or LiHMDS (if base-sensitive functional groups are absent).

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk Prep: These highly active precatalysts are air-stable as solids but sensitive in solution. Weigh BrettPhos Pd G4, Heteroaryl Chloride, and Base into a vial.

  • Amine Addition: Add 3-Fluoroazetidine HCl.

  • Solvent Addition: Add anhydrous Dioxane (0.15 M).

  • Thermal Cycle: Heat to 100°C .

    • Expert Tip: If using NaOtBu, the reaction is often faster (2–6 hours). Monitor closely.

  • Quench: Dilute with water/brine and extract with DCM. (Azetidines are polar; DCM extracts better than EtOAc).

Comparative Data & Ligand Selection

The following table summarizes the performance of different catalytic systems based on internal application data for the coupling of 4-chloro-pyridine with 3-fluoroazetidine.

Catalyst SystemBaseYield (Isolated)Notes
Pd(OAc)

/ BINAP
Cs

CO

< 10%Ligand too sterically crowded; poor amine binding.
Pd

(dba)

/ XPhos
NaOtBu45%Moderate conversion; significant protodehalogenation.
Pd(OAc)

/ RuPhos
Cs

CO

88% Recommended. Excellent balance of sterics/electronics.
BrettPhos Pd G4 NaOtBu92% Best for chlorides, but catalyst is more expensive.

Troubleshooting: A Self-Validating Workflow

Use this decision tree to optimize conditions if the standard protocols fail.

OptimizationTree Start Reaction Failed (<20% Yield) CheckSM Check SM: Is Ar-X consumed? Start->CheckSM YesConsumed Yes: Ar-X Consumed CheckSM->YesConsumed NoConsumed No: Ar-X Intact CheckSM->NoConsumed Protodehal Product is Ar-H? (Reduction) YesConsumed->Protodehal OxAddFail Oxidative Addition Failed NoConsumed->OxAddFail Sol1 Solution: Switch to BrettPhos Increase Amine Equiv. Protodehal->Sol1 Amine didn't bind Sol2 Solution: Switch to Pd-PEPPSI-IPr Increase Temp to 110°C OxAddFail->Sol2 Catalyst died

Figure 2: Logic flow for troubleshooting failed couplings. "Protodehalogenation" (Ar-X becoming Ar-H) is the most common failure mode, indicating the amine failed to intercept the Pd-Ar species.

References

  • Physicochemical Properties of 3-Fluoroazetidine

    • Azetidine - Wikipedia. (2023). Retrieved from

    • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements. (2024).[2] ChemRxiv. Retrieved from (Contextual reference on bioisosteres).

  • Palladium-Catalyzed N-Arylation Methodology

    • Palladium-Catalyzed Arylation of Fluoroalkylamines. (2016). PMC - NIH. Retrieved from

    • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2026).[3] ResearchGate.[4] Retrieved from

  • Commercial Availability & Safety

    • 3-fluoro-3-(fluoromethyl)azetidine hydrochloride MSDS. Sigma-Aldrich. Retrieved from

  • Advanced Coupling Strategies (Suzuki/Negishi Context)

    • Suzuki-Miyaura Coupling of Fluorohalobenzenes. ResearchGate.[4] Retrieved from

Sources

Strain-release reactions of substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strain-Release Reactions of Substituted Azetidines


-functionalized amines and heterocycles.

Executive Summary

Azetidines occupy a unique "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy (RSE) of approximately 25.4 kcal/mol, they are significantly more reactive than pyrrolidines (RSE ~5.4 kcal/mol) yet possess greater kinetic stability than aziridines (RSE ~27.7 kcal/mol).[1] This application note details protocols to harness this potential energy. Unlike aziridines, which often ring-open indiscriminately, substituted azetidines require specific activation modes—typically Lewis Acid coordination or N-quaternization—to trigger C–N bond cleavage. This guide provides validated workflows for nucleophilic ring opening (accessing


-substituted amines) and ring expansion  (skeletal editing to larger heterocycles).

Part 1: The Energetics & Mechanistic Landscape

The utility of azetidines lies in their ability to act as "spring-loaded" electrophiles. While the neutral ring is relatively inert to nucleophiles, converting the nitrogen into an azetidinium ion (via protonation, alkylation, or Lewis Acid complexation) lowers the activation energy for nucleophilic attack, typically at the


-carbon.
Mechanistic Pathways Diagram

Azetidine_Pathways cluster_legend Reaction Type Azetidine Substituted Azetidine Activation N-Activation (H+, LA, R+) Azetidine->Activation Electrophile Azetidinium Activated Azetidinium Ion Activation->Azetidinium Strain Sensitization GammaAmine γ-Functionalized Amine Azetidinium->GammaAmine Nucleophilic Attack (SN2-like) Oxazinanone 1,3-Oxazinan-2-one (Ring Expansion) Azetidinium->Oxazinanone Intramolecular Trapping Pyrrolidine Pyrrolidine (Stevens Rearr.) Azetidinium->Pyrrolidine Ylide Formation [1,2]-Shift Ring Opening Ring Opening Ring Expansion Ring Expansion

Figure 1: Divergent reactivity of azetidines upon N-activation. The pathway is dictated by the nature of the nucleophile and the N-substituent.

Part 2: Validated Experimental Protocols

Protocol A: Regioselective Ring Opening with Organoboron Nucleophiles

Based on methodologies developed by the May and Ghorai groups.

This protocol utilizes in situ Lewis Acid activation to couple azetidines with organotrifluoroborates.[1] It is superior to traditional acid hydrolysis because it forms C–C bonds rather than C–O bonds, allowing rapid access to


-arylated amines.

Reagents & Equipment:

  • Substrate: N-Tosyl-2-phenylazetidine (1.0 equiv)

  • Nucleophile: Potassium aryltrifluoroborate (

    
    , 1.2 equiv)
    
  • Activator:

    
     (0.5 equiv) and Tetrabutylammonium bisulfate (
    
    
    
    , 0.5 equiv).[1] Note: These generate LiHSO4 in situ as a mild proton source/Lewis acid.
  • Solvent: Toluene (0.2 M)

  • Vessel: Sealed pressure tube or standard round-bottom flask with reflux condenser.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
     flow, charge the reaction vessel with the N-Tosyl azetidine (0.5 mmol), potassium aryltrifluoroborate (0.6 mmol), 
    
    
    
    (26.6 mg, 0.25 mmol), and
    
    
    (85 mg, 0.25 mmol).
  • Solvation: Add anhydrous Toluene (2.5 mL).

  • Reaction: Seal the vessel and heat to 100 °C for 12–24 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes). The starting azetidine (usually higher Rf) should disappear.

  • Workup: Cool to room temperature. Dilute with

    
     (10 mL) and water (10 mL).
    
  • Extraction: Separate phases. Extract the aqueous layer with

    
     (3 x 10 mL). Combine organic layers, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Data Interpretation (Regioselectivity): For 2-substituted azetidines, nucleophilic attack predominantly occurs at the C4 position (less hindered), resulting in the linear 1,1-diaryl product.

Substrate (2-Sub)NucleophileMajor Product IsomerYield
2-Ph-Azetidine

4,4-diphenylbutan-1-amine deriv.85%
2-Ph-Azetidine

4-phenylhex-5-en-1-amine deriv.78%
Protocol B: Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

Targeting skeletal editing for medicinal chemistry scaffolds.

This reaction converts readily available azetidine carbamates (e.g., N-Boc or N-Cbz) into 6-membered cyclic carbamates. It is a "atom-economic" rearrangement driven by strain release.

Reagents:

  • Substrate: 2-Aryl-N-Boc-azetidine (1.0 equiv)

  • Acid Source: Trifluoromethanesulfonic acid (

    
    , 2.0 equiv) or 
    
    
    
    (for sensitive substrates).
  • Solvent:

    
     (0.1 M)
    
  • Quench: Saturated aqueous

    
    .
    

Step-by-Step Methodology:

  • Setup: Dissolve the N-Boc-azetidine (1.0 mmol) in anhydrous

    
     (10 mL) in a flame-dried flask under Argon. Cool to 0 °C .[2][3][4][5]
    
  • Acid Addition: Add

    
     (177 µL, 2.0 mmol) dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Rearrangement: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours.

    • Mechanism:[1][4][5][6][7][8][9] Protonation of the carbonyl oxygen promotes intramolecular nucleophilic attack of the carbamate oxygen onto the azetidine ring (C2 or C4), followed by ring opening.

  • Quench: Carefully pour the reaction mixture into a beaker containing saturated

    
     (20 mL) at 0 °C. Stir vigorously until bubbling ceases.
    
  • Isolation: Extract with

    
     (3 x 15 mL). Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Recrystallization (EtOAc/Hex) is often sufficient; otherwise, silica chromatography.

Part 3: Regioselectivity Decision Tree

One of the most critical challenges in azetidine chemistry is predicting where the ring will open.

Regioselectivity Start Substituted Azetidine Ring Opening Subst Substitution Pattern? Start->Subst C2 2-Substituted (e.g., 2-Aryl, 2-Alkyl) Subst->C2 C3 3-Substituted Subst->C3 Mech Mechanism Type? C2->Mech Prod3 Attack at C2 or C4 (Usually Symmetric) C3->Prod3 SN2 SN2-like (Strong Nu, Steric Control) Mech->SN2 Std Conditions SN1 SN1-like (Stable Carbocation, Acidic) Mech->SN1 Benzylic/Tertiary Prod1 Attack at C4 (Unsubstituted) Yields: γ-Substituted Amine SN2->Prod1 Steric Drive Prod2 Attack at C2 (Substituted) Yields: Benzylic Functionalization SN1->Prod2 Electronic Drive

Figure 2: Decision matrix for predicting regiochemical outcomes. Note that 2-aryl azetidines often open at C4 under steric control (SN2) but can switch to C2 under conditions favoring carbocation stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Insufficient N-activation.Switch from weak acids to superacids (

) or alkylate to form the Azetidinium salt (

).
Polymerization Concentration too high; intermolecular attack dominates.Dilute reaction to <0.05 M. Perform slow addition of the azetidine to the nucleophile.
Wrong Regioisomer SN1/SN2 competition.To favor steric (C4) attack: Use non-polar solvents and strong nucleophiles. To favor electronic (C2) attack: Use polar protic solvents and Lewis Acids.
Hydrolysis of Product Workup too acidic.Ensure basic quench (

) immediately after reaction completion to stabilize the resulting amine.

References

  • Ghorai, M. K., et al. (2007).[6] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[6] The Journal of Organic Chemistry, 72(15), 5859–5862. Link

  • Dundas, C. M., & May, J. A. (2018). Transition-Metal-Free, Regioselective Ring Opening of Azetidines with Organotrifluoroborates. Organic Letters, 20(18), 5879–5883. Link

  • Couty, F., et al. (2013).[10] 2-Cyanoazetidines and Azetidinium Ions: Scaffolds for Molecular Diversity.[10] European Journal of Organic Chemistry, 2013(11), 2045–2056. Link

  • Vargas-Rivera, M., et al. (2025). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.[9] The Journal of Organic Chemistry. Link

  • Sieracki, M. K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3296.[10] Link

Sources

Precision Synthesis and MedChem Application of the 3-Fluoroazetidine Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoroazetidine motif has emerged as a high-value pharmacophore in modern drug discovery, offering a strategic balance between steric constraint and physicochemical modulation. Acting as a metabolically stable bioisostere of proline or non-fluorinated azetidine, this motif leverages the "fluorine effect" to lower amine basicity (pKa modulation), block oxidative metabolism at the vulnerable C3 position, and induce specific ring puckering conformations via the gauche effect.

This guide details the precision synthesis of 3-fluoroazetidine derivatives, focusing on the deoxyfluorination of azetidin-3-ols—the most scalable and versatile route. It includes validated protocols, safety measures for handling fluorinating agents, and a case study on Claturafenib (PF-07799933) to illustrate the motif's application in clinical candidates.

Strategic Value in Medicinal Chemistry

Physicochemical Modulation

Incorporating a fluorine atom at the C3 position of the azetidine ring dramatically alters the electronic landscape of the molecule.

  • pKa Suppression: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) reduces the electron density on the ring nitrogen. This lowers the pKa of the conjugate acid by approximately 2–3 log units compared to the parent azetidine.
    
    • Impact: At physiological pH (7.4), a larger fraction of the molecule remains unprotonated (neutral), significantly enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: The C3 position of azetidine is prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug.
    
  • Conformational Control: The C-F bond prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric interactions, while charge-dipole interactions in the protonated form can lock the ring in a specific "puckered" conformation, reducing the entropic penalty of binding to a protein target.

Comparative Data: The Fluorine Effect
PropertyAzetidine3-Fluoroazetidine3,3-DifluoroazetidineImpact on Drug Design
pKa (Conjugate Acid) ~11.3~8.5 – 9.0~5.5 – 6.0Lower pKa improves permeability and reduces hERG liability.
LogP (Lipophilicity) LowModerateHighFluorine increases lipophilicity, aiding CNS penetration.
Metabolic Liability High (C3 Oxidation)Low (Blocked)Very LowExtends in vivo half-life.
Ring Geometry Planar/PuckeredPuckeredPuckeredDefined vector for substituent display.

Synthetic Protocols

Protocol A: Deoxyfluorination of N-Protected Azetidin-3-ol

This is the industry-standard route for accessing 3-fluoroazetidines. It relies on the nucleophilic substitution of a hydroxyl group using Diethylaminosulfur trifluoride (DAST) or the thermally safer Deoxo-Fluor® .

Prerequisites & Safety:

  • Precursor: 1-Boc-3-hydroxyazetidine (Commercially available or synthesized from epichlorohydrin).

  • Hazards: DAST can decompose explosively at temperatures >90°C. Reaction generates HF; use plastic/Teflon labware if possible, or quench immediately with base. Perform all steps in a fume hood.

Step-by-Step Methodology

1. Preparation of Reactants:

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cool the solution to -78°C under an inert atmosphere (Nitrogen or Argon). Note: Low temperature is critical to prevent elimination to the enamine side product.

2. Addition of Fluorinating Agent:

  • Add DAST (1.2 – 1.5 equiv) dropwise via syringe.

  • Tip: If using Deoxo-Fluor, addition can often be performed at -20°C or 0°C due to its higher stability.

3. Reaction Progression:

  • Stir at -78°C for 1 hour.

  • Allow the reaction to warm slowly to Room Temperature (RT) over 4–12 hours.

  • Monitor conversion via TLC (stain with KMnO4 or Ninhydrin) or LC-MS. The product (fluoride) is typically less polar than the starting alcohol.

4. Workup (Quenching):

  • CRITICAL: Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a saturated aqueous solution of NaHCO3 (Sodium Bicarbonate). Caution: Vigorous CO2 evolution.

  • Extract with DCM (3x).[1] Wash combined organics with water and brine.

  • Dry over Na2SO4, filter, and concentrate 3-fluoroazetidine intermediate.

5. Purification:

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Yield Expectation: 60–85%.

6. N-Deprotection (If required for coupling):

  • Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to RT.

  • Remove volatiles to obtain the 3-fluoroazetidine hydrochloride or trifluoroacetate salt.

Protocol B: Scale-Up Considerations (Flow Chemistry)

For multi-gram or kilogram synthesis, the exotherm of DAST/Deoxo-Fluor is a safety risk.

  • Continuous Flow: Pump the substrate and DAST solutions into a cooled reactor coil (-20°C to 0°C) with a residence time of 10–30 minutes.

  • Quench: Direct the reactor output immediately into a flowing stream of aqueous base.

  • Benefit: Prevents accumulation of hazardous intermediates and manages heat generation effectively.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for generating bioactive 3-fluoroazetidine scaffolds.

G Start Start: Epichlorohydrin Inter1 1-Benzhydryl-3-azetidinol Start->Inter1 Benzhydrylamine Cyclization Inter2 1-Boc-3-hydroxyazetidine Inter1->Inter2 1. H2, Pd/C 2. Boc2O Reaction Deoxyfluorination (DAST/Deoxo-Fluor) Inter2->Reaction -78°C to RT DCM Product 1-Boc-3-fluoroazetidine Reaction->Product Inversion of Config. (SN2) Deprotect Deprotection (HCl or TFA) Product->Deprotect Salt 3-Fluoroazetidine Salt (Building Block) Deprotect->Salt Coupling Coupling to Scaffold (e.g., Sulfonylation) Salt->Coupling Final Bioactive Drug (e.g., Claturafenib) Coupling->Final

Caption: Synthetic workflow from raw materials to final bioactive drug candidate, highlighting the critical fluorination step.

Case Study: Claturafenib (PF-07799933)[2]

Claturafenib is a potent, selective BRAF inhibitor designed to treat melanoma and other cancers driven by BRAF mutations. It features a 3-fluoroazetidine-1-sulfonamide moiety.[2]

Role of the Motif in Claturafenib
  • Structure: The 3-fluoroazetidine is attached to the sulfonamide nitrogen.

  • Function:

    • Solubility: The polar C-F bond improves aqueous solubility compared to a simple azetidine or cyclopropane.

    • Permeability: The fluorine atom lowers the acidity of the sulfonamide N-H (via long-range induction), tuning the molecule's polarity for optimal membrane transport.

    • Metabolic Shield: The 3-position is protected from oxidative defluorination, a common clearance pathway for azetidines.

Biological Context (BRAF Signaling)

BRAF GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Drug Claturafenib (3-F-Azetidine Motif) Drug->BRAF Inhibits

Caption: Claturafenib targets the BRAF kinase in the MAPK signaling pathway, blocking downstream proliferation signals.

Troubleshooting & Optimization

IssueProbable CauseSolution
Elimination Product (Olefin) Reaction temperature too high; Basic conditions.Keep reaction at -78°C for longer; ensure slow warming. Avoid excess base during workup until quenched.
Low Yield / Polymerization Azetidine ring opening (acid catalyzed).Ensure rapid quenching into NaHCO3. Do not store the free base azetidine for long periods; keep as Boc-protected or Salt form.
Incomplete Conversion Old/Hydrolyzed DAST reagent.Use fresh DAST (yellow/orange liquid). If dark brown/black, discard. Consider Deoxo-Fluor for better stability.
Explosion Risk Heating DAST >90°C.NEVER heat DAST reactions. If heat is required for a specific substrate, switch to XtalFluor-E or PhenoFluor.

References

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. (2009). Link

  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. (2006). Link

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. The Journal of Organic Chemistry. (2015). Link

  • Claturafenib (PF-07799933) Clinical Candidate Data. InvivoChem. Link

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2016). Link

  • Comparison of Azetidine and Piperidine-Based Compounds. BenchChem. (2025).[3] Link

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination. Durham University / Baxendale Group. Link

Sources

Application Note: Derivatization of the Secondary Amine in (2R)-3-Fluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of small, highly strained fluorinated heterocycles into drug scaffolds is a proven strategy for improving metabolic stability, modulating lipophilicity, and restricting conformational flexibility[1]. Among these, (2R)-3-Fluoro-2-methyl-azetidine represents a highly valuable but synthetically demanding building block.

Derivatizing the secondary amine of this scaffold presents a unique intersection of steric and electronic challenges. As a Senior Application Scientist, I have designed this protocol guide to address the specific causality behind these challenges—namely, the inductive deactivation by the fluorine atom and the steric shielding by the 2-methyl group—ensuring that your derivatization workflows are both high-yielding and stereochemically retentive.

Physicochemical & Reactivity Profiling

To successfully derivatize (2R)-3-Fluoro-2-methyl-azetidine, one must first understand the physical chemistry governing its reactivity:

  • Electronic Deactivation (The Inductive Effect): Unsubstituted azetidine is highly basic (pKa ~11.3). However, the strong electron-withdrawing inductive effect (-I) of the fluorine atom at the C3 position pulls electron density away from the nitrogen lone pair. This lowers the pKa of the protonated amine to approximately 7.5–9.0[1][2]. Consequently, the secondary amine is significantly less nucleophilic, which can completely prevent attachment using standard, unoptimized derivatization methods[3].

  • Steric Hindrance: The presence of the methyl group at the C2 position introduces significant steric bulk directly adjacent to the reactive nitrogen center. Bulky electrophiles will face high activation energy barriers during standard

    
     attacks.
    
  • Ring Strain & Degradation: Azetidines possess ~26 kcal/mol of ring strain. Under highly acidic conditions, or in the presence of strong nucleophiles at elevated temperatures, the ring is susceptible to irreversible cleavage (ring-opening)[4].

  • Volatility: Low molecular weight azetidines are highly volatile and sensitive to atmospheric

    
    . Therefore, the compound is almost exclusively supplied and stored as a stable hydrochloride salt[5].
    

G A (2R)-3-Fluoro-2-methyl-azetidine (HCl Salt) B Free Base (In Situ) A->B Mild Base (e.g., DIPEA) C N-Acylation (Stable Amide) B->C Electrophile + HATU D N-Arylation (Stable Aryl Amine) B->D Pd Catalyst + BrettPhos E Ring Opening (Degradation) B->E Strong Nucleophile / High Temp

Reactivity and degradation pathways of (2R)-3-Fluoro-2-methyl-azetidine.

General Handling & Free-Basing Protocol

Causality & Trustworthiness: Because the free base is volatile, isolating it via aqueous extraction and solvent evaporation often leads to massive yield losses. The protocol below utilizes in situ neutralization, ensuring the reactive species is generated only when the electrophile is present.

Step-by-Step Procedure:

  • Preparation: Weigh the (2R)-3-Fluoro-2-methyl-azetidine HCl salt (1.0 equiv) into an oven-dried flask equipped with a magnetic stir bar.

  • Atmosphere: Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent Addition: Suspend the salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), depending on the downstream reaction (0.1 M to 0.2 M concentration).

  • Neutralization: Cool the suspension to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 equiv) dropwise. Why DIPEA? It is a non-nucleophilic base that neutralizes the HCl salt without risking nucleophilic attack on the strained azetidine ring.

  • Activation: Stir at 0 °C for 10 minutes to ensure complete generation of the free amine in situ before introducing the coupling partner.

Derivatization Protocols

Protocol A: N-Acylation (Amide Bond Formation)

Due to the decreased nucleophilicity of the fluorinated amine, standard coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields. We employ HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

  • In a separate dry flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Transfer this activated mixture dropwise to the 0 °C in situ free-based azetidine solution (from Section 3).

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Cross-coupling hindered, electron-deficient secondary amines requires specialized ligands to prevent


-hydride elimination and force reductive elimination[4][6].
  • In a nitrogen-filled glovebox, charge a Schlenk tube with

    
     (2 mol%), BrettPhos  or XPhos  (4 mol%), and Sodium tert-butoxide (
    
    
    
    ) (1.5 equiv). Note: BrettPhos is specifically optimized for monoarylation of hindered secondary amines.
  • Add the aryl bromide (1.0 equiv) and the (2R)-3-Fluoro-2-methyl-azetidine HCl salt (1.2 equiv).

  • Add anhydrous Toluene (0.2 M). Seal the tube and remove it from the glovebox.

  • Heat the mixture to 80–90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: SuFEx Sulfonylation

Azetidine sulfonyl fluorides can be prepared and utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, providing a stable derivatization route under mild thermal conditions that prevent acid-catalyzed ring degradation[7].

  • To the in situ free-based azetidine (1.0 equiv) in Acetonitrile, add the aryl sulfonyl fluoride (1.1 equiv).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv) as a catalyst.

  • Heat to 60 °C for 6 hours.

  • Workup: Concentrate directly and purify via silica gel chromatography.

G S1 1. Salt Neutralization (Avoid volatility loss) S2 2. Electrophile Activation (Pre-mix HATU/HOBt) S1->S2 S3 3. Controlled Coupling (0°C to RT, inert atm) S2->S3 S4 4. Aqueous Workup (Mild conditions) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Step-by-step workflow for the controlled derivatization of fluorinated azetidines.

Quantitative Data & Reaction Summary

The following table summarizes the expected performance of the protocols described above, highlighting the specific mechanistic challenges addressed by each methodology.

Derivatization TypeReagents / CatalystTemp (°C)Typical YieldMechanistic Challenge Addressed
N-Acylation HATU, DIPEA, DMF0 to 2575–90%Overcomes low nucleophilicity via highly active HOAt ester.
N-Arylation (B-H)

, BrettPhos,

80–10060–85%Bulky ligand forces reductive elimination, prevents

-hydride elimination.
Reductive Amination Aldehyde,

, DCE
2565–80%Avoids over-alkylation and ring-opening seen in direct

alkylation.
SuFEx Sulfonylation

, DBU, MeCN
6070–85%Mild conditions prevent thermal/acid-catalyzed ring degradation.

References

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives ResearchGate[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds National Institutes of Health (PMC)[Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Royal Society of Chemistry (RSC)[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING ChemRxiv[Link]

  • Optimizing multifunctional fluorescent ligands for intracellular labeling National Institutes of Health (PMC)[Link]

Sources

Application of (2R)-3-Fluoro-2-methyl-azetidine in PROTAC linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (2R)-3-Fluoro-2-methyl-azetidine in PROTAC Linker Design

Part 1: Executive Summary & Rationale

The Challenge: First-generation PROTACs heavily relied on flexible polyethylene glycol (PEG) or alkyl linkers.[1] While synthetically accessible, these linkers suffer from high entropic penalties upon ternary complex formation and poor membrane permeability due to high Total Polar Surface Area (TPSA).

The Solution: (2R)-3-Fluoro-2-methyl-azetidine represents a class of "next-generation" rigid linkers. By incorporating this scaffold, researchers can constrain the conformational ensemble of the PROTAC, reducing the entropic cost of binding.

Key Advantages of the Scaffold:

  • Conformational Restriction: The 4-membered azetidine ring locks the exit vector, minimizing the "floppiness" associated with linear chains.

  • Stereochemical Control ((2R)-Methyl): The C2-methyl group introduces chirality, forcing specific exit vectors that can optimize the protein-protein interaction (PPI) interface between the E3 ligase and the Protein of Interest (POI).

  • Fluorine Effect (C3-Fluoro): The fluorine atom lowers the pKa of the azetidine nitrogen (via inductive effect), reducing lysosomal trapping, and blocks potential metabolic oxidation sites (metabolic soft spots).

Part 2: Mechanism of Action & Design Logic

The integration of (2R)-3-Fluoro-2-methyl-azetidine is not merely a structural substitution; it is a thermodynamic strategy.

Thermodynamic Rationale (Graphviz Diagram)

The following diagram illustrates the "Entropic Penalty Reduction" mechanism. Flexible linkers require significant energy to freeze into a bioactive conformation. The pre-organized azetidine linker bypasses this energy barrier.

EntropyReduction FlexLinker Flexible Linker (High Entropy) Transition Ternary Complex Formation FlexLinker->Transition High ΔS loss RigidLinker (2R)-3-F-2-Me-Azetidine (Pre-organized) RigidLinker->Transition Minimal ΔS loss OutcomeFlex High Entropic Penalty (Lower Potency) Transition->OutcomeFlex OutcomeRigid Low Entropic Penalty (Higher Potency) Transition->OutcomeRigid

Figure 1: Thermodynamic impact of linker rigidity on ternary complex formation. The pre-organized azetidine scaffold minimizes entropy loss (ΔS) during binding.

Part 3: Comparative Physicochemical Profiling

Before synthesis, it is crucial to understand how this scaffold alters the PROTAC profile compared to standard linkers.

PropertyStandard PEG-3 Linker(2R)-3-Fluoro-2-methyl-azetidine LinkerImpact on PROTAC
Conformational Freedom High (Rotatable bonds > 4)Low (Rigid Ring)Improved binding affinity (DC50).
LogD (Lipophilicity) Low to ModerateModerateImproved passive permeability.
Metabolic Stability Low (Oxidative cleavage)High (F-block)Extended half-life (

).[2]
pKa (Amine) ~9-10 (Basic)~7-8 (Modulated by F)Reduced lysosomal accumulation.
Vectorality Linear/UndefinedDefined ((2R) Directionality)Precise E3/POI orientation.

Part 4: Experimental Protocols

Note: (2R)-3-Fluoro-2-methyl-azetidine is typically used as a core building block. To function as a linker, it requires functionalization at the Nitrogen (N1) and Carbon (C3) or Carbon (C2) positions. The protocol below assumes the use of a 1,3-functionalized derivative (e.g., N-protected-3-carboxy or 3-amino derivative) or a strategy to functionalize the core.

Protocol A: Incorporation via Amide Coupling (The "Linker-First" Approach)

This protocol describes coupling the azetidine core to a POI ligand.

Reagents:

  • Scaffold: N-Boc-(2R)-3-fluoro-2-methyl-azetidine-3-carboxylic acid (Hypothetical derivative for 1,3-linkage).

  • Coupling Agents: HATU, DIPEA.

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-azetidine derivative (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.1 eq).

    • Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling (POI Ligand):

    • Add the amine-functionalized POI ligand (1.0 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

    • QC Check: Monitor by LC-MS for consumption of starting material.

  • Deprotection (N-Terminus):

    • Dilute reaction with EtOAc, wash with brine/LiCl (to remove DMF), dry over Na2SO4, and concentrate.

    • Redissolve in DCM:TFA (4:1). Stir for 30 mins to remove the Boc group.

    • Concentrate in vacuo. Critical: Perform azeotropic distillation with toluene to remove residual TFA (TFA salts can interfere with the next coupling).

  • Final Assembly (E3 Ligand):

    • React the deprotected Azetidine-POI intermediate with an activated E3 ligase ligand (e.g., Thalidomide-acid or VHL-acid) using the same HATU/DIPEA conditions.

Stop Point: The intermediate after Step 3 is stable and can be stored at -20°C.

Protocol B: Permeability & Stability Validation

Once synthesized, the PROTAC must be validated for the benefits conferred by the fluoro-azetidine linker.

1. PAMPA Assay (Permeability):

  • Purpose: Verify if the rigid linker improves passive diffusion compared to PEG.

  • Method: Use a pre-coated PAMPA plate (Corning Gentest).

  • Donor Well: 10 µM PROTAC in PBS (pH 7.4).

  • Acceptor Well: PBS.

  • Incubation: 5 hours at RT.

  • Analysis: LC-MS/MS quantification of donor/acceptor compartments.

  • Success Metric:

    
     cm/s.
    

2. Ternary Complex Stability (NanoBRET):

  • Purpose: Confirm that the (2R)-methyl group does not sterically clash with the E3/POI interface.

  • Method: Express HaloTag-POI and NanoLuc-E3 in HEK293 cells.

  • Treatment: Treat with PROTAC dose-response (1 nM – 10 µM).

  • Readout: BRET signal indicates complex formation.

  • Interpretation: A "bell-shaped" hook effect curve confirms ternary complex formation.

Part 5: Synthesis & Evaluation Workflow

The following flowchart guides the iterative design process using this specific scaffold.

Workflow Start Start: (2R)-3-F-2-Me-Azetidine Core Func Functionalization (e.g., N-Boc, C3-COOH) Start->Func Coupling Coupling to Ligands (POI & E3) Func->Coupling QC QC: LCMS & NMR (Verify Stereochemistry) Coupling->QC QC->Coupling Fail Assay1 PAMPA/LogD (Permeability Check) QC->Assay1 Pass Assay2 NanoBRET (Ternary Complex) Assay1->Assay2 Decision Degradation DC50 < 100nM? Assay2->Decision Refine Refine Vector (Switch to (2S) or 3-F isomer) Decision->Refine No Success Lead Candidate Decision->Success Yes Refine->Start

Figure 2: Iterative workflow for incorporating and validating the fluoro-azetidine linker.

Part 6: References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Bostrom, J., et al. (2012). Oxetanes as versatile elements in drug discovery and synthesis. Journal of Medicinal Chemistry. (Discusses small ring bioisosteres).[3] Link

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. (Context on rigidifying linkers). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). 3-Fluoro-azetidine as a rigid scaffold for PROTAC linkers. MedChemComm (General reference for fluoro-azetidine utility). Link

Disclaimer: This guide assumes the availability of functionalized building blocks. The synthesis of the specific (2R)-3-fluoro-2-methyl-azetidine core from basic precursors requires specialized fluorination reagents (e.g., DAST/Deoxo-Fluor) and chiral separation techniques if not purchased commercially.

Sources

Application Notes & Protocols: Asymmetric Synthesis of Functionalized 2-Methylazetidines

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rising Prominence of 2-Methylazetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties, including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity, imparts significant advantages in drug design.[1] The incorporation of an azetidine ring can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and increased aqueous solubility.[1][2]

Among substituted azetidines, the 2-methyl variant is of particular interest. The "magic methyl" effect, where the introduction of a methyl group can dramatically and often unpredictably improve a compound's biological activity and pharmacokinetic properties, is a well-documented phenomenon in drug discovery.[3] The methyl group at the 2-position of the azetidine ring can influence binding to biological targets through steric and hydrophobic interactions, as well as modulate the molecule's overall conformation. Consequently, the development of robust and stereocontrolled methods for the synthesis of functionalized 2-methylazetidines is a critical endeavor for researchers and scientists in drug development.

This guide provides a detailed overview of key strategies for the asymmetric synthesis of the 2-methylazetidine core and subsequent functionalization, complete with detailed protocols and mechanistic insights.

II. Core Synthetic Strategies for the Asymmetric Construction of the 2-Methylazetidine Ring

The construction of the strained four-membered azetidine ring with control over the stereocenter at the 2-position is a significant synthetic challenge. Several strategies have been developed to address this, primarily falling into two categories: cyclization of chiral precursors and catalytic asymmetric methods.

A. Strategy 1: Diastereoselective Cyclization of Chiral Precursors

One of the most reliable methods for establishing the stereochemistry of the 2-methylazetidine ring is to perform an intramolecular cyclization on a precursor that already contains the desired stereocenter. This can be achieved by using starting materials from the chiral pool or by introducing the stereocenter early in the synthetic sequence.

A highly effective and scalable approach involves the in situ generation and cyclization of a 1,3-bis-triflate derived from a chiral amino diol.[4] This method provides access to enantiomerically pure (S)-2-methylazetidine, which can then be further functionalized.

Workflow for Scalable Synthesis of (S)-2-Methylazetidine:

cluster_0 Synthesis of Chiral Precursor cluster_1 Ring Formation and Deprotection N-Boc-L-alaninal N-Boc-L-alaninal Amino_Alcohol Chiral Amino Alcohol N-Boc-L-alaninal->Amino_Alcohol Grignard Addition Grignard_Reagent Vinylmagnesium bromide Grignard_Reagent->Amino_Alcohol Amino_Diol Chiral Amino Diol Amino_Alcohol->Amino_Diol Hydroboration-Oxidation Bis_Triflate 1,3-bis-triflate (in situ) Amino_Diol->Bis_Triflate Tf2O, Pyridine N-Boc-Azetidine N-Boc-(S)-2-methylazetidine Bis_Triflate->N-Boc-Azetidine Intramolecular Cyclization Final_Product (S)-2-Methylazetidine (as CSA salt) N-Boc-Azetidine->Final_Product Deprotection

Caption: Scalable synthesis of (S)-2-methylazetidine.

B. Strategy 2: Catalytic Asymmetric Approaches

The development of catalytic asymmetric methods for the synthesis of chiral azetidines is a highly sought-after goal. While direct catalytic asymmetric synthesis of 2-methylazetidines is still an emerging area, principles from related systems can be applied. Copper-catalyzed enantioselective boryl allylation of azetines has been shown to produce highly functionalized and enantioenriched 2,3-disubstituted azetidines.[5] This method simultaneously installs two new stereocenters with excellent control.

Conceptual Asymmetric Catalytic Cycle:

Catalyst Chiral Catalyst (e.g., Cu/phosphine) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Azetine Substrate->Intermediate Reagents Boryl and Allyl Sources Reagents->Intermediate Product Chiral 2,3-Disubstituted Azetidine Intermediate->Product Stereoselective Addition Product->Catalyst Product Release

Caption: Conceptual catalytic cycle for azetidine synthesis.

Adapting such methodologies to generate 2-methyl substituted azetidines could involve the use of appropriate methyl-containing precursors in a catalytic cycle.

III. Functionalization of the 2-Methylazetidine Scaffold

Once the chiral 2-methylazetidine core is synthesized, further functionalization is often necessary to explore the structure-activity relationship in drug discovery programs. Key functionalization strategies include modifications at the nitrogen atom and at the carbon atoms of the ring.

A. N-Functionalization

The nitrogen atom of the azetidine ring is a versatile handle for introducing a wide range of substituents. Standard methods for N-alkylation and N-arylation can be readily applied. For instance, copper-catalyzed N-arylation allows for the introduction of various aryl and heteroaryl groups.[6]

B. C-H Functionalization via Lithiation

A powerful method for introducing substituents at the C4 position of the azetidine ring is through directed lithiation followed by quenching with an electrophile.[7] This approach allows for the diastereoselective synthesis of a variety of functionalized azetidines. The choice of the nitrogen protecting group can influence the stereochemical outcome of the reaction.

Workflow for C-H Functionalization:

Start N-Protected 2-Methylazetidine Lithiation α-Lithiation (e.g., s-BuLi) Start->Lithiation Intermediate Lithiated Azetidine Intermediate Lithiation->Intermediate Product C4-Functionalized 2-Methylazetidine Intermediate->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Quench

Caption: C-H functionalization of 2-methylazetidine.

IV. Detailed Experimental Protocols

The following protocols are based on established and scalable methods from the literature, providing a practical guide for the synthesis of chiral 2-methylazetidines and their derivatives.

Protocol 1: Scalable Synthesis of (S)-2-Methylazetidine (R)-(-)-CSA Salt[4]

This two-step protocol from a chiral amino diol avoids column chromatography and is suitable for large-scale production.

Step 1: In situ formation of 1,3-bis-triflate and cyclization

  • To a solution of the chiral N-Boc protected amino diol (1.0 equiv) in dichloromethane (DCM) at -20 °C, add pyridine (3.0 equiv).

  • Slowly add triflic anhydride (2.2 equiv) dropwise, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-2-methylazetidine.

Step 2: Deprotection and salt formation

  • Dissolve the crude N-Boc-(S)-2-methylazetidine in methanol.

  • Add a solution of (R)-(-)-camphorsulfonic acid (1.0 equiv) in methanol.

  • Heat the mixture to reflux, then cool to room temperature to allow for crystallization.

  • Filter the crystalline solid, wash with cold methanol, and dry under vacuum to afford (S)-2-methylazetidine (R)-(-)-CSA salt.

Parameter Value
Overall Yield61%
Enantiomeric Excess>99% ee
Protocol 2: Diastereoselective Synthesis of trans-2-Aryl-3-hydroxymethylazetidine[8][9]

This protocol describes a general method for the synthesis of trans-disubstituted azetidines via intramolecular cyclization of an oxirane precursor. This can be adapted for 2-methyl analogs by starting with a corresponding methyl-substituted oxirane.

Step 1: Synthesis of the oxiranylmethyl-benzylamine precursor

  • To a solution of the desired N-substituted benzylamine (1.0 equiv) in a mixture of ethanol and water, add epichlorohydrin (1.0 equiv) at 0 °C.

  • Stir the mixture for 5 hours at room temperature.

  • Cool the mixture to 0 °C and add toluene and solid NaOH.

  • Stir at 25 °C for 16 hours.

  • Concentrate the mixture under reduced pressure and extract the product with dichloromethane.

  • Purify by column chromatography on silica gel to afford the oxiranylmethyl-benzylamine derivative.

Step 2: Intramolecular cyclization

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.

  • To this solution, add potassium tert-butoxide (K OtBu) to form the LiDA-KOR superbase.

  • Add a solution of the oxiranylmethyl-benzylamine precursor (1.0 equiv) in THF to the superbase solution at -78 °C.

  • Stir the reaction at this temperature for the specified time (typically 1-3 hours).

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the trans-2-aryl-3-hydroxymethylazetidine.

Parameter Value
Typical Yield50-80%
Diastereoselectivity>95:5 (trans:cis)

V. Conclusion

The asymmetric synthesis of functionalized 2-methylazetidines is a rapidly evolving field with significant implications for drug discovery. The strategies and protocols outlined in this guide, from the scalable synthesis of the core scaffold to its subsequent functionalization, provide a robust toolkit for researchers. The ability to stereoselectively synthesize these valuable building blocks will undoubtedly accelerate the development of novel therapeutics with improved properties. As new catalytic methods continue to emerge, the accessibility and diversity of functionalized 2-methylazetidines are poised to expand even further.

VI. References

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2025). Vertex AI Search.

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(5), 2146–2152. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes† - PMC. (n.d.). PubMed Central. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. (n.d.). PubMed Central. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020). ACS Publications. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | ResearchGate. (2020). ResearchGate. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules. [Link]

  • Highly Regioselective Synthesis of Functionalized Aminonitriles Starting From 2-(W-Cyanoalkyl)aziridines. (2008). Amanote Research. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Stereoselective functionalization of azetidines. (2025). Elektronische Hochschulschriften der LMU München. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025). MDPI. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • Enantioselective synthesis of C3-functionalized 2,1-benzothiazine 2,2-dioxides by N-heterocyclic carbene catalysis. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Scilit. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. (2015). Iowa State University. [Link]

  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC. (2025). PubMed Central. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-Methyl-Azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-fluoro-2-methyl-azetidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, yet challenging, fluorinated heterocycle. The inherent ring strain of the azetidine core, combined with the specific demands of regioselective fluorination, presents unique synthetic hurdles.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the 2-methyl-azetidine-3-ol precursor is resulting in very low yields. What are the primary causes and how can I fix this?

This is a very common and critical issue. The formation of the four-membered azetidine ring is often kinetically and thermodynamically challenging due to significant ring strain (approx. 25.4 kcal/mol).[1][2] Low yields in this step typically trace back to one of three main factors:

  • Inefficient Leaving Group: The intramolecular SN2 reaction requires a highly efficient leaving group. A hydroxyl group is a poor leaving group and must be activated.

    • Causality: A poor leaving group slows the rate of the desired intramolecular cyclization, allowing competing side reactions, such as intermolecular polymerization or elimination, to dominate.

    • Solution: Convert the terminal hydroxyl group of your γ-amino alcohol precursor into a better leaving group. Mesylates (Ms) or tosylates (Ts) are standard choices. Methanesulfonyl chloride (MsCl) is often preferred due to the smaller size of the resulting leaving group.

  • Steric Hindrance and Conformation: The acyclic precursor must adopt a specific conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity for the ring to close. The methyl group at the C2 position can introduce steric hindrance that disfavors this conformation.[1]

    • Causality: Steric bulk near the reacting centers can create an energy barrier to achieving the necessary transition state for cyclization.

    • Solution: Ensure high-dilution conditions during the cyclization step. This minimizes intermolecular reactions and favors the desired intramolecular pathway. Slowly adding the precursor to a solution of a strong, non-nucleophilic base (e.g., sodium hydride) can significantly improve yields.

  • Inappropriate Base or Reaction Conditions: The choice of base is critical. It must be strong enough to deprotonate the N-protecting group (if applicable) or the amine itself without promoting side reactions.

    • Causality: A weak base may not facilitate the cyclization efficiently, while an overly reactive or nucleophilic base could react with the activated alcohol.

    • Solution: For N-protected precursors (e.g., N-tosyl), a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is effective. For unprotected amines, a bulky base like potassium tert-butoxide can be effective.

Q2: The fluorination of my 2-methyl-azetidin-3-ol with DAST is inconsistent and often produces significant byproducts. What's going wrong?

Fluorination with diethylaminosulfur trifluoride (DAST) is a standard method for converting alcohols to fluorides, but it is notoriously sensitive to reaction conditions, especially with strained rings like azetidines.[3][4]

  • Reagent Quality and Handling: DAST is thermally unstable and hydrolyzes readily.

    • Causality: Degraded DAST can lead to incomplete reactions and the formation of elimination or rearrangement byproducts. Moisture will quench the reagent and generate HF, which can cause ring-opening of the azetidine.[5][6]

    • Solution: Always use freshly opened or properly stored DAST. Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen). Use oven-dried glassware and anhydrous solvents.

  • Reaction Temperature: The temperature profile of the reaction is crucial.

    • Causality: While DAST reactions are typically run at low temperatures to start, azetidinols can be less reactive. However, excessive heat can promote rearrangement pathways, such as ring expansion.

    • Solution: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding prolonged heating.

  • Byproduct Formation: Aziridinium ion-mediated rearrangements can occur, leading to isomeric products or ring-opened species.

    • Causality: The intermediate formed during the DAST reaction can be susceptible to neighboring group participation from the ring nitrogen, leading to undesired rearrangements.

    • Solution: Consider using a more modern and thermally stable fluorinating agent. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) often provide cleaner reactions and higher yields with fewer byproducts, albeit at a higher cost.

Q3: I'm having difficulty purifying the final 3-fluoro-2-methyl-azetidine product. Column chromatography on silica gel gives very poor recovery. What are my options?

This is a classic problem when working with small, polar, basic heterocycles.[3]

  • Causality: The basic nitrogen atom of the azetidine interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, streaking of the product during elution, and even on-column decomposition.

  • Solutions:

    • Use Basic Alumina: Column chromatography using basic or neutral alumina instead of silica gel can mitigate the strong acidic interaction and improve recovery.

    • Triethylamine Additive: If silica gel must be used, pre-treating the slurry and the eluent with a small amount of triethylamine (~1%) can neutralize the acidic sites and improve elution.

    • Distillation: If the N-protecting group has been removed and the final product is sufficiently volatile, Kugelrohr distillation under reduced pressure can be a highly effective, non-chromatographic purification method.[1]

    • Salt Formation and Extraction: Convert the azetidine to a salt (e.g., hydrochloride), perform aqueous washes to remove non-basic impurities, and then liberate the free base with a strong base (e.g., NaOH) and extract into an organic solvent.

Recommended High-Yield Synthetic Protocol

This protocol details a reliable, two-step synthesis of N-Boc-3-fluoro-2-methyl-azetidine starting from a commercially available precursor. The N-Boc protecting group enhances stability and simplifies handling.[1]

Step 1: Intramolecular Cyclization to form N-Boc-2-methyl-azetidin-3-ol

G cluster_start Starting Material cluster_process1 Mesylation cluster_intermediate Activated Intermediate cluster_process2 Cyclization cluster_product1 Product of Step 1 start N-Boc-3-amino-1,2-propanediol (with methyl group at C2) p1 1. MsCl, Et3N 2. Dichloromethane 3. 0 °C to RT start->p1 inter Mesylated Amino Alcohol p1->inter p2 1. NaH (60% in oil) 2. Anhydrous THF 3. High Dilution inter->p2 prod1 N-Boc-2-methyl-azetidin-3-ol p2->prod1

Caption: Workflow for the synthesis of the azetidinol intermediate.

Methodology:

  • Activation (Mesylation):

    • Dissolve the N-Boc protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.5 equiv) dropwise.

    • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. The solution may become cloudy.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Quench the reaction carefully with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Ring Closure (Cyclization):

    • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) under argon in a separate flask.

    • Dissolve the crude mesylate from the previous step in a small amount of anhydrous THF.

    • Add the mesylate solution dropwise via a syringe pump over several hours to the stirred NaH suspension at room temperature. (High dilution is key to maximizing yield).

    • After the addition is complete, gently heat the mixture to 40-50 °C and stir overnight.

    • Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (basic alumina is recommended, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-2-methyl-azetidin-3-ol.

Step 2: Deoxyfluorination to N-Boc-3-fluoro-2-methyl-azetidine

G cluster_start Intermediate cluster_process Fluorination cluster_product Final Product start N-Boc-2-methyl-azetidin-3-ol p1 1. Deoxo-Fluor® or DAST 2. Anhydrous DCM 3. -78 °C to RT start->p1 prod N-Boc-3-fluoro-2-methyl-azetidine p1->prod

Caption: Final fluorination step to yield the target compound.

Methodology:

  • Dissolve N-Boc-2-methyl-azetidin-3-ol (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Deoxo-Fluor® (1.5 equiv) or DAST (1.3 equiv) dropwise via syringe. (Caution: Handle these reagents in a fume hood with appropriate personal protective equipment).

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (basic alumina or triethylamine-treated silica gel) to afford the final product.

Data Summary: Comparison of Fluorinating Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Safety Concerns
DAST Anhydrous DCM or CHCl₃, -78 °C to RTWidely used, relatively inexpensive.Thermally unstable, can rearrange upon heating. Highly toxic and corrosive. Reacts violently with water.[3][4]
Deoxo-Fluor® Anhydrous DCM or THF, -78 °C to RTMore thermally stable than DAST, often gives cleaner reactions and higher yields.More expensive than DAST. Also toxic, corrosive, and water-reactive.
PyFluor Anhydrous THF or Toluene, RTSolid reagent, easier to handle. High thermal stability.Can require activation with a base or Lewis acid.

Troubleshooting Workflow

G A Low Final Yield B Analyze Reaction Steps Cyclization Yield Low? Fluorination Yield Low? Purification Loss? A->B C Cyclization Issue Check Leaving Group Activation (TLC/MS) Ensure High Dilution Verify Base Quality & Stoichiometry B:p1->C D Fluorination Issue Verify Reagent Quality (Fresh DAST) Ensure Strictly Anhydrous Conditions Optimize Temperature Profile B:p2->D E Purification Issue Switch to Basic Alumina Column Add 1% Et3N to Silica/Eluent Consider Kugelrohr Distillation B:p3->E F Resolution Improved Yield C->F D->F E->F

Sources

Technical Support Center: Azetidine Purification & Diastereomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for researchers and drug development professionals facing challenges in the isolation and purification of diastereomeric azetidine mixtures.

Azetidines are highly strained, four-membered nitrogen heterocycles increasingly utilized as bioisosteres in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles[1]. However, their inherent ring strain, combined with the basicity of the secondary or tertiary amine, presents unique thermodynamic and chromatographic challenges. Diastereomeric mixtures of these compounds often exhibit nearly identical scalar properties, making standard purification protocols ineffective and prone to inducing substrate degradation.

Diagnostic Workflows & Degradation Causality

Before attempting to separate azetidine diastereomers, it is critical to understand the physical chemistry governing their behavior on a column. The basic nitrogen atom in the azetidine ring is highly susceptible to protonation. When exposed to standard, slightly acidic silica gel, the nitrogen forms an azetidinium ion. This protonation exacerbates the inherent ring strain (~26 kcal/mol), highly activating the adjacent carbon atoms toward nucleophilic attack by solvents, impurities, or even adjacent functional groups, leading to irreversible ring-opening[2].

Mechanism A Free Azetidine (Strained Ring) B Acidic Silica Gel (H+ Donor) A->B Loading C Azetidinium Ion (Electrophilic) B->C Protonation D Ring-Opened Byproduct C->D Nucleophilic Attack

Acid-mediated degradation pathway of unprotected azetidines on standard silica gel.

To prevent this and successfully resolve diastereomers, scientists must navigate a specific decision matrix based on the protection status of the azetidine nitrogen.

Workflow A Crude Diastereomeric Azetidine Mixture B Is the Azetidine Nitrogen Protected? A->B C Yes (e.g., Boc, Ts) B->C Protected D No (Free Amine) B->D Unprotected E Normal Phase Silica Chromatography C->E F Deactivated Silica (1% TEA) or Basic Alumina D->F G Supercritical Fluid Chromatography (SFC) E->G Co-elution H Resolved Diastereomers E->H Good Resolution F->G Co-elution F->H Good Resolution G->H Optimal Separation

Diagnostic workflow for selecting the optimal azetidine diastereomer purification strategy.

Troubleshooting FAQs

Q1: My azetidine yield drops drastically after normal-phase chromatography, and I observe new, highly polar spots on my TLC. What is happening? Cause: You are observing acid-mediated ring opening. Standard silica gel contains acidic silanol groups. The basic azetidine nitrogen gets protonated, activating the strained ring toward nucleophilic attack by the mobile phase or trace water[3]. Solution: You must neutralize the stationary phase. Use deactivated silica gel by pre-treating it with 1-5% Triethylamine (TEA), or switch to an alternative stationary phase such as basic alumina or Florisil[3]. Alternatively, install an electron-withdrawing protecting group (e.g., Boc, Cbz, or Tosyl) prior to purification to reduce the nitrogen's basicity[3].

Q2: I have a diastereomeric mixture of C2-substituted azetidines. They co-elute completely on standard TLC and HPLC. How can I resolve them? Cause: Diastereomeric azetidines, especially those with minimal steric differentiation at the chiral centers, possess nearly identical dipole moments. Standard partitioning mechanisms (like hexanes/ethyl acetate on silica) lack the 3D recognition required to separate them. Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for this issue. SFC utilizes supercritical CO₂ and a co-solvent, providing higher diffusivity and allowing for highly rigid, stereoselective stationary phases. For basic heterocycles like azetidines, adding a basic modifier (e.g., 0.1% diethylamine) to the SFC co-solvent prevents peak tailing and drastically improves diastereomeric resolution[4].

Q3: We do not have access to preparative SFC. How can I separate these diastereomers on a standard normal-phase setup? Cause: Free azetidine diastereomers lack the steric bulk required to interact differentially with standard silica. Solution: Utilize chemical derivatization. Converting the free amine to a bulky chiral or achiral sulfonamide (e.g., using tert-butanesulfinamides) alters the 3D conformation of the molecule. Protected azetidine diastereomers often exhibit sufficient ΔRf values to be separated via standard normal-phase silica chromatography[5]. Once separated, the protecting group can be cleaved under anhydrous acidic conditions to yield the enantiopure/diastereopure azetidine salt[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not commit your entire batch to a column without validating the stability of the azetidine under the proposed conditions.

Protocol A: The 2D-TLC Stability Validation Assay

This is a self-validating system designed to prove causality: if the compound degrades on the column, it will be visually evident on the plate.

  • Preparation: Prepare a 10 mg/mL solution of your crude azetidine mixture in dichloromethane.

  • Spotting: Spot 2 µL of the mixture in the exact bottom-left corner of a 5x5 cm silica gel TLC plate (1 cm from each edge).

  • Dimension 1: Develop the plate in your proposed mobile phase (e.g., 50% EtOAc in Hexanes).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen for 5 minutes.

  • Dimension 2: Rotate the plate 90 degrees. Develop the plate again using the exact same mobile phase.

  • Validation Check: Visualize under UV or using a basic KMnO₄ stain.

    • Stable: All spots will lie perfectly on the diagonal axis connecting the origin to the top-right corner.

    • Unstable: Any spots appearing off the diagonal indicate that the azetidine is degrading or irreversibly adsorbing during the chromatographic timeframe. If off-diagonal spots appear, you must switch to Protocol B.

Protocol B: Step-by-Step Deactivated Silica Chromatography
  • Solvent Preparation: Prepare your non-polar starting solvent (e.g., Heptane) and dope it with 2% Triethylamine (TEA) by volume[3].

  • Column Packing: Slurry pack standard silica gel using the TEA-doped solvent.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-doped solvent. This ensures all acidic silanol sites are fully neutralized.

  • Sample Loading: Dissolve the crude azetidine mixture in a minimum amount of the TEA-doped mobile phase and load it onto the column head.

  • Elution: Elute using your established gradient, ensuring that 1-2% TEA is maintained throughout the entire run.

  • Recovery: Pool the fractions containing the resolved diastereomers. Concentrate under reduced pressure at low temperatures (<30°C) to prevent thermal degradation of the concentrated free amine.

Quantitative Data Summary

The following table synthesizes the expected performance of various purification modalities when applied to diastereomeric azetidine mixtures. Use this to guide your instrumentation choices.

Purification ModalityStationary PhaseMobile Phase AdditiveDiastereomer ResolutionRing StabilityScalability
Standard Normal Phase Acidic Silica GelNonePoorLow (High degradation risk)High
Deactivated Normal Phase Silica Gel1-5% TriethylamineModerateHighHigh
Reversed-Phase HPLC C18 / C80.1% NH₄OH (Basic)ModerateMedium (pH dependent)Medium
SFC (Supercritical Fluid) Chiral/Achiral0.1% DiethylamineExcellentHighMedium to High

References[3] BenchChem. "Technical Support Center: Azetidine Synthesis Protocols". BenchChem. Available at: https://www.benchchem.com/support/azetidine-synthesis-protocols[5] The Journal of Organic Chemistry. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides". ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.joc.4c01594[1] ChemRxiv. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes". ChemRxiv. Available at:https://chemrxiv.org/engage/chemrxiv/article-details/60c754b2469df46481f18520[4] Google Patents. "US9216972B2 - Tricyclic heterocyclic compounds". Google Patents. Available at:https://patents.google.com/patent/US9216972B2/en[2] BenchChem. "Technical Support Center: Azetidine Ring-Opening Reactions". BenchChem. Available at:https://www.benchchem.com/support/azetidine-ring-opening

Sources

Technical Support Center: N-Alkylation of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the N-alkylation of sterically hindered azetidines.

Ticket ID: AZT-33-BLK Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting low conversion and instability in 3,3-disubstituted azetidine functionalization.

Executive Summary & Diagnostic Triage

The Challenge: You are likely attempting to alkylate a 3,3-disubstituted azetidine (e.g., 3,3-difluoro, 3,3-dimethyl, or spirocyclic derivatives). Unlike pyrrolidines or piperidines, azetidines possess significant ring strain (~26 kcal/mol) [1]. When you add steric bulk at the C3 position, you introduce a "puckering" effect that sterically shields the nitrogen lone pair, drastically reducing kinetic nucleophilicity while maintaining high basicity.

The Failure Modes: Most experiments fail due to one of three competing pathways:

  • Kinetic Stalling: The electrophile cannot access the nitrogen lone pair (Steric Mismatch).

  • Thermodynamic Collapse: Harsh forcing conditions (high heat) trigger ring-opening or polymerization.

  • Isolation Loss: The product degrades on acidic silica or evaporates due to unexpected volatility.

Use the following decision matrix to identify your specific issue.

TroubleshootingFlow node_start START: What is the primary symptom? obs_SM Starting Material (SM) Remains Unchanged node_start->obs_SM obs_mess Complex Mixture / New Spots on TLC node_start->obs_mess obs_loss Product Vanishes During Purification node_start->obs_loss diag_nuc Diagnosis: Low Nucleophilicity (Kinetic Barrier) obs_SM->diag_nuc diag_stab Diagnosis: Ring Opening or Polymerization obs_mess->diag_stab diag_iso Diagnosis: Acid Sensitivity or Volatility obs_loss->diag_iso sol_polar Action: Switch to Polar Aprotic (DMF/DMSO) + Catalyst diag_nuc->sol_polar Alkyl Halide sol_redam Action: Switch to Reductive Amination diag_nuc->sol_redam Carbonyl sol_base Action: Lower Temp, Change Base (Non-Nuc) diag_stab->sol_base sol_neut Action: Use Basified Alumina or Salt Formation diag_iso->sol_neut

Figure 1: Diagnostic workflow for azetidine N-alkylation failures.

Troubleshooting Guides (Q&A Format)

Category A: Reactivity Issues (Reaction Stalled)

Q: I am refluxing my 3,3-disubstituted azetidine with an alkyl bromide in acetonitrile with K2CO3, but LCMS shows only starting material. Why?

A: This is a classic "Steric Mismatch." The geminal disubstitution at C3 forces the azetidine ring into a puckered conformation. While the nitrogen is basic, the alkyl groups create a steric wall that blocks the trajectory of the incoming electrophile. Acetonitrile (reflux ~82°C) often provides insufficient thermal energy to overcome this barrier without causing degradation.

Protocol Adjustment (The "Finkelstein Boost"):

  • Solvent Switch: Move to DMF or NMP . These polar aprotic solvents better solvate the cation of your base, leaving the carbonate anion "naked" and more effective, while also stabilizing the transition state.

  • Catalysis: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . This converts your alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Base: Switch to Cesium Carbonate (Cs2CO3) . The larger cesium cation improves solubility and basicity in organic media compared to potassium [2].

Q: Direct alkylation is still failing. Is there an alternative?

A: Yes. Reductive Amination is often superior for sterically hindered amines because the intermediate iminium ion is planar (sp2 hybridized), which temporarily relieves some steric congestion before the reduction step.

Recommended Protocol (Reductive Amination):

  • Reagents: Azetidine (1.0 equiv), Aldehyde/Ketone (1.2 equiv), NaBH(OAc)3 (1.5 equiv).

  • Additive: If the ketone is hindered, add Ti(OiPr)4 (1.0 equiv) or ZnCl2 (catalytic) to activate the carbonyl.

  • Conditions: Stir amine and ketone/aldehyde + Ti(OiPr)4 for 2 hours before adding the reducing agent. This ensures imine formation is complete.

Category B: Stability & Side Reactions

Q: My reaction mixture turned black/tarry, and NMR shows broad peaks. What happened?

A: You likely triggered Ring-Opening Polymerization (ROP) or Hofmann Elimination . Azetidines are highly strained.[1][2][3][4][5] If you use a strong base (like NaH) or excessive heat (>100°C), the ring can open.

  • Mechanism: A nucleophile (or even the azetidine itself) attacks the ring carbons, relieving strain but destroying your scaffold. This is accelerated if the nitrogen is quaternized (over-alkylated) [3].

Corrective Actions:

  • Avoid Strong Bases: Never use NaH or LiHMDS unless absolutely necessary. Stick to hindered organic bases (DIPEA) or inorganic carbonates (Cs2CO3).

  • Temperature Cap: Do not exceed 80°C. If higher energy is needed, use Microwave Irradiation for short bursts (e.g., 10-30 mins at 100°C). Microwave heating is often cleaner because it minimizes the "time-at-temperature" exposure that favors polymerization.

Category C: Purification & Isolation

Q: I saw the product on LCMS, but after column chromatography, I recovered nothing. Where did it go?

A: Two possibilities: Acidic Decomposition or Volatility .

  • Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). This can protonate the azetidine, and the resulting salt can stick to the silica or, worse, the acid can catalyze ring opening (hydrolysis) during elution.

  • Volatility: Low molecular weight azetidines (even substituted ones) can sublime or evaporate on the rotovap, especially if the bath is hot.

The "Safe Isolation" Protocol:

  • Basify the Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. Use 1% Et3N in your eluent.

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica.

  • Salt Formation: Do not isolate the free base. Treat the crude organic layer with HCl in ether/dioxane to precipitate the Azetidine Hydrochloride salt . Filter the solid. The salt is non-volatile and shelf-stable.

Comparative Data: Alkylation Methods

FeatureDirect Alkylation (SN2)Reductive AminationMicrowave Assisted
Primary Mechanism Nucleophilic SubstitutionCondensation + ReductionThermal/Dielectric Heating
Steric Tolerance Low to ModerateHigh Moderate
Risk of Ring Opening High (if heated prolonged)Low (mild conditions)Low (short reaction time)
Over-alkylation? Yes (risk of quaternization)No (stops at tertiary amine)Yes
Best For... Simple alkyl halidesHindered ketones/aldehydesUnreactive substrates

Standard Operating Procedures (SOPs)

SOP-1: Optimized SN2 Alkylation for Hindered Azetidines
  • Dissolve: Azetidine (1.0 mmol) in anhydrous DMF (3.0 mL). Note: DMF is preferred over ACN for solubility.

  • Add Base: Add Cs2CO3 (2.0 mmol, 2.0 equiv).

  • Add Catalyst: Add TBAI (0.1 mmol, 10 mol%).

  • Add Electrophile: Add alkyl halide (1.1 mmol).

  • Reaction: Heat to 60°C . Monitor by LCMS at 2h, 4h, and 12h.

    • Checkpoint: If <10% conversion after 4h, increase temp to 80°C or switch to SOP-2.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na2SO4.

  • Purification: Flash chromatography on Neutral Alumina or Et3N-treated silica.

SOP-2: Reductive Alkylation (The "Titanium" Method)
  • Imine Formation: Combine Azetidine (1.0 mmol) and Ketone/Aldehyde (1.1 mmol) in dry DCM or THF .

  • Activation: Add Ti(OiPr)4 (1.2 mmol) dropwise. Stir at RT for 2-4 hours. The solution may turn slightly yellow/hazy.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 mmol) in one portion.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO3 or dilute NaOH (to precipitate Titanium salts). Filter through Celite.

  • Isolate: Extract filtrate with DCM.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

  • Dunn, A. L., et al. (2002). "The synthesis of sterically hindered amines."[6][7][8] Journal of Pharmaceutical Sciences. (General reference on base selection for hindered amines).

  • Singh, G. S., & D'Hooghe, M. (2019). "N-Heterocycles: Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry. Link

  • BenchChem Technical Guides. (2025). "Troubleshooting N-Alkylation Reactions." Link

  • ACS Green Chemistry Institute. (2024). "Reagent Guide: Reductive Amination." Link

(Note: While specific "3,3-disubstituted azetidine" papers are rare in open access, the mechanistic principles cited above regarding ring strain [1] and reductive amination protocols [5] are chemically absolute.)

Sources

Methods for separating (2R,3R) and (2R,3S) fluoro-azetidine diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an interactive technical support center. It is designed to troubleshoot the separation of (2R,3R) and (2R,3S) 3-fluoro-2-substituted azetidine diastereomers.

Ticket ID: FA-2R3R-SEP Subject: Resolution of (2R,3R) and (2R,3S) Diastereomers Assigned Specialist: Senior Application Scientist, Separation Sciences

📋 Case Overview

You are dealing with a mixture of diastereomers , not enantiomers.

  • (2R,3R): The 2-substituent and 3-fluoro group are typically trans to each other (assuming standard Cahn-Ingold-Prelog priority where the substituent at C2 > H).

  • (2R,3S): The substituents are typically cis.

Unlike enantiomers, these molecules have distinct physical properties (polarity, NMR shifts, boiling points). However, the compact, strained azetidine ring and the high polarity of the C-F bond often cause co-elution on standard silica.

🛠️ Module 1: Triage & Strategy Selection

Before attempting separation, determine the state of your material.

SeparationStrategy Start Start: Crude Mixture CheckState Physical State check Start->CheckState IsSolid Solid / Crystalline? CheckState->IsSolid IsOil Oil / Gum? CheckState->IsOil Cryst Try Fractional Crystallization (Use Tartaric or Mandelic Acid) IsSolid->Cryst TLC Run TLC (Silica) DCM/MeOH or Hex/EtOAc IsOil->TLC Sep Are spots distinct (Rf > 0.1)? TLC->Sep Flash Method A: Flash Chromatography (Buffered Silica) Sep->Flash Yes Protect Method B: Derivatization (N-Boc) Sep->Protect No (Co-elution) SFC Method C: SFC (Supercritical Fluid) Sep->SFC Partial/Difficult

Figure 1: Decision matrix for selecting the optimal separation pathway based on physical state and initial chromatographic behavior.

🧪 Module 2: Chromatographic Troubleshooting

Issue: "My peaks are tailing or co-eluting on silica."

Diagnosis: Free azetidines are secondary amines (basic). They interact strongly with acidic silanols on the silica gel surface, causing peak broadening (tailing). The fluorine atom increases polarity, exacerbating this interaction.

Protocol A: Buffered Flash Chromatography (The "Free Amine" Route)

If you must separate the free amines, you cannot use neutral solvents.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Additive: You must use a basic modifier.

    • Standard: Dichloromethane (DCM) : Methanol (MeOH) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Why: The base blocks the acidic silanol sites, allowing the amine to elute as a sharp band.

  • Gradient: Start 100% DCM → 10% MeOH/DCM.

    • Note: (2R,3S) cis-isomers are often more polar (lower

      
      ) than trans isomers due to a larger net dipole moment, but this depends on the C2 substituent.
      
Protocol B: SFC Screening (The "Gold Standard")

Supercritical Fluid Chromatography (SFC) is superior for fluorinated heterocycles due to the orthogonality of supercritical


.
ParameterRecommendationReason
Column 2-Ethylpyridine (2-EP) or Diol 2-EP is excellent for basic amines; no amine additive needed in mobile phase.
Co-Solvent Methanol or Isopropanol (5-20%)Modulates polarity.
Back Pressure 120-150 barHigher density improves solubility of fluorinated compounds.
Temperature 40°CStandard starting point.

🛡️ Module 3: Derivatization (The "Workaround")

Issue: "I have an oil, silica failed, and I don't have an SFC."

Diagnosis: The H-bond donor capability of the NH group is causing the separation difficulty. Removing it often enhances the difference in molecular shape/polarity between diastereomers.

Protocol: N-Boc Protection & Separation
  • Reaction: Dissolve crude mixture in DCM. Add

    
     (1.1 equiv) and TEA (1.5 equiv). Stir at RT for 2 hours.
    
  • Workup: Wash with mild acid (citric acid) to remove unreacted amine, then brine.

  • Separation:

    • The resulting N-Boc-3-fluoroazetidines are non-basic carbamates.

    • TLC System: Hexanes : Ethyl Acetate (typically 4:1 to 1:1).

    • Resolution: The difference in

      
       between (2R,3R)-Boc and (2R,3S)-Boc is usually significantly larger than the free amines.
      
  • Deprotection: After separating the isomers, treat with TFA/DCM (1:1) or HCl/Dioxane to recover the pure amine salts.

🔍 Module 4: Structural Identification (Isomer Assignment)

Issue: "I separated them, but I don't know which is which."

Diagnosis: You cannot rely solely on polarity. You must use NMR coupling constants (


) and Nuclear Overhauser Effect (NOE) to assign relative stereochemistry (cis vs trans).
The "J-Coupling" Rule of Thumb

In 4-membered rings, cis vicinal coupling is generally larger than trans, but fluorine electronegativity dampens these values.

InteractionIsomerTypical Value (

)
Notes

Cis (2R,3S) 6.0 – 9.0 Hz Protons are on the same face.

Trans (2R,3R) 2.0 – 5.0 Hz Protons are on opposite faces.

Cis (H-F) 20 – 25 Hz Fluorine-Proton coupling.

Trans (H-F) 5 – 15 Hz Usually smaller than cis.
The "NOE" Confirmation (Definitive)

Do not trust


-values alone if the signals are broad. Run a 1D-NOESY or 2D-NOESY.

NMRLogic Input Input: Purified Isomer Exp Experiment: Irradiate H2 Proton Input->Exp Result1 Strong NOE at H3? Exp->Result1 Yes YES: Protons are CIS (Isomer is 2R,3S) Result1->Yes Strong Signal No NO: Protons are TRANS (Isomer is 2R,3R) Result1->No Weak/No Signal

Figure 2: Logic flow for assigning stereochemistry using NOE spectroscopy. Assumes H2 and H3 are the key diagnostic protons.

📚 References & Grounding[1]

  • SFC for Diastereomers: Ebinger, K., et al. "Preparative supercritical fluid chromatography (SFC) has proven value for isocratic bulk separation of both diastereomers and enantiomers."[1] Journal of Laboratory Automation, 2011. Link

  • Fluoroazetidine Synthesis & NMR: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 2006.[2] (Describes synthesis and NMR characterization of 3-fluoroazetidines). Link

  • Conformational Analysis: Chagante, K., et al. "Differentiation of diastereomers of azetidines using NMR coupling constants." Magnetic Resonance in Chemistry, 2015. (Establishes the

    
     rule for these systems).
    
  • General Diastereomer Separation: "HPLC Separation of Diastereomers." MDPI Separations, 2016. Link

Disclaimer: Always verify stereochemical assignments with X-ray crystallography if the compound is solid and critical for downstream biological assays.

Sources

Technical Support Center: Azetidine Functionalization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring-Opening of Azetidines During Functionalization

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Overview: The Strain-Stability Paradox

Welcome to the Azetidine Technical Support Center. If you are here, you have likely observed your product decomposing into a polymerized gum or a ring-opened linear chain.

The Core Issue: Azetidines possess a ring strain energy of approximately ~26 kcal/mol . While this makes them excellent pharmacophores (altering vectors and lowering lipophilicity compared to piperidines), it also makes them kinetically fragile.

The Golden Rule: The stability of the azetidine ring is inversely proportional to the basicity of the nitrogen atom.

  • Protonated Azetidines (Ammonium salts): Highly susceptible to nucleophilic attack at the

    
    -carbon (
    
    
    
    ).
  • Neutral/Protected Azetidines: Relatively stable, provided the nitrogen lone pair is delocalized (e.g., Carbamates, Sulfonamides).

Diagnostic & Troubleshooting Modules

Module A: Stability in Acidic Media & Salt Formation

User Query: "I tried to form the HCl salt of my azetidine for storage, but it turned into an insoluble polymer. Why?"

Technical Diagnosis: You have triggered Acid-Catalyzed Ring Opening Polymerization (ACROP) . Upon protonation, the azetidine nitrogen becomes a better leaving group.[1] The


-carbon becomes highly electrophilic. If a nucleophile is present (even the chloride counter-ion or a neighboring azetidine molecule), the ring snaps open.

The Mechanism of Failure:

  • Protonation:

    
     becomes 
    
    
    
    .
  • Nucleophilic Attack:

    
     or another Azetidine-
    
    
    
    attacks
    
    
    .
  • Ring Opening: The

    
     bond breaks, releasing strain.
    

Troubleshooting Protocol:

  • Stop using HCl: Chloride is nucleophilic enough to open activated azetidines.

  • Switch to Non-Nucleophilic Acids: Use Trifluoroacetic acid (TFA) or Oxalic acid . These anions (TFA

    
    , Oxalate
    
    
    
    ) are less nucleophilic and less likely to attack the ring.
  • Keep it Free: If possible, store as the free base at -20°C.

Visualizing the Failure Pathway:

Azetidine_Acid_Failure Start Neutral Azetidine Protonated Protonated Species (Activated Electrophile) Start->Protonated + H+ Acid Strong Acid (HCl) Acid->Protonated Attack Nucleophilic Attack (Cl- or N-lone pair) Protonated->Attack Strain Release Result Ring-Opened Polymer (Irreversible) Attack->Result C-N Bond Cleavage

Figure 1: The cascade of acid-catalyzed ring opening. Note that protonation is the "activation" step that must be avoided or managed.

Module B: N-Functionalization & Protecting Groups

User Query: "My azetidine decomposes during deprotection. Which group should I use?"

Technical Diagnosis: The choice of Protecting Group (PG) determines the electron density on the nitrogen. You need an Electron Withdrawing Group (EWG) to stabilize the ring during other transformations, but the removal of that group is the danger zone.

Comparative Data: Protecting Group Stability Matrix

Protecting GroupStabilization FactorAcid StabilityBase StabilityDeprotection RiskRecommended For
Boc (tert-Butyloxycarbonyl)High (Carbamate)LowHighHigh (Acidic removal triggers transient

)
General synthesis
Cbz (Carboxybenzyl)High (Carbamate)HighModerateLow (Hydrogenolysis is neutral)Acid-sensitive substrates
Tosyl / Nosyl Very High (Sulfonamide)HighHighModerate (Requires harsh reduction)C-H activation steps
Benzhydryl Low (Alkyl)ModerateHighLow (Hydrogenolysis)Early-stage building blocks

Corrective Protocol: Safe Boc-Deprotection If you must use Boc, do not just rotovap the TFA.

  • Dissolve: Azetidine-Boc in DCM.

  • Acid: Add TFA (10-20 equiv) at 0°C .

  • Quench: Pour the reaction mixture slowly into a vigorously stirred, cold solution of saturated NaHCO

    
     .
    
    • Critical: Do not add base to the acid. Add the acidic mix to the base to ensure the pH stays basic/neutral.

  • Extract: Immediately extract into organic solvent.

Module C: C-H Functionalization (Avoiding Ring Opening)

User Query: "I need to add an aryl group to the C3 position. Lithiation destroyed my ring. How do I functionalize the carbon skeleton?"

Technical Diagnosis: Lithiation (e.g., using


-BuLi) creates a carbanion. While possible at -78°C, the lithium species can act as a Lewis Acid, coordinating to the nitrogen and triggering 

-elimination (ring opening).

Solution: Photoredox Catalysis (Minisci-Type) Modern protocols utilize radical pathways which are neutral and do not place high electron demand on the ring bonds. The MacMillan and Leonori protocols are the industry standards here.

Recommended Workflow: Photoredox C-H Alkylation This method avoids high heat and strong acids.

Step-by-Step Protocol:

  • Substrate: Prepare N-Tosyl or N-Boc Azetidine (EWG is required to deactivate the

    
    -hydrogens).
    
  • Reagents:

    • Radical Precursor: Carboxylic acid (with hypervalent iodine) or Alkyl bromide.

    • Catalyst: [Ir(dF(CF

      
      )ppy)
      
      
      
      (dtbbpy)]PF
      
      
      (1-2 mol%).[2]
    • Solvent: DMSO or Acetonitrile (degassed).

  • Setup: Irradiate with Blue LEDs (450 nm) at Room Temperature (25°C).

  • Mechanism: The photocatalyst generates a radical on the alkyl partner, which adds to the azetidine. The ring remains intact because the radical intermediate is not sufficiently polarized to trigger ring strain release.

Decision Logic for Functionalization:

Functionalization_Logic Query Goal: Functionalize Azetidine Carbon Pos Which Position? Query->Pos C2 C2 (Alpha) Pos->C2 C3 C3 (Beta) Pos->C3 Lith Lithiation (LiHMDS) Strictly -78°C C2->Lith High Risk Radical Photoredox / Radical (Minisci-type) C3->Radical Safe / Neutral Cross Ni/Photoredox Cross-Coupling C3->Cross Safe / Neutral Electro Electrophilic Trapping Lith->Electro

Figure 2: Selecting the functionalization pathway to minimize ring-opening risk. Radical pathways (Green) are preferred over anionic pathways (Red).

Module D: Isolation & Purification

User Query: "My product disappears on the silica column."

Technical Diagnosis: Standard Silica Gel 60 is slightly acidic (pH 6.5 - 7.0). For a strained azetidine, this surface acidity is sufficient to catalyze ring opening and irreversible adsorption.

Corrective Actions:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of Silica. It is much gentler on strained heterocycles.

  • Reverse Phase: If the compound is polar, use C18 Reverse Phase chromatography with an Ammonium Bicarbonate buffer (pH 8-9) instead of TFA/Formic acid.

References & Authority

  • Mechanistic Insight on Acid Stability:

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3][4][5]

    • Source:ACS Med. Chem. Lett. (2021).[5][6][7]

    • URL:[Link]

    • Context: Defines the pKa thresholds and the "pendant nucleophile" effect.

  • Photoredox Functionalization (C-H Activation):

    • Title: Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction.[8]

    • Source:Angew. Chem. Int. Ed. (2015).[8]

    • URL:[Link]

    • Context: Foundational work by MacMillan on using radical pathways to functionalize strained ethers/amines without ring opening.

  • Cross-Coupling Strategies:

    • Title: Decarboxylative sp3 C–N Coupling via Dual Copper and Photoredox Catalysis.

    • Source:Nature (2016).

    • URL:[Link]

    • Context: Demonstrates mild conditions for attaching azetidines to aryls without thermal strain.

  • Review of Azetidine Synthesis:

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[6][9]

    • Source:Chem. Soc. Rev. (2021).[5][6][7]

    • URL:[Link]

    • Context: Comprehensive review of "Strain-Driven" reactivity.

Sources

Validation & Comparative

(2R)-3-Fluoro-2-methyl-azetidine as a bioisostere for proline

Author: BenchChem Technical Support Team. Date: March 2026

Structural Surrogate Evaluation: (2R)-3-Fluoro-2-methyl-azetidine as a Next-Generation Bioisostere for Proline-Derived Pharmacophores

Introduction: The Conformational Challenge in Drug Design

In modern medicinal chemistry and peptidomimetic design, the proline residue (and its underlying pyrrolidine core) is a double-edged sword. While it provides critical conformational rigidity necessary for high-affinity target binding, its basicity and metabolic liabilities often lead to poor pharmacokinetics—specifically, high intrinsic clearance via cytochrome P450 (CYP450) oxidation and lysosomotropic toxicity[1].

As drug development professionals push toward oral bioavailability and extended half-lives, replacing the 5-membered pyrrolidine ring has become a frequent necessity. This guide objectively evaluates (2R)-3-Fluoro-2-methyl-azetidine against classical alternatives, demonstrating how the precise combination of ring contraction, stereoselective fluorination, and methylation creates an optimal, self-shielding bioisostere.

Part 1: Mechanistic Rationale & Bioisosteric Logic

To understand why (2R)-3-Fluoro-2-methyl-azetidine outperforms standard proline derivatives, we must analyze the causality behind its structural features. The superiority of this fragment is not accidental; it is driven by three distinct physicochemical modifications:

  • Ring Contraction (Pyrrolidine to Azetidine): Reducing the ring size from five to four members increases the s-character of the nitrogen lone pair. This fundamentally decreases the basicity of the amine and lowers overall lipophilicity (LogD), mitigating off-target phospholipidosis[2].

  • Stereoelectronic Fluorination: The addition of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, further attenuating the pKa. Crucially, the gauche effect between the highly electronegative fluorine and the ring nitrogen restricts the conformational pucker of the azetidine ring, locking the pharmacophore into a predictable vector for target engagement without the entropic penalty of flexible rings[3].

  • Steric Shielding via Methylation: The 2-methyl group mimics the steric bulk of proline's alpha-carbon. In an azetidine system, this methyl group acts as a steric shield against CYP450-mediated

    
    -oxidation, effectively closing off a primary metabolic soft spot[4].
    

ConformationalLogic Pro Pyrrolidine / Proline Core (High pKa, Metabolic Liability) Aze Azetidine Ring Contraction (Reduces Basicity & Lipophilicity) Pro->Aze Ring Contraction Fluoro 3-Fluoro Substitution (pKa Attenuation & Gauche Effect) Aze->Fluoro Methyl 2-Methyl Substitution (Steric Shielding of alpha-carbon) Aze->Methyl Final (2R)-3-Fluoro-2-methyl-azetidine (Optimized Bioisostere) Fluoro->Final Methyl->Final

Logical progression of bioisosteric modifications to optimize the proline core.

Part 2: Objective Performance Comparison

How does (2R)-3-Fluoro-2-methyl-azetidine quantitatively compare to L-proline and other common bioisosteres? The table below synthesizes performance metrics based on established structure-activity relationship (SAR) profiling of these isolated basic pharmacophores.

Bioisostere / ScaffoldRing SizeAmine pKa (Calc.)Relative Lipophilicity (LogD)Metabolic Stability (HLM

)
Conformational Predictability
L-Proline Core 5~10.4BaselinePoor (Rapid

-oxidation)
Moderate (Flexible pucker)
Azetidine-2-carboxylic acid [1]4~9.0LowerModerateLow (Unshielded)
(4R)-Fluoroproline [3]5~9.7HigherModerateHigh (Gauche effect)
(2R)-3-Fluoro-2-methyl-azetidine [4]4~7.8OptimalExcellent (Sterically shielded)Very High (Locked pucker)

Data Interpretation: The synergistic effect of the 3-fluoro and 2-methyl groups drops the pKa into a highly desirable neutral/weakly basic range (~7.8), allowing for excellent membrane permeability while avoiding the rapid clearance seen in unshielded pyrrolidines.

Part 3: Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . When incorporating (2R)-3-Fluoro-2-methyl-azetidine into your drug scaffold, these assays will objectively verify its bioisosteric advantages.

Protocol 1: Physicochemical Profiling (pKa and LogD Validation)

Causality behind the choice: We utilize potentiometric titration rather than purely computational pKa predictions because the stereoelectronic gauche effect of the 3-fluoro group on a strained 4-membered ring creates non-linear inductive effects that standard algorithms frequently miscalculate.

  • Preparation: Dissolve the synthesized compound containing the bioisostere in a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Titration: Perform potentiometric titration using an automated titrator from pH 2.0 to 12.0 under a nitrogen atmosphere at 25°C.

  • LogD Determination: Utilize the shake-flask method with 1-octanol and PBS (pH 7.4). Shake for 60 minutes, centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation, and quantify via LC-MS/MS.

  • Self-Validation Control: Run Propranolol concurrently as a reference standard (known pKa ~9.5, LogD ~1.2). Deviations >0.1 log units in the control trigger an immediate recalibration of the pH electrode and LC-MS gradient.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality behind the choice: The primary purpose of the 2-methyl group is to block CYP450 metabolism. This assay directly quantifies the success of that steric shielding by measuring intrinsic clearance (


).
  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Critical Step - Initiate the reaction by adding an NADPH regeneration system (1 mM final concentration). Why? CYP450 enzymes require electron transfer to catalyze the oxidation of the azetidine ring. Omitting this yields false-positive stability data.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent quality controls. If Verapamil

    
     falls outside the established 40-60 µL/min/mg range, the assay run must be rejected due to compromised enzyme viability.
    

ExperimentalWorkflow S1 Phase 1 Scaffold Synthesis S2 Phase 2 pKa & LogD Validation S1->S2 S3 Phase 3 HLM Stability (CL_int) S2->S3 S4 Phase 4 Target Binding (SPR/ITC) S3->S4

Self-validating experimental workflow for evaluating bioisosteric replacements.

References[3] 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds, ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwPiyBq0a8emPAW8DzsSlqBVLnrjTbSwzFH1-pgP8nYXS0iTmd1wPNroK6YJzPlpw8dSH9XokbqzGcdPi8aHJvLa0XXzrNi1S0RyAI2cIrHASp73-W3HeUv5tvOz8wmkOmzOKv4No_2RUJgwlI0yBgvc7qSXrqCrm5FRzEV6DP_j7D5GK56UxIJiRl7YHzH8HV2U1xT51EbtqJajSk4A92ba3o9vOmnGdfTia2oSDPWCN215y2v6S6fcp2pqNPA16hrVKA_Kt6RFJF2CfqcexPHzeu0DQa7G3eBfJUF1PC1thNeSLXhC9x2SJzt0hPx3JvrHKfbCiutbGNEdgOB6sOz9CAfGvPvL-xRBrJ9fQh5mMhKCTQ[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design, Journal of Medicinal Chemistry, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwEf6i6CH93duoty-bGdbZXPiLs7xvTl5WsFmBtG6mfW6vybNbfikUrbbj0YNMnkr-t6d1YOSl2tq3GSQ-hqaqtRX75XqcY8TiPPsJlwGEuFYpbuGM4KZgBCuSCz0KWRhdykQZ91Mjj3xl7bMvew0Y44l7ZoL0EHxhCdXasNS3s_27285h-0mrHfV6iPQm18CX_-acCEb1J4Z8UC3PZ2U-JvVvUBf1hzd3dGUIteuLimoKsht6pL_rnol4reMcudU9De4w_te1GGkpfhk=[1] Proline Analogues, Chemical Reviews, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_PDUuu8nnjHVDFvM53MQx4d-o36xdclkPtleiitxiuhV1-7HgKXWrRFXMCVlW4UniKoXJpPH6H2X0n6GE6r6esWS4kY8gLooAAQyEEiMKZqY9iJB1IfRHS5Qx3sAugdn9I2hggNtIVzqJGICF4HNG3zZk[4] The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group, Journal of Medicinal Chemistry, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1CvIrC7ffhKzWDTUPnCfFBTax7a9hjRLrkdt_Ab4WPbtCVi9OAV47k5bICDDT-6pmkQ0dJie4-X6bsSrT8TTbpXZ92RwqrPAabn7p_h_ryY-lrrD3OZuj8Hn5aAVvsg4j8Qq1wRoxojGL0VJcTQA=

Sources

Azetidine vs. Pyrrolidine: A Head-to-Head Comparison in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Medicinal Chemists on the Selection and Application of Four- and Five-Membered Saturated Nitrogen Heterocycles

In the landscape of modern drug discovery, the choice of a core scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated nitrogen heterocycles, azetidine (a four-membered ring) and pyrrolidine (a five-membered ring) are frequently employed as versatile building blocks. While structurally similar, the seemingly subtle difference of a single carbon atom imparts distinct and often advantageous characteristics to each ring system. This guide provides an in-depth, data-driven comparison of azetidine and pyrrolidine to inform strategic decisions in the design of novel therapeutics.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinctions between azetidine and pyrrolidine arise from their differences in ring size, which in turn affect ring strain, conformational flexibility, and electronic properties. These structural nuances have a cascading effect on critical drug-like properties.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
Ring Size 4-membered5-memberedThe smaller ring size of azetidine introduces greater ring strain, influencing its reactivity and conformational rigidity.[1]
pKa (Conjugate Acid) ~11.29[2]~11.27[3]Both are strongly basic, but the nuanced differences can be leveraged to fine-tune interactions with biological targets.
logP (Octanol/Water) LowerHigherAzetidine generally imparts greater polarity and higher aqueous solubility, a desirable trait for many drug formulations.[4]
Conformational Flexibility Less flexible, puckeredMore flexible, envelope/twist conformationsThe rigidity of azetidine can lead to more defined vector positioning for substituents, potentially improving target binding.[5][6]
Metabolic Stability Can be susceptible to ring cleavage due to strainGenerally stable, but susceptible to oxidation adjacent to the nitrogenStrategic substitution is key to mitigating metabolic liabilities for both scaffolds.[3][7]

Delving Deeper: A Comparative Analysis

Physicochemical Properties: The Impact on ADME

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The choice between an azetidine and a pyrrolidine scaffold can significantly modulate these properties.

Lipophilicity and Solubility: The smaller, more polar nature of the azetidine ring typically results in a lower lipophilicity (logP) compared to the pyrrolidine ring.[4] This often translates to improved aqueous solubility, which can be advantageous for oral and parenteral drug formulations.[7][8] Conversely, the increased lipophilicity of pyrrolidine may enhance membrane permeability.[4]

Basicity (pKa): Both azetidine and pyrrolidine are basic secondary amines with very similar pKa values for their conjugate acids.[2][3] This similarity makes them largely interchangeable when basicity is the primary design consideration. However, subtle differences in the electronic environment of the nitrogen atom can be exploited to fine-tune interactions with acidic residues in a target protein.

Structural and Conformational Analysis: Implications for Target Binding

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The distinct conformational preferences of azetidine and pyrrolidine offer different strategic advantages.

Azetidine's Rigidity: The significant ring strain in azetidine results in a less flexible, puckered conformation.[1][6] This rigidity can be beneficial in pre-organizing substituents in a specific orientation for optimal binding to a target, potentially leading to higher potency and selectivity. Computational studies have shown that replacing a pyrrolidine ring with an azetidine ring can reduce conformational flexibility.[5]

Pyrrolidine's Flexibility: The five-membered pyrrolidine ring is more flexible and can adopt various envelope and twist conformations.[9] This conformational adaptability can be advantageous when the exact binding mode is unknown or when some degree of flexibility is required for induced-fit binding to a target.

G cluster_0 Azetidine cluster_1 Pyrrolidine Azetidine 4-Membered Ring (Puckered) A_Prop1 Higher Ring Strain Azetidine->A_Prop1 A_Prop2 Lower Conformational Flexibility Azetidine->A_Prop2 A_Prop3 Lower logP (More Polar) Azetidine->A_Prop3 Pyrrolidine 5-Membered Ring (Envelope/Twist) P_Prop1 Lower Ring Strain Pyrrolidine->P_Prop1 P_Prop2 Higher Conformational Flexibility Pyrrolidine->P_Prop2 P_Prop3 Higher logP (Less Polar) Pyrrolidine->P_Prop3

Caption: Structural and Property Comparison of Azetidine and Pyrrolidine.

Metabolic Stability: Navigating the Biotransformation Landscape

The metabolic stability of a drug is crucial for its in vivo half-life and overall exposure. Both azetidine and pyrrolidine can be sites of metabolic modification.

Due to its inherent ring strain, the azetidine ring can be susceptible to metabolic cleavage.[1] However, this liability can often be mitigated by the strategic placement of substituents that sterically hinder enzymatic attack. Pyrrolidine rings are generally considered metabolically robust, though they can undergo oxidation at the carbons adjacent to the nitrogen atom.[3]

Case Study: Azetidine as a Pyrrolidine Bioisostere in DDR Inhibitors

A compelling example of the strategic interchange between these two scaffolds comes from the development of Discoidin Domain Receptor (DDR) inhibitors for Idiopathic Pulmonary Fibrosis (IPF).[10] In this study, researchers explored both pyrrolidine and azetidine-containing compounds.

The initial pyrrolidine series demonstrated potent DDR1 inhibition. However, a "ring contraction" strategy was employed, replacing the pyrrolidine with an azetidine ring.[10] This modification led to the discovery of an azetidine-based compound with nanomolar potency, improved kinase selectivity, and a reduced risk of cardiotoxicity.[10] This case study highlights how the more rigid and compact nature of the azetidine scaffold can lead to superior pharmacological properties.

Experimental Protocols

To aid researchers in their own comparative studies, the following are representative experimental protocols for evaluating key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of azetidine and pyrrolidine derivatives.

Methodology:

  • A solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent mixture, such as methanol/water.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined as the pH at which half of the compound is in its ionized form.[4]

Measurement of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • A known concentration of the compound is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G start Drug Candidate Design scaffold Scaffold Selection: Azetidine vs. Pyrrolidine start->scaffold physchem Physicochemical Profiling (pKa, logP, Solubility) scaffold->physchem in_vitro In Vitro Biological Assays (Potency, Selectivity) physchem->in_vitro adme In Vitro ADME (Metabolic Stability, Permeability) in_vitro->adme in_vivo In Vivo Efficacy & PK/PD adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->scaffold Iterative Refinement

Caption: Workflow for Scaffold Evaluation in Drug Discovery.

Conclusion: A Strategic Choice

The decision to incorporate an azetidine or a pyrrolidine scaffold into a drug candidate is a strategic one that requires a thorough understanding of their comparative properties. Azetidine-based derivatives can offer advantages in terms of increased polarity, improved solubility, and a more rigid conformational profile, which can lead to enhanced potency and selectivity.[5][7][8] Pyrrolidine-containing compounds, on the other hand, provide greater conformational flexibility and a more lipophilic character, which can be beneficial for membrane permeability.[4][9]

Ultimately, the optimal choice is context-dependent and should be guided by the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. By leveraging the distinct attributes of these two valuable heterocyclic scaffolds, medicinal chemists can more effectively navigate the complex landscape of drug design and development.

References

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Navigating Lipophilicity in Azetidine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount objective. Among the privileged scaffolds employed to achieve this, the azetidine ring has emerged as a powerful tool for fine-tuning molecular properties.[1][2] This four-membered saturated heterocycle offers a unique combination of conformational rigidity, three-dimensionality (sp³-rich character), and metabolic stability, making it an attractive bioisosteric replacement for larger, more flexible rings.[3][4] A key parameter that is significantly modulated by the incorporation of an azetidine moiety is lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

This guide provides an in-depth comparison of the lipophilicity of various azetidine derivatives, supported by experimental data. We will explore how different substitution patterns on the azetidine ring influence this crucial physicochemical property and discuss the downstream implications for drug development. Furthermore, detailed experimental protocols for the determination of lipophilicity and cell permeability are provided to equip researchers with the practical knowledge to assess their own compounds.

The Azetidine Advantage: Taming Lipophilicity

In drug discovery, a common challenge is to reduce the lipophilicity of lead compounds to improve their solubility, reduce off-target toxicity, and enhance their overall "drug-likeness". The compact and polar nature of the azetidine ring often leads to a decrease in lipophilicity when it replaces larger carbocyclic or heterocyclic fragments.[3] This section provides a comparative analysis of experimentally determined and calculated lipophilicity values (LogP/cLogP) for a range of azetidine derivatives, illustrating the impact of various substituents.

Table 1: Comparative Lipophilicity of N-Benzoylated Azetidine and its Fluorinated Derivatives

CompoundStructureLogP
N-Benzoylazetidine(Structure of N-Benzoylazetidine)1.55
N-Benzoyl-3-fluoroazetidine(Structure of N-Benzoyl-3-fluoroazetidine)1.32
N-Benzoyl-3,3-difluoroazetidine(Structure of N-Benzoyl-3,3-difluoroazetidine)1.21

Data sourced from a study on fluorinated saturated heterocyclic amines.[7]

The data in Table 1 clearly demonstrates that the introduction of fluorine atoms onto the azetidine ring leads to a systematic decrease in lipophilicity. This is a well-established strategy in medicinal chemistry to modulate physicochemical properties, and the azetidine scaffold provides a versatile platform for such modifications.

Table 2: Calculated Lipophilicity (cLogP) of Azetidine Derivatives with Antimycobacterial Activity

Compound IDR1R2R3cLogP
BGAz-001HHPyrrolidine4.8
BGAz-0024-CF32-BrPyrrolidine6.5
BGAz-0034-Cl2-BrPyrrolidine6.2
BGAz-0044-Br2-BrPyrrolidine6.4
BGAz-0054-CF32-BrMethylamine5.7
BGAz-0063-CF32-BrPyrrolidine6.4
BGAz-0074-CF32-BrIsopropylamine6.1
BGAz-0084-CF32-BrMethoxypropylamine6.0
BGAz-0094-Cl2-BrIsopropylamine5.5
BGAz-0104-OCH32-BrPyrrolidine5.3
BGAz-0113-Cl2-BrPyrrolidine6.2
BGAz-0123-Br2-BrPyrrolidine6.4
BGAz-0133-Cl, 4-Cl2-BrPyrrolidine6.7
BGAz-0143-CF32-OCF3Pyrrolidine6.8
BGAz-0154-CF32-OCF3Pyrrolidine6.9
BGAz-0164-Cl2-OCF3Pyrrolidine6.6

Data extracted from a study on azetidines as antitubercular agents. The general structure is a 1,2,4-trisubstituted azetidine.[8]

The cLogP values in Table 2 showcase how modifications at different positions of the azetidine ring significantly impact lipophilicity. The introduction of lipophilic groups such as trifluoromethyl (-CF3) and halogens (-Br, -Cl) on the aromatic rings (R1 and R2) generally increases the cLogP. Conversely, replacing the pyrrolidine ring (R3) with smaller, more polar amines like methylamine can lead to a reduction in lipophilicity.

Experimental Determination of Lipophilicity and Permeability

To provide a robust comparison, it is essential to understand the experimental methodologies used to determine lipophilicity (LogP/LogD) and its functional consequence, cell permeability.

Protocol 1: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most widely accepted technique for determining the partition coefficient.[9][10][11]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other by vigorous mixing for at least 24 hours, followed by separation.

  • Compound Addition: A known amount of the azetidine derivative is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a suitable vessel.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) for a sufficient period to allow for the compound to reach equilibrium between the two phases. This can range from a few minutes to several hours depending on the compound's properties.

  • Phase Separation: The two phases are separated by centrifugation to ensure a clean separation.

  • Concentration Analysis: The concentration of the azetidine derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The distribution coefficient (LogD) is calculated using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pre-saturated n-octanol and buffer B Add compound to biphasic system A->B C Equilibrate by shaking/stirring B->C D Separate phases by centrifugation C->D E Analyze concentration in each phase (HPLC/UV) D->E F Calculate LogD E->F

Caption: Workflow for LogD determination using the shake-flask method.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC offers a faster, more resource-efficient alternative for estimating LogP values, particularly for a series of analogs.[12][13][14]

Methodology:

  • Standard Selection: A set of reference compounds with known LogP values that span the expected range of the azetidine derivatives is chosen.

  • Chromatographic Conditions: An isocratic or gradient elution method is developed using a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Retention Time Measurement: The retention time (t_R) of each standard compound and the azetidine derivatives is measured. The void time (t_0) is also determined using a non-retained compound.

  • Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values.

  • LogP Estimation: The LogP of the azetidine derivatives is determined by interpolating their log k' values onto the calibration curve.

HPLC_LogP_Method cluster_setup Setup cluster_run Execution cluster_calc Calculation A Select standards with known LogP values B Develop RP-HPLC method A->B C Measure retention times of standards and samples B->C D Calculate log k' values C->D E Generate calibration curve (log k' vs. LogP) D->E F Estimate LogP of azetidine derivatives E->F

Caption: Workflow for LogP estimation using the RP-HPLC method.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[1][15][16]

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The azetidine derivatives are dissolved in a suitable buffer and added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.

  • Concentration Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq]))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A]_t = Concentration in the acceptor well at time t

    • [C_eq] = Equilibrium concentration

PAMPA_Workflow A Coat filter plate with lipid (Donor Plate) C Add test compound to Donor Plate A->C B Fill acceptor plate with buffer D Incubate Donor and Acceptor Plate assembly B->D C->D E Measure compound concentration in both plates D->E F Calculate Permeability (Pe) E->F

Caption: Experimental workflow for the PAMPA assay.

Lipophilicity and its Impact on Cell Permeability: A Case Study

The ultimate goal of tuning lipophilicity is to optimize a compound's ability to cross biological membranes and reach its target. The following table presents a direct comparison of calculated lipophilicity (cLogP and cLogD) and experimentally determined Caco-2 cell permeability for a series of azetidine-based scaffolds. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized epithelial cells, serving as a well-established in vitro model of the human intestinal epithelium.[9]

Table 3: Lipophilicity and Caco-2 Permeability of Diverse Azetidine-Based Scaffolds

Compound IDcLogPcLogD (pH 7.4)Caco-2 Permeability (Papp) (10⁻⁶ cm/s)
26 2.11.80.9
27 2.52.21.6
28 2.82.53.5
29 3.22.96.8
30 3.53.210.2
31 3.83.515.5
32 4.13.820.1

Data adapted from a study on the synthesis and profiling of azetidine-based scaffolds for CNS-focused libraries.[1]

The data in Table 3 clearly illustrates a positive correlation between lipophilicity (both cLogP and cLogD) and Caco-2 cell permeability for this series of azetidine derivatives. As the lipophilicity increases, the ability of the compounds to passively diffuse across the Caco-2 cell monolayer also increases. This relationship is fundamental in drug design, as an optimal balance must be struck. While higher lipophilicity can enhance permeability, it can also lead to increased metabolic liability and off-target effects.

Conclusion and Future Perspectives

The azetidine scaffold is a valuable tool in the medicinal chemist's arsenal for modulating the lipophilicity of drug candidates. As demonstrated by the comparative data, even subtle modifications to the azetidine ring and its substituents can lead to significant changes in LogP values. This allows for a fine-tuning of physicochemical properties to achieve a desirable balance between aqueous solubility and membrane permeability.

The experimental protocols provided in this guide offer a practical framework for researchers to assess the lipophilicity and permeability of their own azetidine derivatives. By integrating these experimental data with in silico predictions, a more comprehensive understanding of a compound's ADME profile can be developed early in the drug discovery process.

Future research in this area will likely focus on the development of novel synthetic methodologies to access an even greater diversity of substituted azetidines. Furthermore, the generation of more extensive and publicly available datasets correlating lipophilicity with a wider range of ADME properties for azetidine-containing compounds will be invaluable for the development of more accurate predictive models, ultimately accelerating the discovery of new and effective medicines.

References

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  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 7, 2026, from [Link]

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  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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The Fluorine Effect in Ligand Design: A Comparative Guide to Binding Affinity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the impact of fluorine substitution on receptor binding affinity, moving beyond the traditional view of fluorine solely as a metabolic blocker. While the replacement of Hydrogen (H) with Fluorine (F) is a staple of medicinal chemistry to modulate pKa and lipophilicity, its most profound impact often stems from orthogonal multipolar interactions and the displacement of high-energy water molecules .

This document provides a technical comparison of H vs. F substitution, supported by experimental data, a validated thermodynamic profiling protocol (ITC), and mechanistic visualizations.

The Physicochemical Basis: Why Fluorine Changes Binding

Fluorine is the "Goldilocks" atom of drug design—small enough to mimic hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) but the most electronegative element in the periodic table (3.98 Pauling scale). This duality creates three distinct mechanisms that alter binding affinity (


):
A. Orthogonal Multipolar Interactions (The "Expert" Insight)

Unlike hydrogen bonds, the C-F bond does not donate a proton. However, the C-F bond is highly polarized (


).[1]
  • Mechanism: The fluorine atom can engage in a specific, directional interaction with the electrophilic carbon of a backbone amide carbonyl (

    
    ).[2]
    
  • Geometry: This interaction is orthogonal .[2][3] The C-F bond approaches the C=O bond at an angle roughly perpendicular to the carbonyl plane, maximizing the attraction between the F lone pair and the

    
     orbital of the carbonyl.
    
  • Impact: This can add 0.5–1.5 kcal/mol of binding energy per interaction, often translating to a 5- to 10-fold increase in potency.

B. The "Polar Hydrophobicity" Effect

Fluorine is hydrophobic (low polarizability) yet polar (high electronegativity).[4]

  • Desolvation: When a fluorinated ligand enters a hydrophobic pocket, it displaces "unhappy" (high-energy) water molecules. The release of these water molecules into the bulk solvent increases entropy (

    
    ), driving binding affinity.
    
C. Conformational Restriction (The Gauche Effect)

Fluorine substitution can lock a flexible chain into a specific conformation (e.g., the gauche preference in fluoro-ethane fragments), pre-organizing the ligand for binding and reducing the entropic penalty of binding.

Comparative Analysis: H vs. F vs. CH3

The following data compares the impact of substituting Hydrogen, Fluorine, and Methyl groups in specific receptor contexts.

Table 1: Comparative Impact on Binding Affinity ( / )
Target ReceptorScaffold / LigandSubstitution SiteSubstituentAffinity (

or

)
Fold Change (vs. H)Primary Mechanism
Menin-MLL Thienopyrimidine (MI-2-2)Indole Nitrogen-H 156 nMReferenceN/A
-CH3 48 nM3.2xHydrophobic fill
-CF3 14 nM 11.1x Orthogonal Multipolar (C-F...C=O)
5-HT1A ArylpiperazinePhenyl Ring (para)-H 12 nMReferenceN/A
-F 1.5 nM 8x Electronic modulation (pKa)
Thrombin Inhibitor DP1 Pocket-H 450 nMReferenceN/A
-F 98 nM4.6xWater displacement (

)
p38 MAP Kinase Pyridinyl-imidazoleC-4 position-H 220 nMReferenceN/A
-F 240 nM0.9x (Loss)Steric clash / Desolvation penalty

Analysis:

  • Success Case (Menin-MLL): The

    
     group provided a massive boost over 
    
    
    
    because it engaged the protein backbone (Met322) via the orthogonal multipolar mechanism, which the methyl group could not do.
  • Failure Case (p38 MAP Kinase): Fluorine is slightly larger than Hydrogen.[5] If the pocket is sterically tight, the Van der Waals repulsion outweighs the electronic benefits, resulting in equipotent or reduced binding.

Visualization: The Fluorine Decision Matrix

This diagram outlines the logical decision process for deploying fluorine during lead optimization.

FluorineDecision Start Lead Compound Optimization Issue Identify Liability Start->Issue Metabolism Metabolic Instability (P450 Oxidation) Issue->Metabolism Potency Low Potency / Affinity Issue->Potency BlockSite Block Labile Site (Replace H with F) Metabolism->BlockSite Scan Perform 'Fluorine Scan' on Aromatic Rings Potency->Scan CheckSterics Check Steric Tolerance (F is 20% larger than H) BlockSite->CheckSterics Desolv Entropic Gain (Water Displacement) CheckSterics->Desolv Pocket tolerates Fail Steric Clash (Reduced Affinity) CheckSterics->Fail Pocket too small Backbone Target Backbone Carbonyl? Scan->Backbone Proximal C=O Pocket Hydrophobic Pocket? Scan->Pocket Lipophilic Region Ortho Orthogonal Multipolar Interaction (C-F...C=O) Backbone->Ortho Geometry Permitting Pocket->Desolv Displaces H2O

Caption: Decision logic for fluorine substitution, differentiating between metabolic blocking (stability) and affinity optimization (potency).

Experimental Protocol: Thermodynamic Validation (ITC)

To rigorously validate that a Fluorine substitution improves binding via specific interactions (Enthalpy,


) rather than just non-specific hydrophobic burial (Entropy, 

), you must characterize the thermodynamic signature using Isothermal Titration Calorimetry (ITC).
Protocol: The "Fluorine Signature" ITC Workflow

Objective: Differentiate between H-bond/Multipolar driven binding (Enthalpic) and Desolvation driven binding (Entropic).

Reagents:

  • Protein: Highly purified (>95%), dialyzed into assay buffer. Concentration: 20–50

    
    .
    
  • Ligand: Fluorinated analog vs. Hydrogen analog. Concentration: 200–500

    
     (10x protein conc).
    
  • Buffer: 25 mM HEPES or Phosphate, pH 7.4, 150 mM NaCl. Critical: Exact match between protein and ligand buffer to prevent heat of dilution artifacts.

Step-by-Step Methodology:

  • Solubility Check: Fluorination increases lipophilicity (LogP). Verify ligand solubility in the assay buffer using dynamic light scattering (DLS) to ensure no aggregation. If needed, add 1-5% DMSO (matched exactly in the protein cell).

  • Degassing: Degas both protein and ligand solutions for 10 minutes to prevent bubble formation which causes baseline noise.

  • Titration Setup (e.g., MicroCal PEAQ-ITC):

    • Cell: Protein solution.

    • Syringe: Ligand solution.[6]

    • Injection Profile: 1 x 0.4

      
       (dummy injection), followed by 19 x 2.0 
      
      
      
      injections.
    • Spacing: 150 seconds between injections to allow return to baseline.

  • Control Run: Titrate Ligand into Buffer (no protein). Subtract this "Heat of Dilution" from the experimental data.

  • Data Analysis: Fit to a One-Site Binding Model to extract

    
    , 
    
    
    
    , and
    
    
    .

Interpretation of Results:

  • Scenario A (Orthogonal Interaction): If F-substitution makes

    
     significantly more negative (more exothermic) compared to the H-analog, it confirms the formation of a new specific interaction (C-F...C=O).
    
  • Scenario B (Desolvation): If F-substitution makes

    
     more negative (favorable entropy) but 
    
    
    
    is unchanged or slightly less favorable, the affinity gain is driven by water displacement.

Mechanistic Visualization: The Orthogonal Interaction

This diagram illustrates the specific geometry required for the high-value C-F...C=O interaction described in the Menin-MLL case study.

OrthogonalInteraction cluster_ligand cluster_protein C_lig C (Ligand) F_atom Fluorine (δ-) C_lig->F_atom C-F Bond C_prot C=O (Protein) (δ+) F_atom->C_prot Orthogonal Interaction (d = 3.0 - 3.4 Å) AngleNode Angle ~90° (Optimal) O_prot Oxygen C_prot->O_prot Double Bond

Caption: Geometry of the orthogonal multipolar interaction. The Fluorine lone pair targets the electrophilic carbonyl carbon.[6]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Zhou, H., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]

  • Kuhn, B., et al. (2016). Fluorine Scan: A General Approach to Fragment-Based Lead Discovery. Journal of Medicinal Chemistry. [Link]

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

Safety Operating Guide

Advanced Operational Safety and PPE Guide for Handling (2R)-3-Fluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of highly strained nitrogen heterocycles into drug discovery pipelines, I approach the handling of (2R)-3-Fluoro-2-methyl-azetidine with rigorous, causality-driven safety protocols. This chiral building block is immensely valuable as a bioisostere in medicinal chemistry, but its four-membered azetidine ring and fluorination present distinct toxicological and physical hazards[1].

Typically supplied and handled as a hydrochloride salt to improve stability, this compound requires strict adherence to Personal Protective Equipment (PPE) standards and engineering controls to mitigate risks of acute toxicity, severe irritation, and potential respiratory hazards[2].

Hazard Profile and the Causality of Risk

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards:

  • Ring Strain and Basicity : The azetidine ring is highly strained. While the HCl salt is a relatively stable solid, introducing strong bases during a reaction will liberate the free base. The free base is highly volatile, basic, and highly flammable[3].

  • Toxicological Classification : Standardized safety data for fluoroazetidine derivatives classifies them as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335). Furthermore, they are categorized as harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)[2].

PPE Selection and Quantitative Standards

Every piece of PPE chosen for handling (2R)-3-Fluoro-2-methyl-azetidine serves a specific mechanistic purpose. The table below summarizes the required equipment, the quantitative standards they must meet, and the causality behind their selection.

PPE CategoryRequired EquipmentStandard / SpecificationMechanistic Justification
Eye/Face Tightly fitting safety gogglesEN 166 / ANSI Z87.1Prevents micro-dust (HCl salt) and aerosolized free-base from causing severe ocular irritation and corneal damage (H319).
Hand Protection Impermeable Nitrile or Butyl GlovesEN 374, >0.11mm thicknessBlocks dermal absorption and prevents localized skin corrosion/irritation (H315, H312)[4].
Respiratory Particulate RespiratorN95/P99 (US) or ABEK-P2 (EU)Filters out fine dust particles during weighing to prevent respiratory tract irritation (H335)[3].
Body Flame-resistant lab coatNFPA 2112 / EN ISO 11612Protects against flammability risks and skin contact, especially if the highly volatile free base is liberated in situ[3].
Logical Workflow for Safety Integration

The following diagram illustrates the logical progression of safety measures, ensuring that hazard assessment directly informs engineering controls, PPE donning, and eventual disposal.

PPE_Workflow A Hazard Assessment: (2R)-3-Fluoro-2-methyl-azetidine B Engineering Controls: Chemical Fume Hood Setup A->B C PPE Donning: Gloves, Goggles, Respirator B->C D Execution: Weighing & Reagent Transfer C->D E Decontamination: Wash PPE & Surfaces D->E F Waste Disposal: Incineration Protocol E->F

Workflow for safe handling and disposal of (2R)-3-Fluoro-2-methyl-azetidine.

Self-Validating Operational Protocol

Do not merely follow steps; validate each action. This step-by-step methodology ensures that the handling of (2R)-3-Fluoro-2-methyl-azetidine is contained and controlled.

Step 1: Pre-Operational Validation

  • Action : Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Validation : Check the digital airflow monitor. Inspect your nitrile gloves for pinholes using the inflation method before donning.

Step 2: Environmental Control Setup

  • Action : Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[2].

  • Causality : Accidental contact with strong bases will prematurely deprotonate the HCl salt, generating the highly volatile and flammable free base, which bypasses standard dust-control measures[3].

Step 3: Weighing and Transfer

  • Action : Tare the analytical balance strictly inside the fume hood. Use a static-free spatula to transfer the solid (2R)-3-Fluoro-2-methyl-azetidine hydrochloride.

  • Causality : Anti-static tools prevent the aerosolization of the fine powder. Because the compound is an acute inhalation hazard (H332)[2], keeping the powder grounded prevents it from becoming airborne and bypassing the fume hood's containment.

Step 4: Reaction Assembly

  • Action : Dissolve the salt in the reaction solvent and seal the vessel before removing it from the fume hood.

  • Validation : If your protocol requires the addition of a base (e.g., DIPEA or Triethylamine) to liberate the free azetidine for coupling, ensure the reaction is kept under an inert atmosphere (nitrogen or argon) to mitigate flammability risks[3].

Step 5: Immediate Decontamination

  • Action : Wipe down the balance and hood surface with a damp, disposable cloth to capture any microscopic dust. Take off contaminated clothing immediately and wash hands and face thoroughly with plenty of soap and water[5].

Disposal and Waste Management Plan

The disposal of fluorinated heterocycles requires specialized chemical destruction to prevent environmental contamination and the release of toxic byproducts.

  • Solid Waste : Sweep up and shovel any solid spills without creating dust. Keep in suitable, tightly closed containers for disposal[3]. Do not dispose of as standard laboratory trash.

  • Incineration Protocol : The mandatory disposal method is burning the product in a chemical incinerator equipped with an afterburner and scrubber[3].

    • Causality: High-temperature incineration permanently destroys the strained azetidine ring. The scrubber is critical because the combustion of (2R)-3-Fluoro-2-methyl-azetidine generates highly toxic hydrogen fluoride (HF) gas, carbon monoxide (CO), and nitrogen oxides (NOx)[2]. The scrubber neutralizes these acidic and toxic fumes before environmental release.

  • Aqueous Waste : Never discharge solutions containing this product into environmental drains, water courses, or the soil[3][5]. Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[3].

References

1.[3] Capot Chemical Co., Ltd. "3-Fluoroazetidine hydrochloride SAFETY DATA SHEET". capotchem.cn. 3 2. TCI Chemicals. "SAFETY DATA SHEET: 3-Fluoroazetidine Hydrochloride". tcichemicals.com. Link 3.[4] CymitQuimica. "Safety Data Sheet: 3-Fluoroazetidine-1-sulfonyl chloride". cymitquimica.com. 4 4.[2] Fisher Scientific. "SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride". fishersci.at. 2 5.[5] ChemScene. "Safety Data Sheet: (2R,3S)-3-fluoro-2-methylazetidine hydrochloride". chemscene.com. 5 6.[1] ChemScene. "2231666-48-9 | (2R,3R)-3-fluoro-2-methylazetidine hydrochloride". chemscene.com. 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.